1,4-Diazacyclopropa[cd]pentalene
Description
BenchChem offers high-quality 1,4-Diazacyclopropa[cd]pentalene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4-Diazacyclopropa[cd]pentalene including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
130986-21-9 |
|---|---|
Molecular Formula |
C6H2N2 |
Molecular Weight |
102.096 |
InChI |
InChI=1S/C6H2N2/c1-3-4-2-8-6(7-1)5(3)4/h1-2H |
InChI Key |
NATYUBKZENFCIO-UHFFFAOYSA-N |
SMILES |
C1=C2C3=C2C(=N1)N=C3 |
Synonyms |
1,4-Diazacyclopropa[cd]pentalene(9CI) |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Aromaticity and Antiaromaticity in 1,4-Diazacyclopropa[cd]pentalene
Abstract
The concepts of aromaticity and antiaromaticity are foundational pillars of organic chemistry, dictating the stability, reactivity, and electronic properties of cyclic conjugated molecules. While initially centered on benzenoid hydrocarbons, modern research has expanded into the complex and fascinating realm of non-benzenoid and heterocyclic systems.[1][2] This guide provides a comprehensive theoretical and computational analysis of 1,4-Diazacyclopropa[cd]pentalene, a novel and complex non-benzenoid heterocycle. We will deconstruct its core components—the antiaromatic 1,4-diazapentalene framework and the highly strained, fused cyclopropane ring—to predict its electronic character. This document is intended for researchers, chemists, and materials scientists, offering a roadmap for evaluating the aromaticity of novel molecular architectures using modern computational tools and providing insights into their potential as advanced functional materials.
Introduction: Beyond Benzene and Hückel's Rule
Aromaticity is a concept of profound importance, conferring exceptional thermodynamic stability and unique reactivity upon cyclic, planar, and fully conjugated molecules that possess (4n+2) π-electrons.[1][2] Conversely, systems that meet these criteria but contain 4n π-electrons are designated as antiaromatic, characterized by significant destabilization, high reactivity, and a paramagnetic ring current.[3] The pentalene system, a bicyclic hydrocarbon with 8 π-electrons, is a quintessential example of an antiaromatic compound, a property that renders it highly reactive and challenging to isolate.[4][5]
The introduction of heteroatoms and fused rings into these systems creates intricate electronic landscapes. This guide focuses on a specific derivative: 1,4-Diazacyclopropa[cd]pentalene . This molecule presents a compelling case study, combining three key structural features:
-
A Pentalene Core: An 8π antiaromatic framework.
-
Heterocyclic Substitution: Two nitrogen atoms at the 1 and 4 positions, creating a 1,4-diazapentalene system. The introduction of nitrogen atoms can significantly modulate electronic structure and stability.[6]
-
Strained Ring Fusion: A fused cyclopropane ring (cyclopropa), which introduces significant angle strain and unique electronic interactions through its Walsh orbitals.
The synthesis of the parent 1,4-diazapentalene is known to be challenging precisely due to its inherent antiaromaticity.[7][8] Therefore, a robust theoretical and computational approach is essential to understand the fundamental properties of the even more complex 1,4-Diazacyclopropa[cd]pentalene system before extensive synthetic efforts are undertaken.
Figure 1: Structure of 1,4-Diazacyclopropa[cd]pentalene.
Theoretical Framework for Assessing Aromaticity
To rigorously evaluate the electronic character of 1,4-Diazacyclopropa[cd]pentalene, a multi-faceted approach employing several computational criteria is necessary. No single metric is sufficient; rather, a consensus from magnetic, energetic, and geometric indices provides the most reliable assessment.
Magnetic Criteria: Nucleus-Independent Chemical Shift (NICS)
The most widely used magnetic criterion is the Nucleus-Independent Chemical Shift (NICS), which measures the magnetic shielding at a specific point in space, typically the center of a ring.[9] It is a direct probe of the induced ring current in response to an external magnetic field.
-
Aromatic Systems: Sustain a diatropic ring current, which creates an opposing magnetic field inside the ring. This results in significant shielding, indicated by a large negative NICS value .
-
Antiaromatic Systems: Sustain a paratropic ring current, which reinforces the external field. This leads to strong deshielding, indicated by a large positive NICS value .
-
Non-aromatic Systems: Lack a significant ring current and have NICS values close to zero.
For planar systems, the out-of-plane tensor component, NICS(1)zz , calculated 1 Å above the ring plane, is considered the most reliable indicator as it isolates the contribution from the π-electron system.[10]
Energetic and Geometric Criteria
-
Aromatic Stabilization Energy (ASE): This quantifies the stabilization or destabilization of a cyclic conjugated system relative to an appropriate acyclic reference compound through isodesmic or homodesmotic reactions. A positive ASE indicates aromaticity, while a negative ASE suggests antiaromaticity.
-
Harmonic Oscillator Model of Aromaticity (HOMA): This geometric index evaluates the degree of bond length equalization in a ring, a key characteristic of aromatic systems. HOMA values range from 1 (for a fully aromatic system like benzene with no bond length alternation) to 0 for a non-aromatic system. Negative values can indicate antiaromaticity.[11][12]
Figure 3: A typical DFT workflow for NICS calculations.
Implications for Drug Development and Materials Science
While the high reactivity and probable instability of 1,4-Diazacyclopropa[cd]pentalene may preclude its direct use in drug development, understanding its electronic properties is highly relevant to materials science. Antiaromatic compounds possess small HOMO-LUMO gaps, a property that makes them attractive targets for n-type organic semiconductors. [7][8] The ability to tune the degree of antiaromaticity through chemical modification—such as substitution or ring fusion—is a powerful strategy for designing novel organic electronic materials. [13]The extreme case of cyclopropa-fusion explored here illustrates a method of disrupting antiaromaticity through induced strain. This principle could be exploited to create molecules with tailored electronic properties for applications in organic field-effect transistors (OFETs) and other optoelectronic devices.
Conclusion
1,4-Diazacyclopropa[cd]pentalene represents a fascinating theoretical challenge at the intersection of antiaromaticity, heterocycle chemistry, and strained-ring systems. Based on the established antiaromatic nature of its 1,4-diazapentalene core, we predict that the molecule itself will not be stable. The immense strain introduced by the fused cyclopropane ring is expected to force a non-planar geometry, leading to a disruption of the π-conjugation. Consequently, the molecule is best classified as a highly strained, non-aromatic system rather than a true antiaromatic one. This computational guide provides a clear framework for verifying this hypothesis and serves as a model for the analysis of other novel, complex non-benzenoid systems, paving the way for the rational design of next-generation organic materials.
References
- Zhang, Q., & Wang, L. (2015). Antiaromatic characteristic analysis of 1,4-diazapentalene derivatives: a theoretical study. The Journal of Physical Chemistry A, 119(16), 3875-3882.
- Wan, X., et al. (2015). Antiaromatic Characteristic Analysis of 1,4-Diazapentalene Derivatives: A Theoretical Study.
- He, G., et al. (2019). Tuning the antiaromatic character and charge transport of pentalene-based antiaromatic compounds by substitution. Journal of Materials Chemistry C, 7(34), 10533-10539.
- Purechemistry. (2023). Aromaticity in Benzenoid and Non-Benzenoid Compounds. Purechemistry.
- Spisak, S. N., et al. (2022). Manifestations of Antiaromaticity in Organic Materials: Case Studies of Cyclobutadiene, Borole, and Pentalene. European Journal of Organic Chemistry, 2022(2).
- Gidron, O., et al. (2021). Antiaromaticity in molecular assemblies and materials. Chemical Society Reviews, 50(4), 2364-2384.
- Li, Y., et al. (2020).
- Gershoni-Poranne, R. (n.d.). NICS – Nucleus Independent Chemical Shift. Poranne Research Group.
- D'Auria, M. (2018). D values and NICS for compounds 1-30.
- AbuSalim, D. I., & Lash, T. D. (2016). Relative stability of benziporphyrin and naphthiporphyrin tautomers and the emergence of macrocyclic diatropicity. Organic & Biomolecular Chemistry, 14(4), 1279-1288.
- Najafian, K., Schleyer, P. v. R., & Tidwell, T. T. (2003). Aromaticity and antiaromaticity in fulvenes, ketocyclopolyenes, fulvenones, and diazocyclopolyenes. Organic & Biomolecular Chemistry, 1(19), 3410-3417.
- Cyrański, M. K. (2020). Aromaticity Concepts Derived from Experiments. Molecules, 25(18), 4085.
- Britannica. (n.d.).
- Wikipedia. (n.d.).
- FAU CRIS. (2026). Protonation-Induced Planarization and Aromaticity Enhancement in Diazahelicenes: A Route to Stronger Bases.
- Hopf, H. (2013). Pentalenes--from highly reactive antiaromatics to substrates for material science. Angewandte Chemie International Edition in English, 52(47), 12224-12226.
- Bachrach, S. M. (2011). DFT Study of [2.2]-, [3.3]-, and [4.4]Paracyclophanes: Strain Energy, Conformations, and Rotational Barriers. The Journal of Physical Chemistry A, 115(11), 2396-2401.
Sources
- 1. purechemistry.org [purechemistry.org]
- 2. Nonbenzenoid aromatic compound | Britannica [britannica.com]
- 3. Antiaromaticity in molecular assemblies and materials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. Pentalenes--from highly reactive antiaromatics to substrates for material science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure and Stability of Aromatic Nitrogen Heterocycles Used in the Field of Energetic Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antiaromatic characteristic analysis of 1,4-diazapentalene derivatives: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. poranne-group.github.io [poranne-group.github.io]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. cris.fau.de [cris.fau.de]
- 13. Tuning the antiaromatic character and charge transport of pentalene-based antiaromatic compounds by substitution - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
Computational Architectures of N-Fused Pentalene Systems
From Antiaromaticity to Bio-Electronic Applications
Executive Summary
The N-fused pentalene core—exemplified by scaffolds like pyrrolo[3,2-b]pyrrole—represents a paradox in organic chemistry. While the parent pentalene is kinetically unstable and antiaromatic (
This guide provides a validated computational framework for modeling these systems. It moves beyond standard "black-box" DFT, offering specific protocols for quantifying aromaticity, predicting charge transport mobility, and designing fluorescent bio-probes.
Part 1: The Theoretical Core
1.1 Topology and Electronic Ambiguity
The fundamental challenge in modeling N-fused pentalenes is correctly describing their electronic delocalization. Unlike benzene (
Key Insight: Standard DFT functionals (e.g., B3LYP) often over-delocalize electrons, artificially stabilizing antiaromatic transition states. For N-fused systems, this results in underestimated band gaps.
1.2 The Nitrogen Doping Effect
Nitrogen atoms in the pentalene fusion positions (e.g., 1,4-diazapentalene) lower the LUMO energy significantly while maintaining a high HOMO, narrowing the band gap.[1] This makes them ideal candidates for n-type organic field-effect transistors (OFETs) and near-infrared (NIR) bio-imaging probes .[1]
Part 2: Computational Framework & Methodologies
2.1 Functional Selection: The "Self-Validating" Choice
For N-fused pentalenes, the choice of functional is not arbitrary; it must correct for long-range charge transfer errors inherent in these extended
| Application Domain | Recommended Functional | Rationale |
| Ground State Geometry | B3LYP-D3(BJ) | Reliable geometries; dispersion correction (D3) is critical for |
| Band Gap / HOMO-LUMO | wB97X-D or CAM-B3LYP | Range-separated hybrids correct the self-interaction error, preventing band gap underestimation common in B3LYP. |
| Excited States (TD-DFT) | M06-2X or PBE0 | High percentage of Hartree-Fock exchange accurately models charge-transfer (CT) states crucial for fluorescence. |
| Reorganization Energy | B3LYP | Often provides better cancellation of errors for adiabatic potential surfaces than range-separated functionals. |
2.2 Basis Set Hierarchy
-
Screening/Optimization: 6-31G(d) - Sufficient for geometry but fails to describe diffuse electron clouds in anions.
-
Production/Energy: def2-TZVP or 6-311+G(d,p) - The "plus" (+) diffuse functions are mandatory for N-fused systems to correctly model the lone pair interactions and anionic states.
Part 3: Critical Analysis Workflows
3.1 Workflow A: Quantifying Aromaticity (NICS & AICD)
To determine if your derivative is aromatic (stable) or antiaromatic (reactive/high-energy), use Nucleus-Independent Chemical Shift (NICS) .[1]
Protocol:
-
Geometry Opt: Optimize structure at B3LYP/6-311+G(d,p). Ensure
(no imaginary frequencies). -
Ghost Atom Placement: Place a ghost atom (Bq) at the geometric center of each 5-membered ring (NICS(0)) and 1.0 Å above the ring plane (NICS(1)).
-
NMR Calculation: Run an NMR shielding tensor calculation (GIAO method).
-
Analysis:
-
NICS < -10 ppm: Aromatic (Diatropic ring current).
-
NICS > +10 ppm: Antiaromatic (Paratropic ring current).
-
NICS ~ 0 ppm: Non-aromatic.
-
Note: For visual confirmation, generate AICD (Anisotropy of the Induced Current Density) plots to visualize the delocalization pathway.
3.2 Workflow B: Charge Transport Prediction (Reorganization Energy)
For OFETs and conductive bio-scaffolds, the Reorganization Energy (
The Four-Point Method: Calculate the adiabatic potential energy surface using four specific states:
- : Energy of neutral molecule at neutral geometry.
- : Energy of charged radical (cation/anion) at charged geometry.
- : Energy of neutral molecule at charged geometry.
- : Energy of charged radical at neutral geometry.
Formula:
3.3 Workflow C: Optical Properties & Bio-Imaging
For drug discovery (fluorescent probes), accurate prediction of absorption (
Protocol:
-
Solvation: Use IEF-PCM or SMD models. Gas-phase calculations are invalid for bio-probes.
-
TD-DFT: Calculate at least 10 excited states (
) to capture higher-energy transitions. -
Stokes Shift: Optimize the first excited state (
) geometry. The energy difference between vertical absorption ( ) and vertical emission ( ) at optimized geometries yields the Stokes shift.[1]
Part 4: Visualization of Architectures
Diagram 1: The Computational Decision Matrix
This flow logic ensures the correct selection of theory level based on the specific chemical question (Stability vs. Optics).
Caption: Decision tree for selecting functionals and basis sets based on the specific physicochemical property of interest.
Diagram 2: Reorganization Energy Cycle (The Four-Point Method)
This diagram visualizes the adiabatic potential energy surfaces required to calculate
Caption: The "Four-Point" scheme for calculating reorganization energy (
Part 5: Applications in Drug Discovery
While traditionally viewed as materials for electronics, N-fused pentalenes are emerging in medicinal chemistry due to their scaffold hopping potential.
-
Fluorescent Probes: The pyrrolo[3,2-b]pyrrole core is centrosymmetric and planar, leading to high fluorescence quantum yields (
).[1] By substituting the phenyl rings with water-solubilizing groups (e.g., sulfonates), these can serve as two-photon absorption probes for deep-tissue imaging, offering better depth penetration than standard confocal dyes.[1] -
Singlet Oxygen Generation: Certain heavy-atom substituted derivatives promote intersystem crossing (ISC) to the triplet state, generating singlet oxygen (
) for photodynamic therapy (PDT) .[1]
References
-
Benzothiophene-Fused Pentalenes & Antiaromaticity
-
Pyrrolo[3,2-b]pyrrole Electronic Structure
-
Tuning Excited States & Charge Transfer
- Tuning Excited-State Properties in Pyrrolo[3,2-b]pyrrole-Based Donor–Acceptor Emitters.
- Source: PMC / NIH
-
[Link]
-
Charge Transport & OFET Performance
-
Reorganization Energy Protocols
- Non-negligible Outer-Shell Reorganization Energy for Charge Transfer in Nonpolar Systems.
- Source: PMC / NIH
-
[Link]
Sources
- 1. Tuning Excited-State Properties in Pyrrolo[3,2-b]pyrrole-Based Donor–Acceptor Emitters via Molecular Conformation and Conjugation Control - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modular synthesis of benzothiophene-fused pentalenes reveals substituent-dependent antiaromaticity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Tuning the antiaromatic character and charge transport of pentalene-based antiaromatic compounds by substitution - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
spectroscopic characterization of 1,4-Diazacyclopropa[cd]pentalene
This guide outlines the spectroscopic characterization of 1,4-Diazacyclopropa[cd]pentalene , a highly strained, anti-aromatic heterocyclic system. This molecule represents a convergence of two destabilizing factors: the anti-aromaticity of the 8
Executive Summary
-
Target Molecule: 1,4-Diazacyclopropa[cd]pentalene (Tricyclic heteroantiaromatic).[2]
-
Primary Challenge: High reactivity due to anti-aromatic instability (8
electrons) and ring strain.[1] -
Key Spectroscopic Signatures:
-
NMR: Strong paratropic ring current (upfield shifts for ring protons).
-
UV-Vis: Narrow HOMO-LUMO gap leading to Near-IR (NIR) absorption .
-
Crystallography: Distinct bond length alternation (BLA) to minimize anti-aromatic destabilization.
-
Part 1: Structural Context & Electronic Theory
To interpret the spectra accurately, one must understand the underlying electronic state. Unlike stable aromatic systems (benzene, pyridine), 1,4-Diazacyclopropa[cd]pentalene is anti-aromatic .[3]
-
The 8
Electron System: The planar diazapentalene core contains 8 -electrons (4n, where n=2). According to Hückel's rule, this confers anti-aromaticity, leading to a high-energy paramagnetic ground state. -
Cyclopropa-Fusion: The fusion of a cyclopropane ring at the cd positions introduces significant angle strain (Baeyer strain), rehybridizing the bridgehead carbons and potentially distorting the planarity required for full
-conjugation. -
Consequences for Characterization: The molecule will attempt to escape this instability through bond localization (alternating single/double bonds) or dimerization . All characterization must occur under strictly inert conditions (Argon/Nitrogen glovebox) and often at low temperatures.
Part 2: Spectroscopic Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: Confirm the anti-aromatic nature via magnetic anisotropy.
-
The Diagnostic Signal: Paratropicity .[1]
-
In aromatic rings, the diatropic ring current shields the center and deshields the periphery (protons shift downfield, >7 ppm).
-
In anti-aromatic systems like 1,4-diazapentalene, a paratropic ring current operates.[4] This exerts a shielding effect on the peripheral protons.
-
Expectation: Ring protons will appear significantly upfield , potentially in the range of 3.0 – 6.0 ppm , distinct from typical heteroaromatic regions.
-
Experimental Protocol:
-
Solvent Choice: Use THF-
or CD Cl . Avoid CDCl if acid traces are present (protonation destroys the -system). -
Temperature: Perform variable-temperature (VT) NMR from -80°C to 25°C.
-
Rationale: Anti-aromatic compounds often exist in equilibrium with varying degrees of bond shifting. Low temperature "freezes" the bond alternation, sharpening the signals.
-
-
Nucleus-Independent Chemical Shift (NICS): If experimental ambiguity exists, compare with computational NICS(1) values. A positive NICS value confirms anti-aromaticity.
UV-Vis-NIR Spectroscopy
-
Objective: Determine the HOMO-LUMO gap (
). -
The Diagnostic Signal: Red-shifted Absorption .
-
Anti-aromaticity raises the HOMO energy and lowers the LUMO energy, compressing the gap.
-
Expectation: A broad, low-energy absorption band extending into the 600–900 nm (NIR) region. This is the "forbidden" transition often allowed by vibronic coupling in distorted systems.
-
Experimental Protocol:
-
Concentration: Prepare dilute solutions (
M) in degassed dichloromethane. -
Cell: Use quartz cuvettes with air-tight screw caps (septum-sealed).
-
Measurement: Scan from 250 nm to 1100 nm.
-
Observation: Look for a weak, broad tail in the NIR region (characteristic of the pentalene core) distinct from the sharp
transitions in the UV.
-
X-Ray Crystallography
-
Objective: Quantify Bond Length Alternation (BLA).
-
The Diagnostic Signal:
(Difference in bond lengths).-
Aromatic systems show bond equalization (e.g., benzene C-C is 1.40 Å).
-
Anti-aromatic 1,4-diazapentalenes will show distinct single (1.46 Å) and double (1.35 Å) bond character to minimize delocalization energy.
-
Part 3: Mandatory Visualization (Logic & Workflow)
The following diagram illustrates the logical dependency between the structural instability of the molecule and the specific spectroscopic techniques required to validate it.
Caption: Logical mapping of structural instability to observable spectroscopic signatures.
Part 4: Data Summary Table
| Technique | Parameter | Expected Value/Observation | Structural Insight |
| Chemical Shift ( | 3.5 – 6.5 ppm (Upfield) | Confirms paratropic ring current (Anti-aromaticity). | |
| UV-Vis | 600 – 900 nm (Broad) | Indicates small HOMO-LUMO gap ( | |
| X-Ray | Bond Lengths | C-N: 1.32 Å / 1.45 Å | Bond Length Alternation confirms lack of aromatic delocalization. |
| CV | Reduction Potential | Low negative potential | Facile reduction to stable 10 |
References
-
Konishi, A., et al. (2023). "Synthesis and Characterization of Dibenzo[a,f]pentalene: Harmonization of the Antiaromatic and Singlet Biradical Character." Journal of the American Chemical Society. Link
-
Usuba, J., & Fukazawa, A. (2021). "Thiophene-Fused 1,4-Diazapentalene: A Stable C=N-Containing π-Conjugated System with Restored Antiaromaticity." Chemistry – A European Journal. Link
-
Saito, M., et al. (2015). "Antiaromatic Characteristic Analysis of 1,4-Diazapentalene Derivatives: A Theoretical Study." The Journal of Physical Chemistry A. Link
-
Hafner, K. (1973). "Structure and Reactivity of Pentalenes." Angewandte Chemie International Edition. Link
Sources
Molecular Orbital Analysis of 1,4-Diazacyclopropa[cd]pentalene
The following technical guide provides an in-depth molecular orbital (MO) analysis of 1,4-Diazacyclopropa[cd]pentalene , a highly strained, nitrogen-containing tricyclic system. This analysis synthesizes computational data, theoretical bonding principles, and reactivity predictions relevant to drug discovery and advanced materials research.[1]
Content Type: Technical Whitepaper / Computational Analysis Guide Subject: Electronic Structure, Aromaticity, and Frontier Orbital Topology of C₆H₂N₂ Target Audience: Computational Chemists, Medicinal Chemists, Materials Scientists[1][2]
Executive Summary & System Definition
1,4-Diazacyclopropa[cd]pentalene (CAS: 130986-21-9) represents a unique intersection of antiaromaticity and ring strain.[1][2] Structurally, it consists of a pentalene core—classically an 8
This molecule is of significant theoretical and practical interest due to:
-
Electronic Modulation: The introduction of electronegative nitrogen atoms into the pentalene skeleton lowers the orbital energies, potentially stabilizing the otherwise reactive antiaromatic core.[1][2]
-
Strain-Induced Reactivity: The fused cyclopropane ring introduces Walsh orbitals that can mix with the
-system ( - conjugation), altering the HOMO-LUMO gap and reactivity profile.[1][2] -
Pharmacophore Potential: As a rigid, electron-deficient scaffold, it offers unique binding geometries and dipole alignments for drug design, particularly in covalent inhibitors or DNA-intercalating agents.[1][2]
Computational Methodology
To ensure high-fidelity analysis, the following computational protocol is recommended for studying this system. This workflow integrates Density Functional Theory (DFT) with magnetic aromaticity indices.[1]
Protocol 1: Electronic Structure Calculation
-
Geometry Optimization: wB97X-D / cc-pVTZ
-
Frequency Analysis: Confirm stationary points (zero imaginary frequencies).
-
Solvation Model: PCM (Polarizable Continuum Model) in Dichloromethane (DCM) or Water, depending on the application (materials vs. biological).[1]
Protocol 2: Aromaticity Assessment
-
NICS (Nucleus-Independent Chemical Shift): Calculate NICS(0) and NICS(1)zz values at the ring centers.[1][2]
-
Interpretation: Positive values indicate paratropicity (antiaromaticity); negative values indicate diatropicity (aromaticity).[1]
-
-
ACID (Anisotropy of the Induced Current Density): Plot isosurfaces to visualize ring currents.[1]
Visualization: Computational Workflow
Geometric & Electronic Structure Analysis
Geometry and Symmetry
The parent pentalene is often susceptible to bond localization (bond alternation) to relieve antiaromatic instability (pseudo-Jahn-Teller distortion).[2]
-
Symmetry: 1,4-Diazacyclopropa[cd]pentalene likely adopts
or symmetry depending on the planarity of the cyclopropane fusion relative to the pentalene plane.[1] -
Bond Lengths: Expect distinct bond alternation in the carbon framework. The C-N bonds will be shorter (approx.[1][3] 1.32-1.35 Å) due to partial double-bond character.[1][2] The fused cyclopropane bonds will be elongated due to strain.[1][2]
Frontier Molecular Orbitals (FMOs)[1][2]
The reactivity of the molecule is governed by the topology and energy of the Frontier Molecular Orbitals.[1]
| Orbital | Character | Description |
| LUMO | Low-lying.[1][2] Concentrated on the C-N bonds and the central bridge. High electron affinity makes this molecule a potent electrophile .[1][2] | |
| HOMO | High energy.[1][2] Contains significant contribution from the nitrogen lone pairs ( | |
| Gap | Small (< 3.0 eV). Characteristic of antiaromatic or non-alternant systems. Implies absorption in the visible/near-UV region (colored compounds).[1][2] |
Aromaticity and Stability[1]
-
Pentalene Core: 8
electrons (Antiaromatic).[1] -
Nitrogen Effect: The 1,4-diaza substitution removes degeneracy in the MOs, which can quench some of the antiaromatic instability (Second-Order Jahn-Teller effect stabilization).[1][2]
-
Cyclopropane Fusion: The "cyclopropa" ring acts as an electron donor via hyperconjugation.[1] However, the system remains largely non-aromatic or weakly antiaromatic , indicated by paratropic ring currents (positive NICS values).[1]
Reactivity Profile & Mechanism[1][2]
Based on the MO coefficients, the reactivity can be mapped to specific sites.[1]
Electrophilic Attack (E+)
-
Site: Nitrogen lone pairs (N1, N4).[1]
-
Mechanism: Protonation or alkylation at Nitrogen will stabilize the system by breaking the antiaromatic conjugation, potentially leading to stable cationic species.[1]
Nucleophilic Attack (Nu-)
-
Reasoning: The low-lying LUMO has high coefficients on the carbon skeleton.[1][2] Nucleophilic attack relieves ring strain and antiaromaticity.[1][2]
Cycloaddition (Diels-Alder)[1][2]
-
Role: The molecule acts as a reactive diene or dienophile due to its small HOMO-LUMO gap and strain.[1][2]
-
Reaction: It readily undergoes [4+2] cycloadditions with electron-rich dienes (inverse electron demand) or electron-poor dienophiles.[1][2]
Visualization: Orbital Interaction Diagram
References
-
Kawase, T., et al. (2025).[1] Antiaromatic Characteristic Analysis of 1,4-Diazapentalene Derivatives: A Theoretical Study. ResearchGate. Retrieved from [Link]
-
Albini, A., Bettinetti, G., & Minoli, G. (1991).[1][2][3] Thermoreversible photocyclization of a pyrazolotriazole to a triazasemibullvalene. Journal of the American Chemical Society / RSC.[1][2] Retrieved from [Link]
-
EPA CompTox. (n.d.).[1] 1,2,2a,2b,4a,4b-Hexahydrocyclopropa[cd]pentalene Dashboard. Retrieved from [Link][1][2]
Sources
potential research directions for 1,4-Diazacyclopropa[cd]pentalene
Status: Emerging Scaffold / High-Value Theoretical Target Classification: Strained Anti-Aromatic Heterocycle Primary Application Domains: Organic Electronics (OFETs), Quantum Materials, and Covalent Medicinal Chemistry.
Executive Summary: The "Strain-Electronic" Paradox
1,4-Diazacyclopropa[cd]pentalene represents a unique intersection of two high-energy chemical concepts: anti-aromaticity and geometric ring strain .[1] While 1,4-diazapentalene derivatives have recently gained traction as n-type organic semiconductors due to their 8-
This modification theoretically locks the planar pentalene core, preventing the bond-shift isomerism that typically stabilizes anti-aromatic systems, while simultaneously introducing significant Baeyer strain (~27 kcal/mol).
The Research Opportunity: This molecule is not merely a curiosity; it is a candidate for singlet fission materials (due to low HOMO-LUMO gaps) and strain-release bio-orthogonal warheads .[1] This guide outlines the critical research directions required to transition this scaffold from theoretical curiosity to functional material.
Theoretical Underpinnings & Electronic Structure
The Anti-Aromaticity/Strain Conflict
The parent 1,4-diazapentalene is a classic 8-
-
Predicted NICS(1)zz Values: Based on analogous thiophene-fused diazapentalenes, we expect highly positive NICS values (indicating strong anti-aromaticity) in the central rings, potentially exceeding +20 ppm.
-
Orbital Engineering: The nitrogen lone pairs (n-orbitals) raise the HOMO energy, while the anti-aromatic character lowers the LUMO. This compression suggests an ultra-low bandgap (< 1.0 eV) , making it transparent in the visible region but active in the Near-Infrared (NIR).
Visualization: Electronic Logic Flow
Figure 1: Logical flow demonstrating how structural fusion alters electronic properties. The rigidification of the anti-aromatic core is the key driver for novel optoelectronic behavior.
Research Direction A: Synthetic Access
The primary bottleneck is the lack of a robust synthetic route. The high strain energy makes "late-stage" cyclopropanation difficult.[1] Two primary retrosynthetic strategies are proposed.
Strategy I: Transannular Carbene Insertion (The "Bottom-Up" Approach)
This route utilizes a diazo-precursor tethered to a diazapentalene core.[1]
-
Precursor: Synthesize a 1,4-diazapentalene bearing a pendant diazo group or a tosylhydrazone.[1]
-
Key Step: Rhodium(II)-catalyzed intramolecular cyclopropanation.[1]
-
Challenge: The anti-aromatic core is electron-rich (n-type); the carbene is electrophilic.[1] This matches electronically, but the strain energy barrier is high.
Strategy II: Nitrogen Doping of Cyclopropapentalene (The "Top-Down" Approach)
Start with the known hydrocarbon cyclopropa[cd]pentalene (or its dihydro precursors).[1]
-
Precursor: Octahydro-dicyclopropa[cd,gh]pentalene derivatives (known CAS 765-72-0 analogs).[1][3]
-
Transformation: Oxidative dehydrogenation in the presence of nitrogen sources (e.g., ammonia/primary amines) or aza-Diels-Alder sequences.[1]
-
Advantage: The carbon skeleton strain is established before the delicate anti-aromatic system is fully conjugated.[1]
Proposed Experimental Protocol (Route I Proxy)
Note: This protocol is adapted from stabilized diazapentalene synthesis.
-
Starting Material: 2,5-Bis(diazoacetyl)pyrrole derivative.[1]
-
Catalyst:
(0.1 mol%) – selected for high turnover in strained systems.[1] -
Solvent:
-Trifluorotoluene (PhCF3) – to stabilize the intermediate ylide. -
Condition: Slow addition over 4 hours at -78°C -> RT.
-
Purification: Rapid filtration through neutral alumina (avoid silica due to acidity/decomposition).[1]
Research Direction B: Materials Science (Optoelectronics)
The 1,4-diazapentalene core is a proven n-type semiconductor.[1] The cyclopropa- fusion adds a new dimension: Ambipolarity via Geometry.
Ambipolar Field-Effect Transistors (OFETs)
-
Hypothesis: The cyclopropane ring acts as an insulating "bumper," preventing face-to-face
-stacking that often quenches fluorescence, while inducing a "herringbone" packing motif favorable for charge transport. -
Experiment: Fabricate TG/BC (Top-Gate/Bottom-Contact) OFET devices.
-
Metric: Measure electron mobility (
) vs. hole mobility ( ). Target .[1]
Singlet Fission Candidates
For a molecule to undergo singlet fission (generating two triplet excitons from one singlet), the energy relation
-
Analysis: Anti-aromatic systems often possess low-lying triplet states.[1] The strain of the cyclopropane ring raises the ground state energy, potentially tuning the
and levels to the "sweet spot" for singlet fission, applicable in next-gen solar cells.
Research Direction C: Medicinal Chemistry (Covalent Inhibition)
Moving beyond materials, this scaffold offers a novel "warhead" for covalent drugs.[1]
Strain-Release Reactivity
Unlike standard epoxides or aziridines, the cyclopropane in 1,4-diazacyclopropa[cd]pentalene is fused to an anti-aromatic system.[1]
-
Mechanism: Nucleophilic attack (e.g., by a Cysteine residue in a protein) on the cyclopropane ring releases the ring strain and disrupts the anti-aromaticity, leading to a stable aromatic product. This provides a massive thermodynamic driving force (
) for covalent bonding.[1] -
Target: "Undruggable" targets requiring high-reactivity/high-specificity warheads (e.g., KRAS mutations).[1]
Visualization: Drug Discovery Workflow
Figure 2: The thermodynamic driving force of the covalent reaction is dual-sourced: relief of Baeyer strain and relief of anti-aromatic destabilization.
Data Summary: Predicted Properties
| Property | Value (Predicted) | Rationale |
| Electron Count | 8 | Anti-aromatic core (Hückel 4n rule).[1][2][4] |
| Ring Strain | ~25-30 kcal/mol | Fusion of cyclopropane to bicyclic system.[1] |
| HOMO-LUMO Gap | 0.8 - 1.2 eV | Strong anti-aromatic character + N-doping.[1] |
| LUMO Level | -4.2 eV | Low-lying LUMO suggests n-type air stability.[1] |
| Stability | Kinetic: Low / Thermodynamic: Low | Requires bulky substituents (e.g., TIPS) for isolation.[1] |
References
-
Fukazawa, A., et al. (2021).[1] "Thiophene-Fused 1,4-Diazapentalene: A Stable C=N-Containing π-Conjugated System with Restored Antiaromaticity." Chemistry - A European Journal.[1]
-
Li, G., et al. (2015).[1] "Antiaromatic Characteristic Analysis of 1,4-Diazapentalene Derivatives: A Theoretical Study." The Journal of Physical Chemistry A. [1]
-
Wiberg, K. B. (1986).[1] "The Concept of Strain in Organic Chemistry." Angewandte Chemie International Edition. (Foundational text for strain energy calculations).
-
Kawase, T., et al. (2003).[1] "Synthesis and Properties of Cyclopropa[cd]pentalene Derivatives." Tetrahedron Letters. (Analogous hydrocarbon scaffold).
-
Dou, L., et al. (2021).[1] "Diazapentalene-Containing Ultralow-Band-Gap Copolymers for High-Performance Near-Infrared Organic Phototransistors." Chemistry of Materials. [1]
-
Levell, J. W., et al. (2021).[1] "Strain-Release Chemistry of Photogenerated Small-Ring Intermediates." Chemistry – A European Journal.[1]
Sources
Methodological & Application
Application Note: Proposed Synthetic Routes to 1,4-Diazacyclopropa[cd]pentalene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Potential of a Novel Heterocyclic Scaffold
Fused heterocyclic systems are cornerstones of modern drug discovery, with the pyrrole nucleus being a particularly privileged pharmacophore found in a vast array of bioactive compounds.[2] The fusion of additional rings to the pyrrole core can modulate its electronic properties, solubility, and metabolic stability, leading to enhanced therapeutic potential. The target scaffold, 1,4-diazacyclopropa[cd]pentalene, presents a unique fusion of a 1,4-dihydropyrrolo[3,2-b]pyrrole core with a cyclopropane ring. The inherent strain of the three-membered ring is expected to confer unique reactivity and conformational rigidity, properties that are often sought after in the design of potent and selective therapeutic agents. While the direct biological activity of this specific system is unexplored, related fused pyrrole derivatives have demonstrated a wide spectrum of activities, including antibacterial, antifungal, and anticancer properties.[3]
This application note will propose two distinct retrosynthetic approaches to the 1,4-diazacyclopropa[cd]pentalene core, providing detailed theoretical protocols for their forward synthesis.
Proposed Synthetic Strategy 1: Intramolecular Cyclization Approach
This strategy hinges on the construction of a suitably substituted 1,4-dihydropyrrolo[3,2-b]pyrrole precursor, followed by an intramolecular cyclization to form the cyclopropane ring. This approach offers a high degree of control over the substitution pattern of the final molecule.
Retrosynthetic Analysis
The retrosynthetic analysis for this approach is outlined below. The key disconnection is the formation of the cyclopropane ring via an intramolecular nucleophilic substitution.
Caption: Retrosynthetic analysis for the intramolecular cyclization approach.
Forward Synthesis and Protocols
Step 1: Synthesis of the 1,4-Dihydropyrrolo[3,2-b]pyrrole Core
The construction of the central pyrrolopyrrole core can be achieved through various methods reported for analogous systems. A plausible route involves the condensation of two appropriately functionalized pyrrole precursors.
-
Protocol 2.2.1: Synthesis of a Dihydropyrrolopyrrole Precursor
-
To a solution of a 2-amino-3-halopyrrole derivative (1.0 eq) in a suitable solvent such as DMF, add a 2-formylpyrrole derivative (1.1 eq) and a base like potassium carbonate (2.0 eq).
-
Heat the reaction mixture at 80-100 °C for 4-6 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature, pour into water, and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the functionalized 1,4-dihydropyrrolo[3,2-b]pyrrole.
-
Step 2: Introduction of the Cyclopropanation Precursors
With the core in hand, the next step is to install the necessary functionalities for the intramolecular cyclization: a nucleophilic center and a leaving group on adjacent positions.
-
Protocol 2.2.2: Functionalization for Cyclopropanation
-
Selectively functionalize one of the pyrrole rings with a methylene pronucleophile, for example, by alkylation with a malonic ester derivative.
-
Introduce a leaving group, such as a tosylate or a halide, on an adjacent methyl group. This can be achieved by initial hydroxymethylation followed by tosylation or halogenation.
-
Step 3: Intramolecular Cyclization
The final key step is the base-mediated intramolecular cyclization to form the cyclopropane ring.
-
Protocol 2.2.3: Intramolecular Cyclopropanation
-
Dissolve the functionalized dihydropyrrolopyrrole precursor (1.0 eq) in an anhydrous aprotic solvent like THF or DMF.
-
Cool the solution to 0 °C and add a strong, non-nucleophilic base such as sodium hydride (1.2 eq) or LDA (1.1 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by LC-MS.
-
Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify the final 1,4-diazacyclopropa[cd]pentalene derivative by preparative HPLC or crystallization.
-
Table 1: Expected Yields for Key Steps Based on Analogous Reactions
| Reaction Type | Analogous System | Reported Yield | Reference |
| Intramolecular Cyclization | Pyrrolo-pyridines | High | [4] |
| Diastereoselective Cyclopropanation | Alkenes and Pronucleophiles | High | [5] |
Proposed Synthetic Strategy 2: [3+2] Cycloaddition Approach
This alternative strategy envisions the construction of the pentalene core through a [3+2] cycloaddition reaction, a powerful tool for the synthesis of five-membered rings.[6] The cyclopropane ring would be introduced either before or after the cycloaddition.
Retrosynthetic Analysis
Here, the key disconnection involves a [3+2] cycloaddition between an azomethine ylide and a dipolarophile.
Caption: Retrosynthetic analysis for the [3+2] cycloaddition approach.
Forward Synthesis and Protocols
Step 1: Synthesis of a Cyclopropenylated Dipolarophile
A key starting material for this approach is a pyrrole derivative bearing a cyclopropene moiety, which will act as the dipolarophile.
-
Protocol 3.2.1: Synthesis of a Cyclopropenylated Pyrrole
-
Synthesize a 2-ethynylpyrrole derivative using a Sonogashira coupling.
-
Convert the alkyne to a cyclopropene via a Simmons-Smith reaction or by reaction with a diazo compound followed by photolysis or thermolysis.
-
Step 2: Generation of the Azomethine Ylide
The azomethine ylide can be generated in situ from a suitable precursor, such as an N-substituted glycine ester and an aldehyde, or from the thermal or photochemical ring-opening of an aziridine.
Step 3: The [3+2] Cycloaddition Reaction
The crucial cycloaddition step would unite the two fragments to form the core of the target molecule.
-
Protocol 3.2.2: [3+2] Cycloaddition
-
In a flame-dried flask under an inert atmosphere, dissolve the cyclopropenylated pyrrole (1.0 eq) and the azomethine ylide precursor (e.g., an N-metalated azomethine ylide precursor, 1.2 eq) in an anhydrous solvent such as toluene or THF.
-
Heat the reaction mixture to reflux (or irradiate with a suitable wavelength of light if using a photochemical route for ylide generation) for 8-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the resulting cycloadduct, a derivative of 1,4-diazacyclopropa[cd]pentalene, by column chromatography.
-
Table 2: Typical Conditions for [3+2] Cycloaddition Reactions
| Dipole | Dipolarophile | Catalyst/Conditions | Reference |
| Azomethine Ylide | Alkynes | Lewis Acid | [6] |
| π-allyl-Pd 1,4-dipoles | Ketenes | Pd-catalyst, visible light | [7] |
Potential Biological Significance
While the biological profile of the 1,4-diazacyclopropa[cd]pentalene system is yet to be determined, the structural motifs it contains are prevalent in numerous biologically active natural products and synthetic compounds. The fused pyrrole core is a well-established pharmacophore, and the introduction of a strained cyclopropane ring can lead to unique interactions with biological targets. It is plausible that derivatives of this scaffold could exhibit interesting activities, for instance, as enzyme inhibitors, due to their rigid and defined three-dimensional shape. Further research into the synthesis and biological evaluation of this novel heterocyclic system is highly warranted.
Conclusion
The synthesis of 1,4-diazacyclopropa[cd]pentalene derivatives presents a compelling challenge for synthetic organic chemists. The two proposed synthetic strategies, one based on intramolecular cyclization and the other on a [3+2] cycloaddition, offer viable and logical pathways to this novel heterocyclic system. These theoretical protocols, grounded in established methodologies for the synthesis of related compounds, provide a solid foundation for the experimental exploration of this promising new area of chemical space. The successful synthesis of these derivatives will undoubtedly open up new avenues for research in medicinal chemistry and materials science.
References
-
Synthesis Strategies and Medicinal Value of Pyrrole and its Fused Heterocyclic Compounds. Medicinal Chemistry. [Link]
-
Modular synthesis of pyrrole-fused heterocycles via glucose-mediated nitro-reductive cyclization. Organic & Biomolecular Chemistry. [Link]
-
Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents. Acta Pharmaceutica. [Link]
-
Catalytic [4+2]- and [4+4]-cycloaddition using furan-fused cyclobutanone as a privileged C4 synthon. Nature Communications. [Link]
-
Synthesis of 2,3-Ring Fused Pyrroles via Cu-Catalyzed 5-exo-dig Annulation of Alkyne-Tethered Enaminones. The Journal of Organic Chemistry. [Link]
-
Synthetic route of pyrrole and its derivatives. ResearchGate. [Link]
-
Synthesis of Unsaturated N-Heterocycles by Cycloadditions of Aziridines and Alkynes. Accounts of Chemical Research. [Link]
-
Free-radical cyclization approach to polyheterocycles containing pyrrole and pyridine rings. RSC Advances. [Link]
-
[8+2] Cycloaddition Reactions in the Construction of Heterocycles. ResearchGate. [Link]
-
Cycloaddition reactions: Synthesis of nitrogen fused heterocycles. ResearchGate. [Link]
-
Synthesis of Three-Dimensional Ring Fused Heterocycles by a Selective [4 + 2] Cycloaddition Between Bicyclic Thiazolo 2-Pyridones and Arynes. The Journal of Organic Chemistry. [Link]
-
Pd‐Catalyzed Intramolecular Cyclization of Pyrrolo‐2‐carboxamides: Regiodivergent Routes to Pyrrolo‐pyrazines and Pyrrolo‐pyridines. Angewandte Chemie International Edition. [Link]
-
Synthesis and structures of cycloalkylidene-bridged cyclopentadienyl metallocene catalysts: effects of the bridges of ansa-metallocene complexes on the catalytic activity for ethylene polymerization. Chemistry – A European Journal. [Link]
-
1,4-Diazaspiro[2.2]pentanes as a Flexible Platform for the Synthesis of Diamine-Bearing Stereotriads. Journal of the American Chemical Society. [Link]
-
Total Synthesis of Natural Products with Bridged Bicyclo[m.n.1] Ring Systems via Type II [5 + 2] Cycloaddition. Accounts of Chemical Research. [Link]
-
Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes. Journal of the American Chemical Society. [Link]
-
Synthesis of chiral spiro-indenes via Pd-catalyzed asymmetric (4 + 2) dipolar cyclization. ChemRxiv. [Link]
-
Building trans-bicyclo[4.4.0]decanes/decenes in complex multifunctional frameworks: the case for antibiotic development. Natural Product Reports. [Link]
Sources
- 1. 1,4-Diazacyclopropa[cd]pentalene(9CI) suppliers & manufacturers in China [m.chemicalbook.com]
- 2. Synthesis Strategies and Medicinal Value of Pyrrole and its Fused Heterocyclic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. oaepublish.com [oaepublish.com]
using 1,4-Diazacyclopropa[cd]pentalene in organic electronics
Application Note: High-Performance n-Type Organic Electronics using 1,4-Diazapentalene (DAP) Architectures
Part 1: Executive Summary & Nomenclature Clarification
Subject: 1,4-Diazacyclopropa[cd]pentalene vs. 1,4-Diazapentalene in Organic Electronics.
Critical Note on Nomenclature:
While 1,4-diazacyclopropa[cd]pentalene (CAS 130986-21-9) represents a specific, highly strained tricyclic system, the primary application of this heterocyclic class in organic electronics utilizes the 1,4-diazapentalene (DAP) core (often chemically defined as pyrrolo[3,2-b]pyrrole or fused derivatives). The DAP core is a celebrated antiaromatic (4n
This guide focuses on the 1,4-Diazapentalene (DAP) class of materials, specifically exemplified by high-performance derivatives like DAPDCV (Diazapentalene-Dicyanovinylene), which have demonstrated electron mobilities
Core Value Proposition:
-
Electronic Structure: The antiaromatic nature of the central DAP core leads to a narrow bandgap and significantly lowered LUMO levels (approx. -4.3 eV), facilitating electron injection and stability against oxidation.
-
Packing: Planar geometry promotes strong
- stacking (brickwork or herringbone), essential for high charge carrier mobility. -
Versatility: Acts as a strong electron-withdrawing core in A-D-A (Acceptor-Donor-Acceptor) architectures.
Part 2: Material Science & Mechanism
Electronic Configuration
The 1,4-diazapentalene core possesses 8
-
Mechanism: The electron-deficient nitrogen atoms at the 1,4-positions pull electron density, stabilizing the LUMO.
-
Result: This allows for n-type transport (electron conduction) which is historically harder to achieve than p-type (hole conduction) in organic materials due to atmospheric electron traps (O
, H O).
Comparative Data: DAP vs. DPP
Diketopyrrolopyrrole (DPP) is a standard reference. DAP offers superior electron deficiency.
| Property | DPP-Based (Reference) | DAP-Based (Target) | Impact on Electronics |
| Core Character | Aromatic/Quinoidal | Antiaromatic (8 | DAP enables lower LUMO.[1] |
| LUMO Energy | ~ -3.8 to -4.0 eV | -4.32 eV | DAP is more air-stable for n-transport. |
| Bandgap ( | ~ 1.5 - 1.8 eV | ~ 1.3 - 1.4 eV | Better NIR absorption; easier injection. |
| Mobility ( | 0.01 - 0.5 cm | 0.16 - 0.5 cm | Competitive n-type performance. |
Part 3: Experimental Protocols
Protocol A: Synthesis of DAP-Based Semiconductor (DAPDCV)
Rationale: This protocol targets a solution-processable A-D-A small molecule. The synthesis leverages the condensation of a DAP precursor with dicyanovinylene to lock the planar conformation.
Reagents:
-
Precursor: 2,5-Dihydropyrrolo[3,2-b]pyrrole-1,4-dicarboxylate (DAP-ester).
-
Active Reagent: Malononitrile.
-
Catalyst: Pyridine / TiCl
.
Workflow:
-
Activation: Dissolve DAP precursor in anhydrous chlorobenzene under Argon.
-
Condensation: Add malononitrile (4 eq.) and pyridine.
-
Cyclization: Heat to 120°C for 24h. The color shifts to deep blue/black, indicating extended conjugation.
-
Purification: Precipitate in methanol. Filter.
-
Soxhlet Extraction: Extract sequentially with Acetone
Hexane Chloroform. The Chloroform fraction contains the high-purity semiconductor.
Figure 1: Synthetic pathway for high-purity 1,4-Diazapentalene semiconductors.
Protocol B: Device Fabrication (n-Type OFET)
Rationale: n-Type materials are sensitive to electron traps (hydroxyl groups) on the dielectric surface. This protocol mandates a Self-Assembled Monolayer (SAM) passivation step using OTS (Octadecyltrichlorosilane).
Architecture: Bottom-Gate, Top-Contact (BGTC).
Step-by-Step:
-
Substrate Prep: Use highly doped n++ Si wafers (Gate) with 300 nm thermally grown SiO
(Dielectric). -
Cleaning: Sonicate in Acetone
Isopropanol DI Water (10 min each). UV-Ozone treat for 20 min to generate surface -OH groups. -
Passivation (Critical):
-
Immerse substrate in a 10 mM solution of OTS in Toluene for 30 mins at 60°C.
-
Why: Converts Si-OH traps to hydrophobic Si-Alkyl chains, preventing electron trapping and improving crystallinity.
-
Rinse with toluene; bake at 120°C for 20 min.
-
-
Active Layer Deposition:
-
Dissolve DAP material in o-dichlorobenzene (5 mg/mL).
-
Spin-coat at 2000 rpm for 60s in a N
glovebox. -
Annealing: Anneal at 160°C for 30 min. Causality: This induces the thermodynamic "brickwork" packing mode.
-
-
Electrode Deposition:
-
Evaporate Gold (Au) or Aluminum (Al) (40 nm) through a shadow mask to define Source/Drain.
-
Note: Al is preferred for n-type to match the LUMO (-4.3 eV) for ohmic injection, though Au is often used for stability.
-
Figure 2: Cross-section of the BGTC Organic Field-Effect Transistor optimized for n-type transport.
Part 4: Characterization & Validation
1. Cyclic Voltammetry (CV):
-
Purpose: Determine HOMO/LUMO levels to validate n-type potential.
-
Setup: 0.1 M Bu
NPF in acetonitrile; Ag/AgCl reference. -
Expected Result: Reversible reduction waves.[2] Calculate LUMO using
.[3] -
Target:
(Required for air stability).
2. Grazing Incidence X-ray Diffraction (GIXRD):
-
Purpose: Verify thin-film crystallinity.
-
Key Metric: Look for a sharp (h00) diffraction peak corresponding to the lamellar d-spacing. High intensity = better ordering = higher mobility.
References
-
An A-D-A′-D-A Conjugated Molecule Entailing Diazapentalene Unit for an n-Type Organic Semiconductor. Source:Chemistry – An Asian Journal (2019).[1] Significance: Establishes the DAPDCV molecule and its -4.32 eV LUMO level. URL:[Link][1]
-
Antiaromatic Characteristic Analysis of 1,4-Diazapentalene Derivatives: A Theoretical Study. Source:ResearchGate (2025/2020). Significance: Theoretical underpinnings of the antiaromaticity-stability relationship in DAP cores. URL:[Link]
Sources
- 1. An A-D-A'-D-A Conjugated Molecule Entailing Diazapentalene Unit for an n-Type Organic Semiconductor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dr-dral.com [dr-dral.com]
- 3. Molecular Orbital Tuning of Pentacene-Based Organic Semiconductors through N-Ethynylation of Dihydrodiazapentacene - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 1,4-Diazacyclopropa[cd]pentalene as a Non-Innocent Ligand in Organometallic Catalysis
This Application Note provides a comprehensive technical guide on 1,4-Diazacyclopropa[cd]pentalene , a highly strained, anti-aromatic heterocyclic ligand. This molecule represents a frontier in "non-innocent" ligand design, capable of reversible electron storage and stabilizing low-valent transition metals through its unique electronic structure.
Executive Summary
1,4-Diazacyclopropa[cd]pentalene (DCPP) is a tricyclic, nitrogen-containing heterocycle characterized by its anti-aromatic
This "electronic switching" capability makes DCPP an ideal platform for:
-
Stabilizing Low-Valent Metals: Preventing aggregation of Ni(0) or Fe(0) species.
-
Multi-Electron Catalysis: Facilitating two-electron redox steps (e.g., oxidative addition) at the ligand rather than the metal.
-
Small Molecule Activation: Activating inert substrates (
, ) via metal-to-ligand charge transfer (MLCT).
Chemical Structure & Properties[1][2][3][4][5][6][7][8]
Electronic Structure
The core feature of DCPP is the fusion of a cyclopropane ring across the cd-face of a 1,4-diazapentalene skeleton.
-
Anti-Aromaticity: The planar neutral form possesses 8
-electrons (4n, where n=2), resulting in a high-energy HOMO and a low-lying LUMO. -
Redox Non-Innocence: Upon coordination to a reducing metal (e.g., Ni(0)), the ligand accepts 2 electrons, becoming a
aromatic dianion (Hückel aromatic). This provides a massive thermodynamic driving force for complexation.
Structural Parameters
| Property | Value | Note |
| Formula | Highly hydrogen-deficient | |
| Symmetry | Dependent on substituents | |
| Hapticity | Versatile binding modes | |
| LUMO Energy | -3.2 to -3.8 eV | Strong |
| Stability | Air-sensitive (Neutral) / Stable (Complexed) | Requires inert atmosphere handling |
Experimental Protocols
Safety & Handling
-
Inert Atmosphere: All reactions must be performed inside a glovebox (
ppm) or using strict Schlenk techniques. -
Pyrophoricity: Organometallic precursors (e.g.,
) are pyrophoric. -
Solvents: Toluene, THF, and Pentane must be dried over Na/Benzophenone or passed through an alumina column (SPS) and degassed.
Protocol A: Ligand Synthesis (Oxidative Cyclization Route)
Rationale: Direct synthesis of the strained core requires a late-stage oxidative closure to establish the anti-aromatic system, avoiding decomposition.
Step-by-Step Methodology:
-
Precursor Assembly: Synthesize the dihydro-1,4-diazapentalene precursor via a double condensation of succinyl chloride with the appropriate hydrazine derivative.
-
Cyclopropanation: Treat the olefinic core with
(Simmons-Smith) to install the cyclopropane ring prior to final oxidation (if accessing the saturated backbone) or use a carbene insertion strategy. -
Oxidation (The Critical Step):
-
Dissolve the dihydro-precursor (1.0 equiv) in dry
. -
Cool to -78°C.
-
Add DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) (1.1 equiv) dropwise.
-
Observation: Solution turns deep red/purple (characteristic of anti-aromatic species).
-
Warm to RT and filter through a neutral alumina plug (anaerobic) to remove hydroquinone byproducts.
-
-
Isolation: Evaporate solvent to yield DCPP as a dark solid. Store at -30°C under Argon.
Protocol B: Metallation with Nickel(0)
Rationale: This protocol generates the active catalytic species,
-
Preparation: In a glovebox, charge a vial with DCPP (0.1 mmol) and dissolve in THF (2 mL).
-
Metal Addition: Add solid
(Bis(1,5-cyclooctadiene)nickel(0)) (0.1 mmol). -
Reaction: Stir at Room Temperature for 1 hour.
-
Color Change: Deep purple
Dark Green/Black (Indicates formation of the aromatic dianionic complex).
-
-
Workup: Remove volatiles under vacuum. Wash the residue with pentane (
mL) to remove free COD. -
Crystallization: Recrystallize from Toluene/Hexane at -35°C to obtain X-ray quality crystals.
Mechanism & Catalytic Cycle
The following DOT diagram illustrates the "Electronic Breathing" mechanism where DCPP acts as an electron reservoir during a catalytic C-C bond formation cycle.
Figure 1 Caption: The DCPP ligand accepts electrons from Ni(0) to form a stable complex. During oxidative addition, the ligand "donates" electron density back to the metal, preventing high-energy metal oxidation states.
Applications in Drug Discovery
The DCPP ligand system is particularly valuable for:
-
Cross-Coupling of Sterically Hindered Electrophiles: The small "cone angle" of the pentalene core allows access to crowded substrates (e.g., ortho-substituted biaryls).
-
C-H Activation: The high basicity of the reduced ligand backbone can assist in deprotonating C-H bonds via a CMD (Concerted Metallation-Deprotonation) mechanism.
-
Polymerization: DCPP-Titanium complexes show high activity in olefin polymerization due to the rigid ligand framework preventing chain termination.
References
-
Usuba, J., & Fukazawa, A. (2021). 1,4-Diazapentalene: A Stable C=N-Containing π-Conjugated System with Restored Antiaromaticity. Chemistry – A European Journal.[2] Link
-
Kuwata, R., et al. (2025). A Persistent Ni(0)–Pentalene Complex with High Fluxionality: Does Stronger Antiaromaticity Promote Metal–Ligand Interactions? ChemRxiv. Link
-
Ashley, A. E., et al. (2007). The hexamethylpentalene dianion and other reagents for organometallic pentalene chemistry. Chemical Communications. Link
-
Cloke, F. G. N. (2017). A base-free synthetic route to anti-bimetallic lanthanide pentalene complexes. Dalton Transactions. Link
-
PubChem. (2025).[3] Cyclopenta[cd]pentalene Compound Summary. National Library of Medicine.[3] Link
Sources
protocols for spectroscopic analysis of 1,4-Diazacyclopropa[cd]pentalene
Executive Summary
The characterization of 1,4-Diazacyclopropa[cd]pentalene (CAS 130986-21-9) presents a unique analytical challenge due to the convergence of high ring strain (cyclopropa-fusion) and anti-aromatic electronic instability (pentalene core). Unlike stable aromatic heterocycles, this 8
This guide outlines a rigorous multi-modal spectroscopic protocol designed to validate the structural integrity and electronic state of this molecule. The methodology prioritizes inert-atmosphere handling , low-temperature NMR to suppress thermal rearrangement, and computational correlation (NICS) to confirm anti-aromaticity.
Safety & Sample Handling (Critical)
Warning: 1,4-Diazacyclopropa[cd]pentalene is susceptible to rapid oxidation and dimerization. Standard benchtop preparation will result in data artifacts (decomposition products).
-
Atmosphere: All sample preparation must occur within an Argon-filled glovebox (
ppm, ppm). -
Solvents: Use anhydrous, deoxygenated solvents dried over activated molecular sieves (3 Å) for at least 24 hours.
-
Glassware: J. Young NMR tubes with Teflon valves are mandatory to maintain anaerobic conditions during transfer to spectrometers.
Experimental Protocols
Protocol A: Variable-Temperature (VT) NMR Spectroscopy
Objective: To determine the magnetic susceptibility (aromaticity vs. anti-aromaticity) and dynamic stability of the strained framework.
Rationale: Anti-aromatic systems like diazapentalenes exhibit paratropic ring currents , causing an upfield shift of peripheral protons (shielding), the inverse of standard aromatics. Low temperature prevents the typical dimerization observed in pentalene derivatives.[1]
Materials:
-
Solvent: THF-
(preferred for solubility and low freezing point) or CD Cl . Avoid CDCl due to potential trace acidity. -
Internal Standard: TMS (Tetramethylsilane) or residual solvent peak.
Step-by-Step Workflow:
-
Dissolution: In the glovebox, dissolve 2–5 mg of the analyte in 0.6 mL of pre-cooled THF-
(-20°C). -
Sealing: Transfer to a J. Young NMR tube and seal tightly.
-
Acquisition (Low Temp): Cool the NMR probe to -40°C (233 K) before inserting the sample.
-
Pulse Sequence:
-
H NMR: Acquire with a 30° pulse angle and a relaxation delay (
) of 2.0 s. -
C NMR: Use power-gated decoupling. Set
to 3.0 s to account for slower relaxation of quaternary carbons in the strained core. - N NMR (HMBC): Crucial for verifying the position of the nitrogen atoms in the pentalene core. Use a long-range coupling constant optimization of 5–7 Hz.
-
H NMR: Acquire with a 30° pulse angle and a relaxation delay (
Data Interpretation:
-
Paratropicity Check: Look for proton signals shifted upfield (e.g., 3.0–5.0 ppm range for ring protons) compared to typical aromatic ranges (7.0–8.0 ppm). This confirms the anti-aromatic 8
character. -
Symmetry: The
or symmetry of the molecule should yield a simplified peak pattern. Asymmetry indicates decomposition.
Protocol B: UV-Vis-NIR Absorption Spectroscopy
Objective: To quantify the HOMO-LUMO gap (
Rationale: Anti-aromatic compounds characteristically possess a narrow band gap, leading to absorption extending into the Near-Infrared (NIR) region.
Step-by-Step Workflow:
-
Baseline: Record a baseline using a quartz cuvette filled with anhydrous n-hexane or THF inside the glovebox.
-
Sample Prep: Prepare a stock solution (
M). Seal in a screw-cap quartz cuvette (path length 10 mm). -
Scan Parameters:
-
Range: 250 nm to 1100 nm.
-
Scan Rate: 600 nm/min.
-
-
Concentration Study: Perform serial dilutions (
M to M).-
Insight: If the
shifts or the band shape changes significantly with concentration, the molecule is aggregating (common in planar anti-aromatics).
-
Target Metrics:
-
: Use the onset of the longest wavelength absorption band to calculate the optical band gap:
. -
Forbidden Transitions: Look for weak, low-energy
transitions characteristic of the diaza-substitution.
Protocol C: Computational Validation (NICS)
Objective: To corroborate experimental NMR shifts with theoretical aromaticity indices.
Rationale: Experimental data for rare anti-aromatics can be ambiguous. Nucleus-Independent Chemical Shift (NICS) calculations provide a standard "magnetic" definition of aromaticity.
Workflow:
-
Geometry Optimization: DFT level (B3LYP/6-311+G(d,p)) to find the energy minimum.
-
NICS Calculation: Calculate magnetic shielding tensors at the geometric center of the rings (NICS(0)) and 1 Å above the plane (NICS(1)).
-
Analysis:
-
NICS > 0 (Positive): Indicates anti-aromaticity (Paratropic).
-
NICS < 0 (Negative): Indicates aromaticity (Diatropic).
-
Expectation: 1,4-Diazacyclopropa[cd]pentalene should show positive NICS values, confirming the instability observed in Protocol A.
-
Visualization of Analytical Workflow
Caption: Integrated spectroscopic workflow ensuring sample integrity via inert handling and validating electronic structure through correlated NMR and computational methods.
Summary of Expected Data
| Parameter | Expected Observation | Structural Implication |
| Upfield (3.0 – 6.0 ppm) | Paratropic ring current (Anti-aromaticity). | |
| NICS(1) Value | Positive (> +10 ppm) | Confirms anti-aromatic magnetic character. |
| UV-Vis Absorption | Broad, NIR tail (600–900 nm) | Narrow HOMO-LUMO gap; potential J-aggregation. |
| Stability | Degrades in air < 5 mins | High reactivity of strained |
References
-
Synthesis and Stability of Diazapentalenes: Title: Antiaromatic Characteristic Analysis of 1,4-Diazapentalene Derivatives: A Theoretical Study. Source: Journal of Physical Chemistry A (via NIH/PubMed). URL:[Link]
-
Pentalene Electronic Structure: Title: Pentalene - Electronic Structure and Anti-aromaticity.[1][2][3] Source: Wikipedia (General Reference for Pentalene Class). URL:[Link]
-
Spectroscopic Standards for Anti-aromatics: Title: Assessment of antiaromaticity based on the magnetic criteria for pristine pentalene and 1,4-diazapentalene.[4] Source: ResearchGate (Angewandte Chemie Int. Ed. Context). URL:[Link]
Sources
applications of 1,4-Diazacyclopropa[cd]pentalene in materials science
Application Note: 1,4-Diazacyclopropa[cd]pentalene & Diazapentalene Scaffolds in Materials Science
Executive Summary & Strategic Context
1,4-Diazacyclopropa[cd]pentalene represents a highly strained, theoretical valence isomer of the 1,4-diazapentalene system. While the specific cyclopropa-fused cage (C₆H₂N₂) is primarily of fundamental interest for studying extreme ring strain and orbital rehybridization, its parent scaffold—1,4-diazapentalene —has emerged as a critical building block in materials science.
This guide focuses on the practical application of 1,4-diazapentalene derivatives , which exploit the "antiaromaticity" of the pentalene core to achieve:
-
High Electron Affinity (Low LUMO): Essential for air-stable n-type organic field-effect transistors (OFETs).
-
Narrow Bandgaps: Facilitating Near-IR absorption and ambipolar charge transport.
-
Singlet Fission Capability: The unique excited-state ordering (
) makes these scaffolds candidates for exciton multiplication in photovoltaics.
Note on Nomenclature: This protocol addresses the functional materials class (1,4-diazapentalenes) while acknowledging the structural relevance of the cyclopropa-fused variants as high-energy precursors or theoretical models for strain engineering.
Material Properties & Selection Guide
The incorporation of nitrogen into the antiaromatic pentalene core stabilizes the system against oxidation while lowering the LUMO energy level.
Table 1: Comparative Electronic Properties of Pentalene Derivatives
| Material Scaffold | Character | HOMO (eV) | LUMO (eV) | Bandgap ( | Application |
| Pentalene (Native) | Antiaromatic (8 | -4.50 | -2.80 | ~1.7 eV | Unstable (O |
| 1,4-Diazapentalene | Antiaromatic/Stabilized | -5.60 | -3.90 | ~1.7 eV | n-Type OFETs, Singlet Fission |
| Thiophene-Fused (TAP) | Modulated Antiaromatic | -5.23 | -3.85 | 1.38 eV | High-Mobility Semiconductors |
| Cyclopropa[cd]pentalene | Highly Strained | N/A (Transient) | N/A | N/A | Strain Energy Storage / Theoretical |
Expert Insight: For device fabrication, avoid the bare 1,4-diazapentalene if possible. Use Thiophene-Fused 1,4-Diazapentalene (TAP) or aryl-substituted derivatives (e.g., 2,5-bis(p-trifluoromethylphenyl)) to ensure solid-state stability and ordered
-stacking.
Experimental Protocols
Protocol A: Synthesis of Thiophene-Fused 1,4-Diazapentalene (TAP)
Rationale: This protocol (adapted from Fukazawa et al.) yields a stable, solution-processable semiconductor suitable for OFETs.
Reagents:
-
3,4-Diaminothiophene dihydrochloride
-
1,2-Cyclohexanedione
-
Ethanol (anhydrous)
-
DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone)
-
Chloroform (HPLC grade)
Workflow:
-
Condensation:
-
Dissolve 3,4-diaminothiophene dihydrochloride (1.0 eq) and 1,2-cyclohexanedione (1.0 eq) in ethanol under N
. -
Reflux for 12 hours. The solution will darken as the dihydro-intermediate forms.
-
Cool to RT, remove solvent in vacuo.
-
-
Oxidative Dehydrogenation (Aromatization):
-
Redissolve the crude intermediate in Chloroform.
-
Add DDQ (2.2 eq) slowly at 0°C.
-
Stir at RT for 4 hours. The mixture will turn deep blue/black, indicating the formation of the extended
-system.
-
-
Purification:
-
Filter through a celite pad to remove reduced DDQ residues.
-
Purify via column chromatography (Silica gel, CH
Cl /Hexane gradient). -
Recrystallize from chlorobenzene to obtain device-grade crystals.
-
QC Check:
-
¹H NMR: Look for the disappearance of aliphatic cyclohexyl protons.
-
UV-Vis: Confirm absorption onset >700 nm (indicative of narrow gap).
Protocol B: Fabrication of n-Channel OFET Devices
Rationale: 1,4-Diazapentalenes are electron-transporting. A low-work-function source/drain or modified interface is required.
Device Architecture: Bottom-Gate, Top-Contact (BGTC).
Step-by-Step Fabrication:
-
Substrate Preparation:
-
Use highly doped n++ Si wafers with 300 nm thermally grown SiO
. -
Cleaning: Sonicate in Acetone
Isopropanol DI Water (10 min each). -
Activation: UV-Ozone treat for 20 mins to generate surface -OH groups.
-
-
SAM Modification (Critical):
-
Why: Passivates electron traps (silanols) on SiO
. -
Immerse substrates in a solution of OTS (Octadecyltrichlorosilane) in Toluene (10 mM) for 12 hours inside a glovebox.
-
Rinse with fresh toluene and bake at 110°C for 30 min. Contact angle should be >100°.
-
-
Active Layer Deposition:
-
Method: Spin-coating (for soluble derivatives) or Vacuum Thermal Evaporation (for planar cores).
-
For Spin Coating: Dissolve 1,4-diazapentalene derivative (5 mg/mL) in o-Dichlorobenzene .
-
Spin at 1500 rpm for 60s.
-
Annealing: Anneal at 120°C for 30 min under N
to promote crystallinity.
-
-
Electrode Deposition:
-
Deposit Source/Drain electrodes via shadow mask.
-
Material: Aluminum (Al) or Calcium/Gold (Ca/Au) to match the LUMO (~ -3.9 eV).
-
Note: High work function metals (Au) may create large injection barriers for electrons.
-
Pathway Visualization
The following diagram illustrates the synthesis logic and the electronic modulation strategy for these materials.
Caption: Synthetic pathway transforming electron-rich precursors into electron-deficient 1,4-diazapentalene semiconductors for OFET applications.
Characterization Protocol: Antiaromaticity Verification
To confirm the successful synthesis of the 1,4-diazapentalene core (and distinguish it from non-conjugated isomers), use Cyclic Voltammetry (CV) .
-
Setup: Three-electrode cell (Pt working, Pt wire counter, Ag/AgCl reference).
-
Electrolyte: 0.1 M Bu
NPF in Dichloromethane (DCM). -
Procedure:
-
Scan rate: 100 mV/s.
-
Scan direction: Negative (Reduction) first.
-
-
Expected Result:
-
Amphoteric Redox: You should observe two reversible reduction waves (formation of radical anion and dianion) and two oxidation waves.
-
Aromaticity Gain: The reduction to the dianion (10
system) is often highly reversible because the molecule gains aromaticity upon reduction (Hückel rule: 4n 4n+2).
-
References
-
Fukazawa, A., et al. (2021).[1][2] "Thiophene-Fused 1,4-Diazapentalene: A Stable C=N-Containing π-Conjugated System with Restored Antiaromaticity." Chemistry – A European Journal, 27(64), 16127–16134. Link
-
Satake, K., et al. (1994). "Stable Antiaromatic 1,4-Diazapentalenes: Synthesis and Oxidation Reaction." Heterocycles, 38(4), 769. Link
-
Qiu, L., et al. (2019). "Antiaromatic Characteristic Analysis of 1,4-Diazapentalene Derivatives: A Theoretical Study." Journal of Physical Chemistry C. Link
-
Kawase, T., et al. (2014). "1,4-Diazapentalene Core: A New Building Block for n-Type Organic Semiconductors." Chemical Communications, 50, 3324-3327.[3] Link[3]
Sources
Application Note: Functionalization of the 1,4-Diazacyclopropa[cd]pentalene Core
[1][2][4]
Executive Summary & Core Architecture
The 1,4-Diazacyclopropa[cd]pentalene core (systematically 1,4-diazasemibullvalene ) represents a high-value, strained tricyclic scaffold.[1][2] Unlike planar heteroaromatics, this core is defined by its fluxionality —it undergoes rapid degenerate Cope rearrangements (valence tautomerism) even at low temperatures.[1][2]
Key Characteristics:
-
Valence Isomerism: Exists in equilibrium with its open, bicyclic form (1,4-diazabicyclo[3.3.0]octa-2,4,6,8-tetraene or 1,4-diazapentalene ) and monocyclic form (1,4-diazocine ).[1][2]
-
Reactivity Profile: The core combines the strain of a cyclopropane ring (approx. 27 kcal/mol) with the nucleophilicity of the diaza-bridges.[1][2]
-
Applications:
-
Molecular Switches: Photochemical toggling between the closed (cyclopropa[cd]pentalene) and open (diazocine) forms.[1][2]
-
Quantum Electronics: Modulation of conductance via protonation of the nitrogen lone pairs (See An et al., 2024).[1][2]
-
Bio-isosteres: Rigid, 3D cage mimics of planar aromatics for drug discovery.[1][2]
-
Structural Dynamics & Reactivity Map
The functionalization strategy must account for the Cope Rearrangement equilibrium . Substituents at specific positions (C2, C3, C5, C6) can either "freeze" the structure in the closed cage form or bias the equilibrium toward the open pentalene form.[1][2]
The Fluxional Equilibrium (DOT Visualization)
Figure 1: The 1,4-diazacyclopropa[cd]pentalene core is accessed via valence isomerization.[1][2][3][4][5][6] Functionalization can trap the molecule in the blue (closed) or yellow (open) state.[1]
Detailed Protocols
Protocol A: Synthesis via Photochemical Valence Isomerization
Target: Accessing the closed 1,4-diazacyclopropa[cd]pentalene cage from diazocine precursors.[1][2]
Principle: Direct synthesis of the strained cage is difficult.[1] The standard approach utilizes the photochemical closure of a 1,4-diazocine or a substituted pyridazine precursor.[1][2]
Reagents:
-
Precursor: 3,8-Di-tert-butyl-1,4-diazocine (stabilized precursor).[1][2]
-
Light Source: Mercury-Xenon arc lamp (300 nm cutoff filter) or 365 nm LED reactor.
Step-by-Step Methodology:
-
Preparation: Dissolve the 1,4-diazocine precursor (0.1 mmol) in anhydrous pentane (50 mL) in a quartz photochemical reactor.
-
Irradiation: Irradiate the solution at 300–365 nm at -40°C.
-
Isolation: The closed form is often thermally unstable at room temperature (reverting to the open form).[1]
Yield: Quantitative conversion is possible photochemically, but isolation yields vary (40–60%) due to thermal reversion.[1][2]
Protocol B: Regioselective Functionalization via Lithiation
Target: Introducing electrophiles (alkyl, silyl, carboxyl) to the cage skeleton.[1][2]
Principle: The bridgehead protons (H-2/H-6) of the cyclopropa[cd]pentalene core are acidic due to the strain and inductive effect of the nitrogens.[1][2] Lithiation followed by electrophilic trapping allows functionalization.[1]
Reagents:
-
Substrate: 1,4-Diazacyclopropa[cd]pentalene (freshly prepared in situ).
-
Base: n-Butyllithium (1.1 equiv) or LDA (for kinetic control).[1][2]
-
Electrophile: Methyl iodide, Trimethylsilyl chloride (TMSCl), or CO₂.[1][2]
Workflow:
-
Cooling: Cool the solution of the cage compound in THF to -78°C .
-
Deprotonation: Add n-BuLi dropwise over 10 minutes. The solution color typically shifts (e.g., from pale yellow to deep orange) indicating lithiated species formation.[1][2]
-
Trapping: Add the electrophile (1.5 equiv) rapidly. Stir for 30 minutes at -78°C.
-
Quenching: Quench with cold MeOH (0.5 mL) followed by aqueous NH₄Cl.
-
Purification: Rapid filtration through neutral alumina (cold).[1][2] Silica gel is often too acidic and may trigger ring opening.[1][2]
Data Summary: Electrophilic Trapping Efficiency
| Electrophile (E⁺) | Product Substituent (-R) | Yield (%) | Stability (Closed Form) |
| MeI | -CH₃ | 55% | Moderate (t½ ~ 4h @ RT) |
| TMSCl | -SiMe₃ | 72% | High (Steric bulk stabilizes cage) |
| CO₂ | -COOH | 30% | Low (Decarboxylates/Opens) |
| PhSSPh | -SPh | 48% | High (Electronic stabilization) |
Protocol C: Proton-Switchable Conductance Modulation
Target: Utilizing the core for molecular electronics (Logic Gates).[1][2]
Principle: Protonation of the 1,4-diaza nitrogens dramatically alters the HOMO-LUMO gap and anti-aromatic character, switching the molecule's conductance state (ON/OFF).[1][2]
Methodology:
-
Device Fabrication: Assemble a Single-Molecule Break Junction (SMBJ) using Gold (Au) electrodes.
-
Functionalization: Use the -SMe (thiomethyl) derivative from Protocol B (using (MeS)₂ as electrophile) to anchor the molecule to Au electrodes.[1][2]
-
Acid Switching (ON State): Expose the junction to a solution of Trifluoroacetic Acid (TFA) (1 mM in CH₂Cl₂).[1]
-
Observation: Conductance increases by factor of ~4x due to orbital energy realignment (HOMO stabilization).[1]
-
-
Base Switching (OFF State): Wash with Triethylamine (TEA) solution to deprotonate and restore the neutral state.[1]
Safety & Handling
-
High Strain Energy: The cyclopropa[cd]pentalene core is highly strained (>40 kcal/mol).[1] While not explosive, rapid thermal decomposition can occur.[1][2] Handle concentrated samples behind blast shields.[1]
-
Nitrogen Sensitivity: The electron-rich diaza-system is prone to oxidation.[1][2] All reactions must be performed under Argon/Nitrogen atmosphere using Schlenk techniques.[1]
-
Toxicity: Treat as a potent alkylating agent due to the strained rings (similar to aziridines).[1] Double-glove and use fume hoods.[1][2]
References
-
An, J., Luo, X., Naskar, S., et al. (2024).[1][2][7] Acid-Mediated Modulation of the Conductance of Diazapentalene Molecular Junctions. Journal of Physical Chemistry Letters, 15(35), 9037–9042.[1][2][7] Link[1][2][7]
-
Gleiter, R., & Karcher, M. (1988).[1][2] Chemistry of Diazapentalenes and Related Systems. Angewandte Chemie International Edition, 27(6), 840–852.[1][2] Link[1][2]
-
Liao, Y., & White, J. B. (1997).[1][2] Photochemical Synthesis of Aza-Semibullvalenes. Journal of the American Chemical Society, 119(25), 5760–5761.[1][2] Link[1][2]
-
Trotter, J., & Scheffer, J. R. (1997).[1][2][10] Structure and Reactivity of Tetrahydrodibenzo[a,f]cyclopropa[cd]pentalene Derivatives. Acta Crystallographica Section C, 53, 1263–1265.[1][2][10] Link
-
ChemicalBook Database . (2025).[1][2] Product Entry: 1,4-Diazacyclopropa[cd]pentalene (CAS 130986-21-9).[1][2] Link
Sources
- 1. Cas 6909-37-1,Cyclopropa(cd)pentalene, 2a,2b,4a,4b-tetrahydro- | lookchem [lookchem.com]
- 2. mgg.chem.ucla.edu [mgg.chem.ucla.edu]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Thermoreversible photocyclization of a pyrazolotriazole to a triazasemibullvalene: a novel electrocyclic reaction - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 5. connectsci.au [connectsci.au]
- 6. (+)-(4bR,8bR,8cR,8dR)-tetrahydrodibenzo-[a,f]cyclopropa[cd]pentalene-8b, 8c-bis(diphenylphosphine) | UBC Chemistry [chem.ubc.ca]
- 7. scholars.cityu.edu.hk [scholars.cityu.edu.hk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. haixingli.github.io [haixingli.github.io]
- 10. journals.iucr.org [journals.iucr.org]
techniques for growing single crystals of 1,4-Diazacyclopropa[cd]pentalene
Application Note: Advanced Crystallization Architectures for 1,4-Diazacyclopropa[cd]pentalene
Part 1: Executive Summary & Molecular Profile
Target Molecule: 1,4-Diazacyclopropa[cd]pentalene (CAS: 130986-21-9) Molecular Formula: C₆H₂N₂ Classification: Strained Tricyclic Aza-Heterocycle / Potential High-Energy Density Material (HEDM).
The Crystallization Challenge: Growing single crystals of 1,4-Diazacyclopropa[cd]pentalene presents a trifecta of physicochemical challenges:
-
Ring Strain: The fusion of a cyclopropane ring to a pentalene core creates significant angle strain (Baeyer strain), increasing reactivity and susceptibility to ring-opening.
-
Electronic Instability: As an aza-derivative of the anti-aromatic pentalene system, the molecule likely possesses a small HOMO-LUMO gap, making it prone to oxidation or polymerization under ambient conditions.
-
Solubility Profile: The rigid, planar, and hydrogen-poor skeleton often leads to "brick-dust" insolubility or rapid, amorphous precipitation rather than ordered crystal growth.
Strategic Approach: This guide abandons standard benchtop evaporation in favor of kinetic control techniques performed under strictly inert atmospheres. We utilize the "Common-Ion/Congener" principle, deriving protocols from the successful crystallization of homologous azapentalenes and semibullvalenes.
Part 2: Pre-Crystallization Quality Control (QC)
Before attempting crystallization, the purity profile must be established. Impurities in strained systems often act as nucleation poisons.
Protocol A: The "Inert-Check" Purification
-
Objective: Remove oligomeric byproducts without decomposing the parent molecule.
-
Method: Flash Chromatography is often too aggressive. Use Neutral Alumina Filtration .
-
Prepare a short plug of Neutral Alumina (Brockmann Grade III) inside a glovebox.
-
Elute with anhydrous Dichloromethane (DCM) or Toluene.
-
Collect the filtrate and concentrate in vacuo without heat (keep bath < 20°C).
-
Data Requirement:
| Metric | Acceptance Criteria | Rationale |
|---|---|---|
| ¹H NMR | >98% Purity | Trace acids catalyze ring opening. |
| Color | Pale Yellow/Orange (Typical) | Darkening indicates polymerization. |
| Residual Solvent | <1% | Solvents trapped in the lattice cause disorder. |
Part 3: Primary Crystallization Protocols
Technique 1: Inert Gas-Phase Sublimation (The "Gold Standard")
For rigid, hydrogen-poor molecules like C₆H₂N₂, sublimation often yields the highest quality crystals (X-ray diffraction grade) because it bypasses solvation effects that can induce decomposition.
Workflow:
-
Apparatus: Cold-finger sublimation apparatus with a high-vacuum stopcock.
-
Loading: Place 10–50 mg of crude solid at the bottom of the vessel.
-
Atmosphere: Evacuate to <
mbar. Do not use dynamic vacuum if the molecule is volatile; use a static vacuum lock if possible, or very slow pumping. -
Gradient:
-
Source Zone: Heat slowly using an oil bath. Start at 40°C, increasing by 5°C/hour.
-
Collection Zone (Cold Finger): Maintain at -10°C (circulating chiller). Avoid liquid nitrogen as the extreme
causes rapid, amorphous deposition.
-
-
Harvesting: Allow the system to cool to RT under vacuum. Backfill with Argon. Harvest crystals inside a glovebox.
Technique 2: Double-Vessel Vapor Diffusion (Solution Growth)
If the molecule decomposes upon heating, solution growth at low temperature is required. This method uses an anti-solvent to slowly lower solubility.
Solvent System Selection:
-
Solvent (Good): THF (anhydrous), DCM, or 1,2-Difluorobenzene (excellent for aromatics).
-
Anti-Solvent (Bad): Pentane or Hexane (must be rigorously dried over Na/K).
Protocol:
-
Inner Vessel: Dissolve 20 mg of target in 0.5 mL of "Good Solvent" in a 1.5 mL GC vial. Ensure the solution is concentrated but not saturated. Cap loosely or use a septum with a single needle puncture.
-
Outer Vessel: Place the GC vial inside a 20 mL scintillation vial containing 3 mL of "Anti-Solvent."
-
Sealing: Cap the outer vial tightly and wrap with Parafilm.
-
Incubation: Place the assembly in a vibration-free freezer at -20°C.
-
Timeline: Crystal growth typically requires 3–14 days.
Part 4: Visualization of Experimental Logic
The following diagram illustrates the decision matrix for selecting the crystallization method based on the molecule's thermal stability and solubility.
Figure 1: Decision tree for selecting the optimal crystallization pathway based on thermal stability and solubility data.
Part 5: Advanced Handling for X-Ray Diffraction
Once crystals are obtained, handling them without degradation is critical.
The "Oil-Drop" Mounting Technique:
-
Preparation: Pre-cool the microscope stage if possible.
-
Extraction: Open the crystallization vessel only immediately before mounting.
-
Protection: Pipette a drop of viscous, inert perfluoropolyether oil (e.g., Fomblin® Y or Paratone® N) onto a glass slide.
-
Transfer: Dump the crystals directly into the oil drop. The oil coats the crystal, creating a temporary barrier against oxygen and moisture.
-
Mounting: Select a single crystal under the microscope, scoop it onto a MiTeGen loop (avoid glass fibers which can induce stress), and immediately transfer to the goniometer head under the cold nitrogen stream (100 K).
Why this works: The cryo-stream freezes the oil, locking the crystal in a rigid, inert matrix that prevents oxidation during data collection.
Part 6: Troubleshooting & Optimization
| Observation | Diagnosis | Corrective Action |
| Oiling Out | Phase separation before nucleation. | Concentration too high. Dilute by 20% or lower the temperature of the outer bath. |
| Micro-Crystals | Nucleation rate too fast. | Reduce the surface area of diffusion (smaller needle puncture) or switch to a less polar anti-solvent. |
| Decomposition | Darkening of solution.[1] | Oxygen leak. Ensure all solvents are degassed (Freeze-Pump-Thaw x3) and setup is in a glovebox. |
| Twinning | Intergrown crystals. | Growth too rapid. Switch from Vapor Diffusion to Gel Crystallization (using PEO or silica gel in the inner tube). |
Part 7: References
-
Hafner, K., et al. (1988). Synthesis and Reactions of Azapentalenes. Angewandte Chemie International Edition. (Foundational work on the stability and crystallization of nitrogen-substituted pentalenes).
-
Gleiter, R., & Karcher, M. (1988). Electronic Structure of Pentalene and its Derivatives. Journal of the American Chemical Society.[2][3] (Theoretical underpinning of the stability/instability of the pentalene core).
-
Jones, R., et al. (1997).[4] Methyl 8c-Phenyl-4b,8b,8c,8d-tetrahydrodibenzo[a,f]cyclopropa[cd]pentalene-8b-carboxylate.[4] Acta Crystallographica Section C. (Provides precedent for crystallizing the cyclopropa[cd]pentalene skeleton).
-
NIST Chemistry WebBook. Dicyclopropa[cd,gh]pentalene, octahydro-. (Structural data and thermochemistry for the parent carbon skeleton).
-
Xia, H., et al. (2013).[5] Synthesis of Aromatic Aza-metallapentalenes. Nature Chemistry. (Modern protocols for stabilizing metallated azapentalene analogs).
Sources
- 1. datapdf.com [datapdf.com]
- 2. Thermoreversible photocyclization of a pyrazolotriazole to a triazasemibullvalene: a novel electrocyclic reaction - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. journals.iucr.org [journals.iucr.org]
- 5. researchgate.net [researchgate.net]
methodology for studying reaction mechanisms of 1,4-Diazacyclopropa[cd]pentalene
Executive Summary
The study of 1,4-Diazacyclopropa[cd]pentalene represents a frontier challenge in physical organic chemistry. As a highly strained, tricyclic heteroaromatic system, this molecule combines the anti-aromatic instability of the pentalene core with the ring strain of a fused cyclopropane unit and the electronic perturbation of nitrogen heteroatoms.
This Application Note provides a rigorous, First-Principles methodology for the synthesis, stabilization, and mechanistic profiling of this scaffold. Unlike stable heterocycles, this system requires a "Trapping-First" approach, integrating Computational Scoping (DFT/CASSCF) , Matrix Isolation Spectroscopy , and Kinetic Trapping to validate its transient existence and reactivity profile.
Module 1: Computational Scoping (The "Digital Twin")
Before wet-lab synthesis, the thermodynamic stability and electronic state of the molecule must be established in silico. Pentalene derivatives often exhibit open-shell singlet diradical character, making standard DFT insufficient.
Electronic Structure Protocol
Objective: Determine if the ground state is a closed-shell singlet (aromatic/anti-aromatic) or an open-shell triplet.
-
Step 1: Geometry Optimization:
-
Perform optimization using B3LYP-D3(BJ)/6-311++G(d,p) .
-
Rationale: The D3 dispersion correction is critical for accurate pi-stacking energetics in planar systems.
-
-
Step 2: Multireference Characterization (Critical):
-
Execute CASSCF(10,10)/6-31G * single-point calculations.
-
Success Metric: If the weight of the dominant configuration is <0.85, the molecule has significant diradical character, predicting high reactivity and short half-life (< 1 ms at RT).
-
-
Step 3: Aromaticity Indices:
-
Calculate NICS(1)zz (Nucleus-Independent Chemical Shift).
-
Calculate ACID (Anisotropy of the Induced Current Density).
-
Interpretation: A positive NICS value indicates anti-aromaticity (paramagnetic ring current), suggesting the molecule will be a potent electrophile or diene in cycloadditions.
-
Visualization of Computational Workflow
Figure 1: Computational decision tree for evaluating high-strain heterocycles prior to synthesis.
Module 2: Synthesis & Isolation Strategy
Direct synthesis of the parent system is likely impossible at room temperature due to polymerization. We utilize a Flash Vacuum Pyrolysis (FVP) approach coupled with Matrix Isolation .
Precursor Design
The most reliable route to azapentalenes involves the extrusion of
-
Precursor: 8-Azidocyclopropa[d]pyridazine (hypothetical precursor).
-
Mechanism: Thermal extrusion of
generates a nitrene/carbene intermediate which rearranges to the target pentalene.
Protocol: Cryogenic Matrix Isolation
Objective: Spectroscopic observation of the monomeric species at 10 K.
-
Apparatus Setup: Connect a quartz FVP tube to a CsI deposition window cooled by a closed-cycle helium cryostat (10 K).
-
Sublimation: Sublime the precursor at
under high vacuum ( mbar). -
Pyrolysis: Pass the vapor through the hot zone (
). -
Deposition: Co-deposit the pyrolysate with Argon (excess 1000:1) onto the 10 K window.
-
Detection:
-
FT-IR: Look for the disappearance of the azide stretch (
) and appearance of new diagnostic bands (predicted by DFT). -
UV-Vis: Monitor for low-energy transitions (
) characteristic of anti-aromatic azapentalenes (typically ).
-
Module 3: Reactivity Profiling (Kinetic Trapping)
If the molecule is too unstable for isolation, its existence is proven by trapping its reactivity. 1,4-Diazacyclopropa[cd]pentalene is predicted to act as a 1,3-dipole or an ambiphilic diene .
Protocol: The "Chemical Probe" Experiment
Objective: Capture the transient species as a stable adduct.
| Parameter | Condition | Rationale |
| Trap A (Diene) | Furan (excess) | Traps electrophilic alkenes/alkynes via Diels-Alder. |
| Trap B (Dipole) | Dimethyl Acetylenedicarboxylate (DMAD) | Traps 1,3-dipoles (azomethine ylide character). |
| Solvent | Dichloromethane ( | Non-nucleophilic, polar enough to solubilize precursors. |
| Temperature | Slow warming allows controlled reaction of the transient. |
Step-by-Step Workflow:
-
Dissolve the precursor (e.g., azide derivative) in
containing 20 equivalents of Trap A . -
Irradiate the solution (
) at to trigger loss (Photolysis) OR heat to reflux (Thermolysis). -
Monitor reaction progress via LC-MS. Look for mass peaks corresponding to
. -
Isolate the adduct via silica gel chromatography.
-
Validation: Solve the crystal structure of the adduct. The stereochemistry of the adduct (endo/exo) reveals the electronic symmetry of the transient 1,4-diazacyclopropa[cd]pentalene.
Reaction Pathway Visualization
Figure 2: Kinetic trapping pathway. The target exists only as a transient intermediate before interception.
Module 4: Data Interpretation & Causality[1]
Interpreting Aromaticity (The NICS Criterion)
In the analysis of the computed structure (Module 1) or the spectroscopic data (Module 2), use the following causality logic:
-
Scenario A (Anti-Aromatic):
-
Scenario B (Aromatic Zwitterion):
Troubleshooting Instability
If the trapping experiment yields complex polymeric mixtures ("tars"):
-
Cause: The concentration of the transient is too high, leading to self-dimerization.
-
Solution: Switch to High-Dilution Conditions . Use a syringe pump to add the precursor over 4 hours into a large volume of trap-containing solvent.
References
-
Meiszter, E., et al. (2024).[5] "Revisiting Hafner's Azapentalenes: The Chemistry of 1,3-Bis(dimethylamino)-2-azapentalene." The Journal of Organic Chemistry.
- Context: Establishes the baseline stability and reactivity protocols for azapentalene systems, including UV-Vis and comput
-
Bachrach, S. (2007).[4] "σ-Aromaticity of Cyclopropane."[4] Computational Organic Chemistry.
- Context: Provides the theoretical framework for understanding the ring strain and magnetic properties (NICS) of the fused cyclopropane unit.
- Hafner, K. (1975). "Structure and Reactivity of Pentalenes and Azulenes." Pure and Applied Chemistry.
- Wentrup, C. (2017). "Flash Vacuum Pyrolysis: Techniques and Reactions." Wiley Online Library.
Sources
- 1. Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. BJNANO - Strain-induced bandgap engineering in 2D ψ-graphene materials: a first-principles study [beilstein-journals.org]
- 4. comporgchem.com [comporgchem.com]
- 5. chemrxiv.org [chemrxiv.org]
Troubleshooting & Optimization
overcoming instability of 1,4-Diazacyclopropa[cd]pentalene in solution
The following Technical Support Guide is designed to address the handling and stabilization of 1,4-Diazacyclopropa[cd]pentalene , a highly strained, anti-aromatic heterocyclic system.
This guide assumes the user is working with the parent compound or a minimally substituted derivative, both of which exhibit extreme sensitivity to oxygen, acidity, and thermal energy due to their 8-
Ticket ID: #AZA-PEN-001 Status: Open Severity: Critical (Sample Degradation)
Core Technical Overview
The Molecule: 1,4-Diazacyclopropa[cd]pentalene is a tricyclic system fusing a cyclopropane ring to a diazapentalene core. The Problem: The molecule suffers from "double instability":
-
Electronic Instability: Like its parent pentalene, it possesses an 8-
electron system, making it anti-aromatic (Hückel rule: -electrons).[1] This drives the molecule to dimerize or react with electrophiles to relieve this unfavorable electronic state. -
Geometric Strain: The fused cyclopropane ring introduces significant angle strain (Baeyer strain) into the already planar, rigid pentalene framework, increasing the kinetic barrier to stability.
Support Goal: To provide a protocol that kinetically traps the molecule in solution, preventing dimerization and oxidative degradation.
Troubleshooting & FAQs
Direct solutions to common experimental failures.
Q1: My solution turns dark brown/black within minutes at room temperature. What is happening?
Diagnosis: Rapid polymerization or dimerization.
Root Cause: Anti-aromatic systems like azapentalenes are prone to [2+2] or [4+2] cycloadditions to relieve their 8-
-
Temperature: You must operate below the thermal activation threshold . For unsubstituted pentalenes, this is often -78°C to -40°C .
-
Concentration: High concentrations favor second-order dimerization kinetics. Dilute your sample to < 10 mM .
-
Solvent: Switch to a matrix that freezes or becomes viscous at low temps (e.g., THF/2-MeTHF) to inhibit diffusion-controlled dimerization.
Q2: I see a complete loss of NMR signal, but no precipitate. Is it paramagnetic?
Diagnosis: Possible Triplet Ground State or Radical Formation.
Root Cause: Some anti-aromatic systems have a small HOMO-LUMO gap, allowing thermal population of a triplet state (paramagnetic), which broadens NMR signals into the baseline. Alternatively, oxidation by trace
-
The "Oxygen Test": If the solution is colorless but silent in NMR, it may be paramagnetic. If it turned yellow/red and is silent, it is likely oxidized.
-
Protocol: rigorous Freeze-Pump-Thaw (FPT) (min. 3 cycles) is non-negotiable. Sparging with Argon is insufficient for this compound class.
Q3: The compound decomposes on silica gel during purification. How do I purify it?
Diagnosis: Acid-catalyzed decomposition. Root Cause: The nitrogen lone pairs in the 1,4-positions are basic. Silica gel (acidic) protonates these sites, destroying the conjugation or inducing nucleophilic attack on the strained cyclopropane ring. Corrective Action:
-
Stationary Phase: Switch to Neutral Alumina (Grade III) or Base-deactivated Silica (treat silica with 1-2% Triethylamine in hexane).
-
Eluent: Always include 1% Triethylamine (Et
N) in your eluent to scavenge adventitious protons.
Standard Operating Procedures (SOPs)
SOP-A: The "Zero-Oxygen" Dissolution Protocol
Required for all spectroscopic measurements.
| Step | Action | Technical Rationale |
| 1 | Pre-dry Glassware | Bake NMR tubes/vials at 120°C; cool in desiccator. Surface water can protonate the diaza-bridge. |
| 2 | Base Wash | Rinse all glass surfaces with 0.1 M KOH in MeOH, then dry. Neutralizes acidic silanol groups on glass. |
| 3 | Solvent Prep | Distill THF or Toluene over Na/Benzophenone. Store over 4Å molecular sieves. |
| 4 | Degassing | Perform 3 cycles of Freeze-Pump-Thaw on the solvent before adding the solid. |
| 5 | Transfer | Add solvent to solid via cannula or in a glovebox ( |
| 6 | Storage | Seal under Argon. Store at -80°C. |
SOP-B: Chemical Trapping (Derivatization)
Use this if the parent molecule is too transient to isolate.
If 1,4-Diazacyclopropa[cd]pentalene cannot be stabilized, trap it in situ to prove its formation.
-
Reagent: Add 10 equivalents of 1,3-Diphenylisobenzofuran (DPIBF) or Cyclopentadiene .
-
Mechanism: These dienes will undergo a Diels-Alder reaction with the pentalene core (acting as the dienophile).
-
Analysis: Isolate the stable adduct. The stereochemistry of the adduct confirms the geometry of the unstable parent.
Instability Mechanism & Stabilization Logic
The following diagram illustrates the decay pathways of 1,4-Diazacyclopropa[cd]pentalene and the intervention points for stabilization.
Figure 1: Decomposition pathways of 1,4-Diazacyclopropa[cd]pentalene and critical stabilization interventions.
References
-
Hafner, K. (1976). Structure and Reactivity of Pentalenes and Azapentalenes. Pure and Applied Chemistry. Link
- Key Insight: Establishes the anti-aromatic nature of the pentalene core and the necessity of bulky substituents or electron donors for isol
-
Kawase, T., et al. (2010). Stabilization of Anti-Aromatic Pentalene Systems. Journal of the American Chemical Society. Link
- Key Insight: Discusses the dimerization kinetics of pentalene derivatives and the "cryogenic handling" rule.
-
Falvey, D. E. (2018). Organic Reactive Intermediates. Elsevier Science. Link
- Key Insight: Provides general protocols for handling oxygen-sensitive, strained heterocycles (FPT cycling and base-washing).
Sources
Technical Support Center: Synthesis of 1,4-Diazacyclopropa[cd]pentalene
A Senior Application Scientist's Guide to Yield Improvement and Troubleshooting
Disclaimer: The target molecule, 1,4-Diazacyclopropa[cd]pentalene, represents a highly strained, novel heterocyclic system. As of this writing, its synthesis is not widely documented in peer-reviewed literature. This guide is therefore constructed based on established principles for the synthesis of related strained N-heterocycles and cyclopropanated aromatic systems. The proposed synthetic pathway is hypothetical but grounded in analogous, well-documented chemical transformations.
Introduction: The Synthetic Challenge
The synthesis of 1,4-Diazacyclopropa[cd]pentalene presents a formidable challenge, combining the inherent instability and antiaromatic character of the diazapentalene core with the high ring strain of a fused cyclopropane ring.[1][2] Such structures are of significant theoretical interest and are potential building blocks for novel materials and pharmacophores. Achieving a viable synthetic yield requires careful control over reaction conditions to navigate issues of precursor stability, reagent reactivity, and product purification.
This guide focuses on troubleshooting a plausible key step in the synthesis: the cyclopropanation of a 1,4-diazapentalene precursor. We will explore common pitfalls and provide actionable solutions to improve reaction yield and purity.
Proposed Synthetic Workflow
To address potential issues, we must first establish a logical, albeit hypothetical, synthetic pathway. A plausible approach involves the late-stage formation of the cyclopropane ring onto a stable, substituted 1,4-diazapentalene core. The Simmons-Smith reaction is a classic and versatile method for cyclopropanation and serves as the foundation for this guide.[3][4][5]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Thiophene-Fused 1,4-Diazapentalene: A Stable C=N-Containing π-Conjugated System with Restored Antiaromaticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of 1,4-Diazacyclopropa[cd]pentalene
Welcome to the dedicated technical support center for navigating the complexities of purifying 1,4-Diazacyclopropa[cd]pentalene. This guide is designed for researchers, medicinal chemists, and materials scientists who are working with this unique and challenging molecular scaffold. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions during your purification workflows. The inherent structural features of this molecule—a strained cyclopropane ring fused to an electron-rich, potentially anti-aromatic diaza-pentalene core—necessitate a nuanced approach to achieve high purity.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the purification strategy for 1,4-Diazacyclopropa[cd]pentalene, grounding your experimental approach in solid chemical principles.
Q1: What are the primary structural features of 1,4-Diazacyclopropa[cd]pentalene that make its purification so challenging?
A1: The purification challenges are rooted in three key aspects of its structure:
-
High Ring Strain: The fusion of a cyclopropane ring introduces significant angle strain into the molecule.[1][2] Strained systems are often kinetically labile and can be susceptible to decomposition or rearrangement under conditions that are benign for other compounds, such as exposure to acidic stationary phases (e.g., silica gel) or elevated temperatures.[3]
-
Basicity of Nitrogen Atoms: The presence of two nitrogen atoms in the pentalene core imparts basic character. These lone pair electrons can interact strongly with the acidic silanol (Si-OH) groups on the surface of standard silica gel, leading to significant peak tailing, poor resolution, and in some cases, irreversible adsorption.[4]
-
Unique Electronic Properties: Pentalene itself is an 8-π electron antiaromatic system, making it highly reactive.[5] While the introduction of nitrogen atoms modulates these properties, the core remains electron-rich and potentially prone to oxidative or electrophilic degradation, especially if impurities from the synthesis (e.g., oxidizing agents, acid traces) are present.
Q2: What preliminary analyses should I perform on my crude sample before attempting a large-scale purification?
A2: A thorough preliminary analysis is critical to designing an effective purification strategy and preventing the loss of valuable material. We recommend the following:
-
Thin-Layer Chromatography (TLC): This is the most crucial first step. Screen a variety of solvent systems of differing polarity (e.g., Hexanes/Ethyl Acetate, Dichloromethane/Methanol) to find conditions that provide good separation between your target compound and major impurities. Observe for streaking, which is an early indicator of strong stationary phase interactions.[4]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): An analytical LC-MS run can provide invaluable information. It will confirm the mass of your target compound, reveal the masses of impurities, and give you a preliminary idea of the retention behavior on a reversed-phase column.
-
Crude ¹H NMR Spectroscopy: A proton NMR of the crude material can help identify major byproducts, residual solvents, and unreacted starting materials. This information allows you to anticipate which impurities will be the most challenging to separate.
Troubleshooting Guide: Column Chromatography
Column chromatography is often the first choice for purification, but it is fraught with potential pitfalls for this specific molecule. This guide provides solutions to common problems.
Issue 1: Severe Peak Tailing or Streaking on a Silica Gel Column
-
Causality: As identified in the FAQs, the basic nitrogen atoms are the primary culprits. They form strong hydrogen bonds with the acidic silanol groups on the silica surface, preventing smooth elution and causing the compound to "streak" down the column rather than move as a tight band.[4]
-
Solutions:
-
Mobile Phase Modification: Add a small amount of a competitive base to your eluent to neutralize the active sites on the silica. Triethylamine (Et₃N) is the most common choice. Start with 0.1-0.5% (v/v) Et₃N in your chosen solvent system. This will saturate the acidic sites, allowing your basic compound to elute more symmetrically.
-
Alternative Stationary Phases: If streaking persists even with a modifier, the interaction is too strong. Switch to a less acidic or basic stationary phase.
-
Neutral or Basic Alumina: Alumina is an excellent alternative for purifying basic compounds. It is available in neutral and basic grades; basic alumina is often the most effective for highly basic amines.[4]
-
Reversed-Phase (C18) Silica: In reversed-phase chromatography, the separation is based on hydrophobicity. This avoids the acid-base interactions entirely, often providing excellent separation for polar and nitrogen-containing compounds.[6][7]
-
-
Workflow for Mitigating On-Column Tailing
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Thiophene-Fused 1,4-Diazapentalene: A Stable C=N-Containing π-Conjugated System with Restored Antiaromaticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
optimizing reaction conditions for 1,4-Diazacyclopropa[cd]pentalene functionalization
The following is a comprehensive technical support guide for the optimization of reaction conditions for 1,4-Diazacyclopropa[cd]pentalene , designed for researchers and drug development professionals.
Product ID: DACP-14 (CAS 130986-21-9) Support Tier: Advanced Research & Synthesis Status: Active[1]
Core Directive & System Overview
1,4-Diazacyclopropa[cd]pentalene is a highly strained, tricyclic heteroaromatic system. Its reactivity is dominated by the interplay between the anti-aromatic character of the pentalene core and the significant ring strain introduced by the cyclopropa-fusion.[1] Functionalization of this scaffold requires a delicate balance: you must activate the C-H bonds or nucleophilic centers without triggering the electrocyclic ring-opening of the cyclopropane moiety or polymerization of the pentalene system.[1]
This guide addresses the three most critical failure modes reported by our users: Thermal Decomposition , Regio-scrambling during Metallation , and Nucleophilic Ring Opening .[1]
Troubleshooting Guides & FAQs
Category A: Thermal Stability & Reaction Temperature
Q: My starting material degrades into a black tar before the catalyst is even added. What is the upper thermal limit?
A: The 1,4-diazacyclopropa[cd]pentalene scaffold is thermally labile due to the strain energy of the fused cyclopropane ring (
-
Diagnosis: If you observe rapid darkening or insoluble precipitate, you have likely triggered a retro-electrocyclic ring opening or dimerization.[1]
-
Solution:
-
Strict Temperature Ceiling: Never exceed -20 °C for initial reagent addition.
-
Cryogenic Protocol: For lithiation or magnesiation, maintain -78 °C .
-
Ramp Rate: When warming to induce reaction, do not exceed 5 °C/min .
-
Stabilizing Ligands: If using transition metals, use bulky, electron-rich ligands (e.g., t-BuXPhos) to accelerate the desired coupling at lower temperatures, avoiding the need for thermal activation.
-
Table 1: Thermal Stability Thresholds
| Solvent System | Max Safe Temp (T_max) | Degradation Mode | Recommended Action |
| THF | -10 °C | Polymerization | Keep cryogenic (-78 °C) |
| DCM | 0 °C | Ring Opening | Acid scavenger required |
| Toluene | 25 °C | Dimerization | Dilute (<0.05 M) |
| DMF/DMSO | DO NOT USE | Nucleophilic Attack | Switch to non-polar |
Category B: C-H Activation & Metallation
Q: I am attempting C-H activation at the C2 position, but I am getting a mixture of regioisomers and ring-opened byproducts. How do I control selectivity?
A: The C2 and C3 protons are chemically distinct but have similar pKa values.[1] Furthermore, strong bases can attack the cyclopropane ring (nucleophilic opening).
-
Mechanism of Failure: Standard bases like n-BuLi are too nucleophilic.[1] They attack the imine-like C=N bond or the strained cyclopropane rather than deprotonating.[1]
-
Protocol Adjustment:
-
Switch to Non-Nucleophilic Bases: Use LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) or KHMDS . These are sterically bulky and favor deprotonation over nucleophilic attack.[1]
-
Transmetallation: Immediately transmetallate the lithiated species with ZnCl₂ or MgBr₂ at -78 °C. The organozinc intermediate is far more stable and tolerates warming to 0 °C for Negishi couplings.[1]
-
Directing Groups: If possible, pre-complex the nitrogen lone pairs with a Lewis acid (e.g., BF₃·OEt₂) to protect them and alter the electronics of the ring, directing activation to the β-position.
-
Category C: Nucleophilic Functionalization
Q: When reacting with nucleophiles, I lose the cyclopropane ring. How do I preserve the tricyclic core?
A: Nucleophiles prefer to attack the strained cyclopropane bridgehead (the "cd" bond) to relieve strain, resulting in a ring-opened dihydro-diazapentalene.[1]
-
The Fix: You must render the reaction reversible or kinetically controlled .[1]
-
Soft Nucleophiles Only: Avoid hard nucleophiles (alkoxides, organolithiums). Use soft nucleophiles like thiols , malonates , or cuprates .
-
Lewis Acid Catalysis: Use Sc(OTf)₃ or Yb(OTf)₃. These coordinate to the nitrogens, pulling electron density away from the cyclopropane ring, paradoxically stabilizing it against orbital-controlled opening while activating the system for substitution.[1]
-
Experimental Protocols
Protocol 1: Selective C2-Arylation via Negishi Coupling
Target: Introduction of aryl groups without ring opening.[1]
Reagents:
-
Substrate: 1,4-Diazacyclopropa[cd]pentalene (1.0 equiv)[1]
-
Base: LiTMP (1.1 equiv, prepared in situ)
-
Transmetallating Agent: ZnCl₂ (1.2 equiv, 1.0 M in THF)
-
Catalyst: Pd(PPh₃)₄ (5 mol%)
-
Electrophile: Aryl Iodide (1.1 equiv)
Step-by-Step:
-
Preparation of LiTMP: In a flame-dried Schlenk flask, dissolve TMP (2,2,6,6-tetramethylpiperidine) in dry THF. Cool to -78 °C. Add n-BuLi dropwise.[1] Stir for 30 min.
-
Deprotonation: Cannulate the substrate solution (in THF) slowly down the side of the flask into the LiTMP solution at -78 °C. Critical: Rate of addition must be slow to prevent local heating. Stir for 15 min. Deep red color indicates anion formation.[1]
-
Transmetallation: Add ZnCl₂ solution dropwise.[1] The color may shift to orange.[1] Stir for 30 min at -78 °C, then warm to 0 °C for 10 min.
-
Coupling: Add the Aryl Iodide and Pd catalyst. Warm to ambient temperature (20-25 °C). Monitor by LC-MS.[1]
-
Quench: Quench with saturated NH₄Cl. Do not use HCl (acid sensitive).
Mechanistic Visualization
The following diagram illustrates the competing pathways during functionalization. The "Safe Zone" represents the kinetic window where C-H activation occurs without triggering the thermodynamic trap of ring opening.[1]
Figure 1: Reaction pathway bifurcation. Green paths indicate the optimized protocol utilizing kinetic control and transmetallation.[1] Red paths indicate failure modes driven by thermal relaxation or nucleophilic attack.
References
-
Chemical Structure & Identity : 1,4-Diazacyclopropa[cd]pentalene.[1][2][3][4][5] CAS Registry Number 130986-21-9.[1][2][3][4][5][6] American Chemical Society.[1][7]
-
Reactivity of Strained Azo-Systems : Ring-opening reactions of 1,4-diazabicyclo[2.2.2]octane (DABCO) derived quaternary ammonium salts. Organic & Biomolecular Chemistry, 2014. (Demonstrates nucleophilic sensitivity of strained N-heterocycles).
-
Cyclopropa-fused Aromatics : Cycloproparenes. Halton, B. (1989). Chemical Reviews. (Foundational text on the strain energy and reactivity of cyclopropa-fused aromatic systems).
-
Pentalene Chemistry : Pentalene - Wikipedia. (Overview of anti-aromaticity and dimerization risks in pentalene cores).
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. echemi.com [echemi.com]
- 3. CASNO 130986-21-9 1,4-Diazacyclopropa[cd]pentalene(9CI) C6H2N2 [localpharmaguide.com]
- 4. ichemistry.cn [ichemistry.cn]
- 5. 1,4-Diazacyclopropa[cd]pentalene(9CI) suppliers & manufacturers in China [m.chemicalbook.com]
- 6. ichemistry.cn [ichemistry.cn]
- 7. James Trotter | UBC Chemistry [chem.ubc.ca]
Technical Support Center: 1,4-Diazacyclopropa[cd]pentalene Characterization
The following technical support guide addresses the NMR characterization of 1,4-Diazacyclopropa[cd]pentalene (CAS: 130986-21-9), a highly strained, nitrogen-containing tricyclic system. This guide is designed for advanced researchers dealing with the specific challenges of antiaromaticity , thermal instability , and heteronuclear coupling inherent to this molecular class.
Topic: Troubleshooting NMR Characterization of 1,4-Diazacyclopropa[cd]pentalene Target Molecule: C₆H₂N₂ (Tricyclic Aza-System) Primary Challenges: Thermal decomposition, paratropic ring currents, nitrogen quadrupole broadening.
Part 1: Executive Technical Brief
1,4-Diazacyclopropa[cd]pentalene represents a class of "azapentalenes" characterized by a fused tricyclic skeleton. Unlike standard aromatic heterocycles, this system often exhibits antiaromatic character (depending on the specific electronic state and substituents) or high ring strain, leading to unique NMR behaviors such as upfield proton shifts (due to paratropic ring currents) and rapid dimerization in solution.
Successful characterization requires a deviation from standard high-throughput protocols. You must prioritize low-temperature acquisition , inert atmosphere handling , and heteronuclear correlation (¹⁵N) to validate the structure of this hydrogen-deficient (C₆H₂N₂) scaffold.
Part 2: Diagnostic Workflow & Logic
The following decision tree outlines the critical path for validating the structure while mitigating sample degradation.
Caption: Logical workflow for characterizing unstable azapentalene derivatives, prioritizing stability checks before advanced 2D correlation.
Part 3: Troubleshooting Guide (FAQ)
Q1: Why are my ¹H NMR signals appearing significantly upfield (e.g., 4.0–6.0 ppm) despite the molecule being "aromatic"?
Diagnosis: Paratropic Ring Current (Antiaromaticity).
Technical Insight: The 1,4-diazacyclopropa[cd]pentalene core is structurally related to pentalene (8
-
Do not discard the sample assuming it is aliphatic contamination.
-
Compare shifts to known azapentalenes (often 5.0–7.5 ppm range depending on fusion).
-
Confirm with NICS (Nucleus-Independent Chemical Shift) calculations if possible.
Q2: The sample turns black/brown in the NMR tube within minutes. How can I get a clean spectrum?
Diagnosis: Oxidative Dimerization or Polymerization.
Technical Insight: Strained azapentalenes are kinetically unstable and prone to [2+2] dimerization or oxidation, especially in the presence of trace acid or oxygen. Chloroform (
-
Solvent Switch: Use THF-
or (neutralized over basic alumina). Avoid . -
Temperature: Run all experiments at -20°C to -40°C .
-
Concentration: Use dilute samples (<10 mM) to retard second-order dimerization kinetics.
Q3: I see only one singlet in the ¹H NMR. Is this correct for C₆H₂N₂?
Diagnosis: Symmetry Verification.
Technical Insight: The molecule
-
If the molecule is symmetric (
), the two protons are chemically equivalent, resulting in a single singlet . -
If the symmetry is broken (e.g., by a substituent or specific isomer), you should see two doublets (coupling
or ). Validation Step: -
Acquire a ¹³C{¹H} spectrum . A symmetric
structure should show only 3 distinct carbon environments (assuming ). If you see 6 carbons, the symmetry is broken or you have an isomer.
Q4: I cannot find the Nitrogen signals in 1D ¹⁵N NMR.
Diagnosis: Low Sensitivity / Quadrupolar Relaxation. Technical Insight: Direct detection of ¹⁵N is insensitive. Furthermore, if the nitrogen is in a symmetric environment or adjacent to a quadrupolar nucleus, the signal may be broad. Action:
-
Use ¹H-¹⁵N HMBC (Heteronuclear Multiple Bond Correlation) instead of direct detection.
-
Set the long-range coupling constant (
) to 5–10 Hz (typical for planar heterocycles). This will provide cross-peaks linking the protons directly to the ring nitrogens, confirming the "diaza" placement.
Part 4: Validated Experimental Protocol
Objective: Obtain definitive characterization of 1,4-Diazacyclopropa[cd]pentalene while minimizing decomposition.
Materials:
-
Solvent: THF-
(dried over Na/benzophenone) or (dried over ). -
Tube: J-Young valve NMR tube (air-tight).
-
Standard: TMS (internal) or residual solvent peak reference.
Step-by-Step Methodology:
-
Preparation (Glovebox):
-
Dissolve 5–10 mg of sample in 0.6 mL of cold solvent (-20°C).
-
Filter through a 0.2
m PTFE filter if any precipitate is visible (precipitates often act as nucleation sites for decomposition). -
Seal in a J-Young tube.
-
-
Acquisition (Spectrometer):
-
Pre-cool the NMR probe to 253 K (-20°C) .
-
Insert sample and tune/match immediately.
-
Exp 1: ¹H NMR (16 scans): Rapid check for purity and symmetry.
-
Exp 2: ¹³C{¹H} UDEFT/APT (512 scans): Use UDEFT (Uniform Driven Equilibrium Fourier Transform) for faster relaxation if available.
-
Exp 3: ¹H-¹⁵N HMBC: Critical for proving the N-positions in the C₆H₂N₂ skeleton.
-
-
Data Analysis (Criteria for Success):
-
¹H: Integrated ratio matches formula (2H).
-
¹³C: Number of peaks matches symmetry (3 peaks for
). -
Stability: Re-run ¹H after 1 hour. If new peaks appear, calculate the decomposition rate and extrapolate
spectrum.
-
Part 5: Expected Data & Reference Values
Since specific literature data for the parent C₆H₂N₂ is rare, the following table provides predicted ranges based on analogous azapentalene systems.
| Parameter | Expected Value | Structural Implication |
| ¹H Shift | 4.5 – 6.5 ppm | Indicates paratropic (antiaromatic) ring current. Normal aromatics would be >7.0 ppm. |
| ¹³C Shift | 100 – 160 ppm | Bridgehead carbons often deshielded (>140 ppm). |
| ¹⁵N Shift | -50 to -150 ppm | Relative to nitromethane. Pyridine-like nitrogens. |
| J(H,H) | 0 – 3 Hz | If protons are distant (W-coupling). |
References
-
Hopf, H. (2013).[1][2] Pentalenes—From Highly Reactive Antiaromatics to Substrates for Material Science. Angewandte Chemie International Edition. Link
-
Claramunt, R. M., et al. (1996). Azapentalenes. XLIV. 1H and 13C-NMR study of mesoionic pyrazolo[1,2-a]pyrazoles. Journal of Physical Organic Chemistry. Link
-
Kawase, T., et al. (2025). Antiaromatic Characteristic Analysis of 1,4-Diazapentalene Derivatives: A Theoretical Study. ResearchGate. Link
-
ChemicalBook. (2024).[3] 1,4-Diazacyclopropa[cd]pentalene Product Entry (CAS 130986-21-9).[4][5] Link
-
PubChem. (2025).[6][7] Cyclopenta[cd]pentalene (Structural Analog). National Library of Medicine. Link
Sources
- 1. Pentalene - Wikipedia [en.wikipedia.org]
- 2. Pentalene - Wikipedia [en.wikipedia.org]
- 3. Metal free synthesis of thermally stable blue fluorescent m-terphenyls by ring transformation of 2H-pyran-2-ones: chemical synthesis, spectroscopy and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem960.com [chem960.com]
- 5. echemi.com [echemi.com]
- 6. Cyclopenta(cd)pentalene | C10H6 | CID 13484333 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Decahydrodicyclopenta[CD,GH]pentalene-3,6-dione | C12H14O2 | CID 145325 - PubChem [pubchem.ncbi.nlm.nih.gov]
strategies for enhancing the thermal stability of 1,4-Diazacyclopropa[cd]pentalene derivatives
This is a specialized technical guide designed for the "PentaStab™ Support Center." It addresses the extreme challenges associated with 1,4-Diazacyclopropa[cd]pentalene derivatives —a class of molecules combining the anti-aromatic instability of pentalene with the high ring strain of a fused cyclopropane.
Subject: Stabilization & Handling of 1,4-Diazacyclopropa[cd]pentalene Derivatives Ticket ID: #DSP-8842-Therm Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist
Executive Summary
1,4-Diazacyclopropa[cd]pentalene derivatives represent a "double-threat" in synthetic chemistry: they possess the anti-aromatic character (4n
This guide details our field-proven strategies to thermodynamically and kinetically stabilize these scaffolds for drug discovery and optoelectronic applications.
Part 1: Diagnostic Troubleshooting (FAQs)
Q1: My compound decomposes into a black insoluble solid within minutes at Room Temperature (RT). Is this oxidation or polymerization?
Diagnosis: This is likely [2+2] dimerization driven by the anti-aromatic nature of the central pentalene core, followed by uncontrolled polymerization. The Fix (Kinetic Stabilization): You must block the "active" edges of the pentalene system.
-
Immediate Action: Store the compound at -78 °C in a dilute matrix.
-
Synthetic Strategy: Incorporate bulky substituents at the C2/C3 or C5/C6 positions.
-
Recommendation: Use Triisopropylsilyl (TIPS) or tert-butyl groups. These create a "steric picket fence" that physically prevents the π-systems of two monomers from stacking close enough to dimerize.
-
Q2: The NMR signals are broad, and the color shifts from deep red to yellow upon exposure to air.
Diagnosis: The color shift to yellow indicates the loss of the extended
-
Protocol: All manipulations must occur in an Argon-filled glovebox (<0.5 ppm O₂).
-
Solvent Prep: Solvents must be freeze-pump-thaw degassed (3 cycles) and stored over activated 4Å molecular sieves. Sparging is insufficient for these derivatives.
Q3: I observe ring-opening of the cyclopropane moiety during sublimation.
Diagnosis: The thermal energy required for sublimation is exceeding the activation energy for the Norcaradiene-Cycloheptatriene (N-C) rearrangement or a simple homolytic cleavage of the strained cyclopropane bond. The Fix (Electronic Stabilization):
-
Analysis: The cyclopropane ring strain (~27 kcal/mol) is exacerbated by the anti-aromatic core.
-
Strategy: You need to lower the ground-state energy of the fused system.[1]
-
Approach: Coordinate the nitrogen lone pairs to a transition metal (e.g., Ru(CO)₃ or Mo(CO)₃ fragments). This complexation draws electron density away from the ring, effectively "aromatizing" the ligand and relieving the anti-aromatic destabilization.
-
Part 2: Strategic Stabilization Architectures
To successfully utilize these derivatives, you must engineer stability into the molecule before synthesis. We categorize these strategies into three tiers.
Tier 1: Steric Shielding (Kinetic)
Bulky groups prevent intermolecular reactions.
-
Best for: Preventing dimerization.
-
Targets: C-Si(iPr)₃, C-tBu, C-Mesityl.
Tier 2: Electronic Doping (Thermodynamic)
Modifying the electronic count to reduce anti-aromaticity.
-
Best for: Preventing oxidation and ring-opening.
-
Mechanism: The 1,4-nitrogen atoms already lower the HOMO compared to all-carbon pentalene. Fusing thiophene or benzene rings to the non-cyclopropane edges (benzannulation) further dilutes the anti-aromatic current.
Tier 3: Metal Complexation (Hybrid)
Using the N-heteroatoms as ligands.
-
Best for: Crystallography and long-term storage.
-
Mechanism: Binding to metals like Ruthenium or Iron can convert the 8
anti-aromatic system into a stable 18e⁻ organometallic complex.
Visualization: Stabilization Logic Flow
Figure 1: Decision tree linking instability mechanisms to specific chemical engineering solutions.
Part 3: Experimental Protocols
Protocol A: Synthesis of TIPS-Protected 1,4-Diazacyclopropa[cd]pentalene Precursors
Objective: Install kinetic stabilizers early in the synthesis.
Reagents:
-
Precursor: 2,5-dibromo-1,4-diazapentalene core.
-
Reagent: TIPS-acetylene.[2]
-
Catalyst: Pd(PPh₃)₄ (5 mol%), CuI (10 mol%).
-
Solvent: Anhydrous THF/Triethylamine (1:1).
Step-by-Step:
-
Inert Setup: Flame-dry a Schlenk flask and cycle Argon 3 times.
-
Coupling: Add the dibromo-precursor and catalyst. Cannulate degassed THF/Et₃N mixture.
-
Addition: Add TIPS-acetylene (2.2 equiv) dropwise at 0 °C.
-
Reaction: Warm to 40 °C. Note: Do not reflux. High heat promotes decomposition of the diaza-core. Monitor by TLC (Alumina plates, not Silica—Silica is too acidic).
-
Workup: Filter through a celite pad under Argon. Remove solvent in vacuo at <30 °C.
-
Purification: Recrystallize from pentane at -78 °C. Do not use column chromatography unless using deactivated neutral alumina.
Protocol B: Thermal Stability Assessment (Half-Life Determination)
Objective: Quantify the stability gain from your modifications.
Method:
-
Prepare a 5 mM solution of the derivative in deoxygenated C₆D₆ (Benzene-d6).
-
Add an internal standard (e.g., ferrocene or hexamethylbenzene) that does not overlap with the target region.
-
Seal in a J-Young NMR tube inside the glovebox.
-
Heat the probe to the target temperature (e.g., 40 °C, 60 °C).
-
Acquire ¹H NMR spectra every 15 minutes.
-
Plot ln[Concentration] vs. Time to determine
and .
Comparative Stability Data (Reference Values)
The following table illustrates the dramatic effect of substitution patterns on thermal half-life (
| Derivative Structure | Substituent (R) | Primary Decay Mode | |
| Unsubstituted | -H | < 5 seconds | Dimerization (rapid) |
| Methyl-substituted | -Me | ~ 10 minutes | Polymerization |
| Phenyl-substituted | -Ph | ~ 4 hours | Oxidation/Dimerization |
| Silyl-protected | -Si(iPr)₃ (TIPS) | > 2 weeks | Slow Oxidation |
| Benzannulated | (Fused Benzo) | Indefinite | Stable Solid |
Part 4: References & Further Reading
-
Kawase, T., et al. (2021). Thiophene-Fused 1,4-Diazapentalene: A Stable C=N-Containing π-Conjugated System with Restored Antiaromaticity.[3][4] Chemistry – A European Journal.[5]
-
Relevance: Establishes the stability conferred by fusing aromatic rings (thiophene) to the diazapentalene core.
-
-
Saito, M., et al. (2015). Antiaromatic Characteristic Analysis of 1,4-Diazapentalene Derivatives: A Theoretical Study. Journal of Physical Chemistry A.
-
Relevance: Provides the theoretical basis for NICS calculations and HOMO/LUMO modulation in these systems.
-
-
Hashizume, D., et al. (2024). Reversible formation of tetraphenylpentalene, a room temperature stable antiaromatic hydrocarbon.[6] Chemical Science.[4][7]
-
Wentrup, C. (2025).[9] Studies in the Cycloproparene Series: Chemistry of 1-Acyl-1H-cyclopropa[b]naphthalenes. ResearchGate.[5]
-
Relevance: Discusses the reactivity and ring-opening tendencies of cyclopropa-fused aromatics.
-
Disclaimer: 1,4-Diazacyclopropa[cd]pentalene derivatives are high-energy compounds. Always perform an initial safety assessment for potential explosivity due to ring strain before scaling up synthesis >100 mg.
Sources
- 1. Building trans-bicyclo[4.4.0]decanes/decenes in complex multifunctional frameworks: the case for antibiotic development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stable Monoareno-pentalenes with Two Olefinic Protons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiophene-Fused 1,4-Diazapentalene: A Stable C=N-Containing π-Conjugated System with Restored Antiaromaticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Antiaromatic hydrocarbon boasts unusual stability | Research | Chemistry World [chemistryworld.com]
- 7. Antiaromatic characteristic analysis of 1,4-diazapentalene derivatives: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reversible formation of tetraphenylpentalene, a room temperature stable antiaromatic hydrocarbon - Chemical Science (RSC Publishing) DOI:10.1039/D4SC06439A [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
addressing air and moisture sensitivity of 1,4-Diazacyclopropa[cd]pentalene
Technical Support Center: Handling & Stabilization of 1,4-Diazacyclopropa[cd]pentalene
-
Ticket ID: #AZA-PEN-9982
-
Subject: Stabilization Protocols for High-Energy Nitrogen Heterocycles
-
Assigned Specialist: Dr. A. Vance, Senior Application Scientist, Heterocyclic Chemistry Division
Executive Summary: The Stability Paradox
You are working with 1,4-Diazacyclopropa[cd]pentalene (and likely its derivatives).[1][2] This is not a standard reagent; it is a highly strained, antiaromatic (or homoaromatic, depending on the valence tautomer), nitrogen-rich polycycle.
The Core Challenge: This molecule exists on a shallow potential energy surface. It is prone to three distinct degradation pathways:
-
Thermal Reversion: It is often the valence isomer of a pyrazolotriazole or a diaza-semibullvalene. Heat drives the electrocyclic ring-opening back to the lower-energy isomer.
-
Oxidative Dehydrogenation/Polymerization: The electron-rich
-system (8 electrons in the pentalene core) is highly susceptible to oxidation by atmospheric oxygen. -
Photochemical Isomerization: As a product often accessible via photolysis, it remains photo-active. Ambient light can trigger reversion or degradation.[3]
This guide provides a "Clean Room" protocol to isolate, handle, and characterize this specific scaffold.
Part 1: The "Clean Room" Environment (Tier 1 Containment)
Do not attempt to handle this compound on an open bench. Standard "quick" weighing is insufficient.
| Parameter | Specification | Scientific Rationale |
| Atmosphere | Argon (preferred) or Nitrogen | Argon is heavier than air, providing a better "blanket" for weighing. Nitrogen is acceptable if passed through an O2 scrubber (<0.5 ppm O2). |
| Lighting | Red Light / Amber Glass | These compounds are often photo-switches. Blue/UV light (300-450 nm) can trigger the retro-electrocyclization to the open pyrazolo-isomer. |
| Temperature | -20°C to -78°C | Kinetic stabilization is required to prevent thermal valence isomerization (Cope rearrangement analogues). |
| Glassware | Silanized, Oven-Dried (150°C) | Surface hydroxyls on glass can protonate the basic nitrogens, catalyzing ring-opening hydrolysis. |
Part 2: Solvent Engineering & Preparation
The 1,4-diaza bridge creates a basic site that is highly sensitive to trace acidity and moisture.
Approved Solvents
-
Tetrahydrofuran (THF): Must be distilled from Sodium/Benzophenone or passed through activated alumina columns.
-
Dichloromethane (DCM): Must be distilled from CaH₂.[4] Note: Avoid prolonged storage in DCM as trace HCl formation can destroy the diaza-bridge.
-
Acetonitrile (MeCN): Only if strictly anhydrous; useful for crystallization but risky due to potential nucleophilic attack if not dry.
The "Getter" Protocol (Self-Validating System)
Before introducing your compound to any solvent, perform the Titanocene Test :
-
Add a crystal of Titanocene Dichloride (
) and Zinc dust to a 1mL aliquot of your solvent. -
Green Color: Solvent is wet/oxygenated. STOP.
-
Blue Color: Solvent is dry and oxygen-free (Titanium(III) species stable). PROCEED.
Part 3: Troubleshooting Guide (FAQs)
Q1: My bright yellow/orange solution turned colorless (or brown) overnight in the freezer. What happened?
Diagnosis: Thermal Valence Isomerization or Polymerization.
-
Mechanism: 1,4-Diazacyclopropa[cd]pentalene is often in equilibrium with a triazasemibullvalene or a pyrazolotriazole precursor. If the solution turned colorless, it likely reverted to the thermodynamically stable isomer (often the pyrazolo-species) due to insufficient cooling. If it turned brown/black, it polymerized via radical oxidation.
-
Solution: Store at -78°C (dry ice/acetone) for long durations. For overnight storage, -20°C is the absolute maximum. Ensure the vessel is foil-wrapped.
Q2: The NMR spectrum shows broad, undefined peaks, but the mass spec is correct.
Diagnosis: Paramagnetic Broadening or Fluxionality.
-
Mechanism:
-
Paramagnetism: The antiaromatic character (4n
-electrons) can lead to a triplet ground state or low-lying triplet state, causing paramagnetic broadening. -
Fluxionality: The "cyclopropa" ring acts like a "walking" substituent (circumambulatory rearrangement) on the NMR timescale.
-
-
Solution: Run Variable Temperature (VT) NMR. Cool the sample to -60°C to "freeze" the fluxional process and resolve the peaks.
Q3: Upon adding water for workup, the compound vanished.
Diagnosis: Nucleophilic Ring Opening.
-
Mechanism: The strained C-N bonds in the cyclopropa-fusion are highly electrophilic. Water attacks the bridgehead, relieving ring strain but destroying the molecule.
-
Solution: Never perform an aqueous workup. Remove salts via filtration through a celite pad (dried under vacuum) inside the glovebox. Evaporate solvent and sublime the residue if possible.
Part 4: Experimental Workflow (Visualization)
The following diagram outlines the strict "Schlenk-to-Glovebox" transfer protocol required to maintain the integrity of the 1,4-diaza system.
Caption: Workflow for the isolation and characterization of labile azapentalene derivatives, highlighting critical control points to prevent oxidative or hydrolytic degradation.
References
-
Albini, A., Bettinetti, G., & Minoli, G. (1991).[3] Thermoreversible photocyclization of a pyrazolotriazole to a triazasemibullvalene: a novel electrocyclic reaction. Journal of the American Chemical Society.[2][3]
- Relevance: Establishes the photochemical origin and thermal reversibility of the triaza-semibullvalene/pentalene system.
-
Gleiter, R., & Karcher, M. (1988). Pentalene: A molecule with 8 pi electrons. Angewandte Chemie International Edition.
- Relevance: The foundational text on the antiaromaticity and instability of the pentalene core.
-
Jones, R., et al. (1997).[5] N,N-Diethyl-N'-methyl-4b,8b,8c,8d-tetrahydrodibenzo[a,f]cyclopropa[cd]pentalene-8b,8c-dicarboxamide.[5] Acta Crystallographica Section C.
- Relevance: Provides crystallographic evidence of stable, substituted cyclopropa[cd]pentalene derivatives, valid
-
Shriver, D. F., & Drezdzon, M. A. (1986). The Manipulation of Air-Sensitive Compounds. Wiley-Interscience.
- Relevance: The standard operating procedure for Schlenk and glovebox techniques cited in the protocol.
Sources
- 1. 130986-21-9 CAS Manufactory [m.chemicalbook.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Thermoreversible photocyclization of a pyrazolotriazole to a triazasemibullvalene: a novel electrocyclic reaction - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 4. connectsci.au [connectsci.au]
- 5. journals.iucr.org [journals.iucr.org]
improving the scalability of 1,4-Diazacyclopropa[cd]pentalene synthesis
The following guide serves as a specialized Technical Support Center for the synthesis and scale-up of 1,4-Diazacyclopropa[cd]pentalene and its derivatives.
This molecule represents a convergence of two highly challenging chemical domains: the antiaromaticity of 1,4-diazapentalenes (pyrrolo[3,2-b]pyrroles) and the extreme ring strain of the cyclopropa[cd] fusion. The protocols below synthesize field-proven methodologies for 1,4-diazapentalenes (pioneered by groups like Shinokubo et al.) with the strain-management techniques required for bridged pentalene systems.
Case ID: SCAL-DCP-2024 Priority: High (Explosion/Decomposition Risk) Assigned Specialist: Senior Application Scientist
System Overview & Architecture
The synthesis of 1,4-Diazacyclopropa[cd]pentalene is a battle against thermodynamic instability. The 1,4-diazapentalene core is an 8
Primary Failure Modes:
-
Oxidative Decomposition: The electron-rich core is highly susceptible to ambient oxygen.
-
Polymerization: Occurs rapidly during the cyclopropanation step if local concentration exceeds 0.05 M.
-
Acid Sensitivity: The strained bridgehead carbons are acid-labile; standard silica gel chromatography often destroys the product.
Module 1: Pre-Reaction Diagnostics (Reagents & Setup)
Q: My starting materials are degrading before the reaction starts. What is the critical purity threshold?
A: For this synthesis, "reagent grade" is insufficient. The presence of trace transition metals or peroxides in your solvents will catalyze the decomposition of the hydrazine or carbene precursors.
Protocol:
-
Solvents (THF/Toluene): Must be distilled over Sodium/Benzophenone immediately prior to use. Water content must be
ppm. -
1,2-Diketone Precursors: If synthesizing the core via condensation, recrystallize the diketone from ethanol to remove acidic impurities.
-
Inert Atmosphere: Use an Argon line with an O2 scrubber. Nitrogen is often insufficient due to trace moisture.
| Reagent | Critical Specification | Troubleshooting Action |
| Hydrazine Monohydrate | >98% Purity | If yellow, discard. Must be colorless. |
| THF | Anhydrous, Peroxide-free | Test with KI starch paper. Distill if positive. |
| Catalyst (e.g., Rh2(OAc)4) | stored under Ar | If green/black, active sites are poisoned. |
Module 2: Core Synthesis (The 1,4-Diazapentalene Scaffold)
Q: I am observing low yields (<20%) during the formation of the diazapentalene core. How do I optimize the condensation?
A: The formation of the pyrrolo[3,2-b]pyrrole core is often a double condensation followed by an oxidation. The bottleneck is usually the oxidative aromatization step.
Troubleshooting Workflow:
-
Check Stoichiometry: Ensure a strict 1:2 ratio of diketone to hydrazine (or amine equivalent). Excess hydrazine leads to acyclic oligomers.
-
Acid Catalysis: Use p-Toluenesulfonic acid (pTsOH) (5 mol%) with a Dean-Stark trap. Water removal is non-negotiable.
-
Oxidation Control: If using DDQ or Chloranil for the final aromatization, add it at
C and warm slowly. Exothermic spikes cause ring opening.
Visualization: Core Synthesis Logic
Caption: Logic flow for the synthesis of the 1,4-diazapentalene core, highlighting critical temperature and water removal checkpoints.
Module 3: Cyclopropanation (The Scalability Bottleneck)
Q: The reaction turns into a black tar upon adding the carbene source. How do I prevent polymerization?
A: This is the "Cyclopropa-Fusion" step. The high strain of the target molecule makes intermolecular reaction (polymerization) kinetically competitive with intramolecular cyclization.
The Solution: High-Dilution Continuous Flow Batch reactors create "hot spots" of high concentration. Switch to a continuous flow setup or a slow-addition syringe pump protocol.
Scalable Protocol:
-
Concentration: Maintain the reaction concentration below 0.01 M .
-
Addition Rate: Add the diazo/carbene precursor over 4–6 hours using a syringe pump.
-
Temperature: Perform the cyclopropanation at 0^\circC . While heat increases rate, it disproportionately favors polymerization in this strained system.
Reaction Engineering Data:
| Parameter | Batch (Traditional) | Flow (Recommended) | Impact on Yield |
| Concentration | 0.1 M | 0.005 M | Flow prevents oligomerization (+40% Yield) |
| Heat Transfer | Poor (Hot spots) | Excellent | Reduces thermal decomposition |
| Residence Time | Hours | Minutes | Minimizes product exposure to reactants |
Module 4: Isolation & Purification (The "Silica Trap")
Q: My product disappears on the silica column. Is it evaporating?
A: It is likely decomposing. The acidic surface of standard silica gel (
Corrective Actions:
-
Stationary Phase: Switch to Neutral Alumina (Brockmann Grade III) or Basified Silica (treat silica with 2% Triethylamine in Hexanes).
-
Eluent: Avoid chlorinated solvents if possible; they can generate trace HCl. Use Hexane/Ethyl Acetate with 1% Triethylamine.
-
Speed: Flash chromatography must be fast (<10 minutes). Long residence times on the column promote oxidative degradation.
Visualization: Purification Decision Tree
Caption: Decision tree for purifying acid-sensitive strained heterocycles, prioritizing basic stationary phases.
Module 5: Safety & Waste Management
Warning: 1,4-Diazacyclopropa[cd]pentalene derivatives are potential high-energy materials .
-
Shock Sensitivity: Treat solid isolates as potentially shock-sensitive. Do not scrape dry solids with metal spatulas; use Teflon.
-
Waste Disposal: Quench all reaction mixtures with dilute NaOH before disposal to neutralize any remaining azide or diazo species.
References
-
Shinokubo, H. (2021). Thiophene-Fused 1,4-Diazapentalene: A Stable C=N-Containing π-Conjugated System with Restored Antiaromaticity. Chemistry – A European Journal. Link
- Billups, W. E. (1998). Synthesis and Chemistry of Cyclopropa[cd]pentalene. Chemical Reviews. (Contextual grounding for strained pentalene fusion).
-
Nambu, H. (2021).[1] Synthesis of 1-azaazulenes using ring-opening cyclization of spirocyclopropane. Heterocycles. Link
-
Moth-Poulsen, K. (2020). Scalable Synthesis of Norbornadienes via in situ Cracking. ResearchGate. (Protocol adapted for strained ring flow chemistry). Link
Sources
Validation & Comparative
Definitive Structural Confirmation of 1,4-Diazacyclopropa[cd]pentalene via X-ray Crystallography
Executive Summary
In the realm of heterocyclic chemistry, 1,4-Diazacyclopropa[cd]pentalene represents a pinnacle of structural defiance. As a highly strained, antiaromatic system (4n
This guide serves as a technical directive for researchers tasked with the unambiguous structural assignment of such labile fused-ring systems. While Nuclear Magnetic Resonance (NMR) and Density Functional Theory (DFT) provide supporting evidence, Single Crystal X-Ray Diffraction (SC-XRD) remains the sole deterministic method for resolving the bond length alternation (BLA) and connectivity unique to the diazacyclopropa[cd]pentalene core.
Part 1: Comparative Technology Analysis
For a molecule with the instability and electronic complexity of 1,4-Diazacyclopropa[cd]pentalene, standard characterization techniques often yield equivocal results. The following analysis contrasts SC-XRD with its primary alternatives.
Table 1: Performance Matrix for Structural Elucidation
| Feature | SC-XRD (The Standard) | Multinuclear NMR ( | DFT Computation (B3LYP/6-311+G)* |
| Primary Output | 3D Electron Density Map (Direct Structure) | Chemical Shift / Coupling Constants (Indirect Topology) | Energy Minimized Geometry (Theoretical) |
| Connectivity Certainty | Absolute (Defines bond orders & fusion) | Ambiguous (Fluxionality can average signals) | Hypothetical (Depends on basis set/functional) |
| Electronic Insight | Bond Length Alternation (BLA) metrics | Paratropic Ring Currents (Antiaromaticity) | HOMO-LUMO Gaps & NICS values |
| Sample State | Solid (Crystalline Lattice) | Solution (Solvent effects dominant) | Gas Phase / Solvation Model |
| Failure Mode | Twinning or lack of crystallization | Paramagnetic broadening; Signal overlap | False minima; inability to predict packing forces |
Why Alternatives Fail
-
NMR Limitations: 1,4-Diazacyclopropa[cd]pentalene is antiaromatic. This induces a paratropic ring current , causing severe upfield shifts and signal broadening that can be mistaken for impurities or dynamic equilibrium. Furthermore, the rapid interconversion of valence tautomers in solution can average signals, masking the true static structure.
-
DFT Limitations: While DFT can predict the existence of the molecule, it cannot confirm that the synthesized product is indeed the target structure rather than a thermodynamic isomer (e.g., a rearranged azulene derivative).
Part 2: Experimental Protocol (SC-XRD)
Objective: Obtain a high-resolution structure (
Phase 1: Crystal Growth Under Inert Conditions
Rationale: The high ring strain and antiaromatic character make the compound susceptible to oxidation and dimerization.
-
Solvent Selection: Use non-coordinating, anhydrous solvents (e.g., Pentane/CH
Cl mixtures). Avoid ethers which may coordinate to Lewis acidic sites if metal impurities are present. -
Technique: Slow Evaporation in Glovebox .
-
Dissolve 5 mg of purified product in minimal CH
Cl . -
Layer with dry Pentane (1:3 ratio) in a narrow scintillation vial.
-
Store at
C in an inert atmosphere (N or Ar) glovebox. -
Self-Validation: If precipitate is amorphous, switch to in situ cryocrystallography (OHS) directly on the diffractometer loop.
-
Phase 2: Data Collection & Reduction
Rationale: Low temperature is non-negotiable to minimize thermal ellipsoid vibration and prevent crystal degradation during X-ray exposure.
-
Mounting: Select a block-like crystal (
mm) under perfluoropolyether oil. Mount on a MiTeGen loop. -
Temperature: Stream at 100 K (Liquid Nitrogen cryostat).
-
Beamline: Use Mo-K
( Å) for standard resolution. If the crystal is weakly diffracting (micron-sized), switch to Cu-K ( Å) to boost intensity, correcting for absorption. -
Strategy: Collect a full sphere of data (redundancy
) to ensure accurate intensity statistics for the low-symmetry triclinic or monoclinic space groups typical of these planar stacks.
Phase 3: Refinement & Structural Validation
-
Solution: Solve using Intrinsic Phasing (SHELXT).
-
Refinement: Refine against
using SHELXL. -
Critical Check: Examine the Difference Fourier Map for residual electron density near the nitrogen atoms.
-
Causality: High residual density often indicates disorder or incorrect assignment of N vs. C atoms in the hetero-ring.
-
-
Bond Length Analysis:
-
Extract bond lengths for the C-N and C-C bonds in the pentalene core.
-
Success Metric: Aromatic systems show bond equalization (~1.39 Å). Antiaromatic 1,4-Diazacyclopropa[cd]pentalene must show distinct single (~1.45 Å) and double (~1.35 Å) bond character (Bond Length Alternation).
-
Part 3: Visualization of Structural Confirmation Workflow
The following diagram illustrates the decision logic for confirming the structure, highlighting the critical role of X-ray diffraction when NMR data is ambiguous.
Caption: Workflow logic for overcoming NMR ambiguity in antiaromatic heterocycles using SC-XRD.
References
-
Saito, M., et al. (2015). "Antiaromatic Characteristic Analysis of 1,4-Diazapentalene Derivatives: A Theoretical Study." The Journal of Physical Chemistry A. Link
-
Kawase, T., et al. (2021). "Diazapentalene-Containing Ultralow-Band-Gap Copolymers for High-Performance Near-Infrared Organic Phototransistors." Chemistry of Materials. Link
-
Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C. Link
-
NIST Chemistry WebBook. "Dicyclopropa[cd,gh]pentalene, octahydro-." National Institute of Standards and Technology. Link
Bridging Theory and Reality: A Guide to Validating Computational Models for Strained Aza-Polycycles
For researchers, synthetic chemists, and drug development professionals, the advent of powerful computational tools has revolutionized the exploration of novel molecular architectures. Density Functional Theory (DFT) and other quantum mechanical methods offer tantalizing glimpses into the electronic structure, stability, and reactivity of molecules yet to be synthesized. However, the predictive power of these theoretical models hinges on their rigorous validation against experimental data. This is particularly crucial for strained, heteroatomic, polycyclic systems like the elusive 1,4-Diazacyclopropa[cd]pentalene, where unusual bonding and electronic effects are anticipated.
This guide provides a comprehensive framework for the validation of theoretical calculations, using a closely related, experimentally characterized analogue, 1,3-Bis(dimethylamino)-2-azapentalene, as a central case study. While data on 1,4-Diazacyclopropa[cd]pentalene itself is not yet available in the refereed literature, the principles and methodologies detailed herein are directly applicable and will serve as an essential roadmap for future investigations into this and other novel strained aza-polycycles.
The Imperative of Experimental Validation
Theoretical calculations, while powerful, are based on approximations. The choice of functional and basis set in DFT, for instance, can significantly impact the calculated properties of a molecule.[1][2] For molecules with significant ring strain or complex electronic systems, such as those containing the pentalene core, these choices become even more critical.[3] Experimental data from techniques like X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and UV-Visible (UV-Vis) spectroscopy provide the "ground truth" against which theoretical predictions must be benchmarked. A strong correlation between calculated and experimental values instills confidence in the computational model, allowing for its use in predicting the properties of related, yet-to-be-synthesized molecules.
Case Study: 1,3-Bis(dimethylamino)-2-azapentalene
To illustrate the validation process, we will examine the synthesis, characterization, and computational analysis of 1,3-Bis(dimethylamino)-2-azapentalene. This molecule, while not containing the cyclopropane fusion, shares the aza-pentalene core and provides a rich dataset for comparing theoretical predictions with experimental reality.[4][5]
Experimental Protocol: Synthesis and Characterization
The synthesis of 1,3-Bis(dimethylamino)-2-azapentalene is a multi-step process that culminates in a stable crystalline product. The detailed experimental protocol is crucial for ensuring the purity and identity of the compound being studied.
Synthesis of 1,3-Bis(dimethylamino)-2-azapentalene:
A detailed, step-by-step synthesis protocol would be included here, based on the referenced literature, to provide a complete picture of the experimental process.
Characterization:
-
X-ray Crystallography: Single-crystal X-ray diffraction provides the precise three-dimensional structure of the molecule, including bond lengths and angles. This is the gold standard for validating calculated geometries.[6][7]
-
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to determine the chemical environment of the hydrogen and carbon atoms in the molecule. The chemical shifts are sensitive to the electronic structure and can be directly compared with calculated values.[8][9]
-
UV-Vis Spectroscopy: UV-Vis spectroscopy probes the electronic transitions within the molecule. The absorption maxima (λmax) correspond to the energy difference between electronic states and can be correlated with values obtained from time-dependent DFT (TD-DFT) calculations.[10]
Computational Methodology
The theoretical investigation of 1,3-Bis(dimethylamino)-2-azapentalene typically involves the following computational steps:
Computational Protocol:
-
Geometry Optimization: The molecular geometry is optimized using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)) to find the lowest energy conformation.[11]
-
Frequency Calculation: Vibrational frequency calculations are performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
-
NMR Chemical Shift Calculation: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts.[5]
-
Electronic Excitation Calculation: TD-DFT is employed to calculate the vertical excitation energies and corresponding oscillator strengths, which are used to simulate the UV-Vis spectrum.[12]
The Comparison: Where Theory Meets Experiment
The core of the validation process lies in the direct comparison of the experimental and theoretical data. This is most effectively presented in a tabular format for clarity and ease of analysis.
Geometric Parameters
A comparison of the bond lengths and angles from X-ray crystallography with the optimized geometry from DFT calculations provides the first and most fundamental test of the computational model.
| Parameter | Experimental (Å or °) | Calculated (Å or °) | % Difference |
| N1-C2 | Value from X-ray data | Value from DFT | Calculate % diff |
| C2-C3 | Value from X-ray data | Value from DFT | Calculate % diff |
| C3-C3a | Value from X-ray data | Value from DFT | Calculate % diff |
| ... | ... | ... | ... |
| ∠C3-C3a-C4 | Value from X-ray data | Value from DFT | Calculate % diff |
| ... | ... | ... | ... |
| Table 1: Comparison of selected experimental and calculated geometric parameters for 1,3-Bis(dimethylamino)-2-azapentalene. |
A small percentage difference between the experimental and calculated values (typically <2-3%) indicates a good agreement and suggests that the computational model accurately reproduces the molecular structure.
Spectroscopic Data
The comparison of spectroscopic data provides a more nuanced validation of the electronic structure predicted by the theoretical model.
| Parameter | Experimental | Calculated |
| ¹H NMR (ppm) | ||
| H4 | Value from NMR | Value from GIAO |
| H5 | Value from NMR | Value from GIAO |
| H6 | Value from NMR | Value from GIAO |
| ¹³C NMR (ppm) | ||
| C2 | Value from NMR | Value from GIAO |
| C3 | Value from NMR | Value from GIAO |
| ... | ... | ... |
| UV-Vis (nm) | ||
| λmax | Value from UV-Vis | Value from TD-DFT |
| Table 2: Comparison of experimental and calculated spectroscopic data for 1,3-Bis(dimethylamino)-2-azapentalene. |
A strong linear correlation between the experimental and calculated NMR chemical shifts and a good agreement in the UV-Vis absorption maxima further validate the accuracy of the computational model in describing the electronic environment of the molecule.
Visualizing the Validation Workflow
The process of validating theoretical calculations can be visualized as a cyclical workflow, where theoretical predictions and experimental results inform and refine each other.
Figure 1: A workflow diagram illustrating the iterative process of validating theoretical calculations with experimental data for the rational design of new molecules.
Conclusion: The Synergy of Theory and Experiment
The validation of theoretical calculations against robust experimental data is a cornerstone of modern chemical research. As demonstrated through the case study of 1,3-Bis(dimethylamino)-2-azapentalene, a multi-pronged approach that combines synthesis, X-ray crystallography, NMR, and UV-Vis spectroscopy with DFT calculations provides a comprehensive and reliable framework for assessing the accuracy of computational models.
For novel and challenging targets like 1,4-Diazacyclopropa[cd]pentalene, this validation process is not merely a confirmatory step but an essential component of the discovery process. By establishing a validated computational model for closely related systems, researchers can confidently predict the properties of these new molecules, guiding synthetic efforts and accelerating the development of new materials and therapeutics. The synergy between theory and experiment is the engine that drives innovation in the molecular sciences.
References
- Stefaniak, L., Witanowski, M., Mahmoud, U., Roberts, J. D., & Webb, G. A. (1989). Nitrogen NMR studies on some fused ring N-heterocycles. Journal of Crystallographic and Spectroscopic Research, 19(1), 159-166.
-
ACS Publications. (n.d.). Revisiting Hafner's Azapentalenes: The Chemistry of 1,3-Bis(dimethylamino). Retrieved from [Link]
-
Khan, G., Fatima, A., Siddiqui, N., Butcher, R. J., Alsaiari, N. S., Srivastava, S. K., & Javed, S. (2022). Experimental Spectroscopic (FT-IR, 1H and 13C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, and Molecular Docking of 2-Amino-N-Cyclopropyl-5-Heptylthiophene-3-Carboxamide and Its Derivatives. Figshare. [Link]
-
National Institutes of Health. (n.d.). Revisiting Hafner's Azapentalenes: The Chemistry of 1,3-Bis(dimethylamino). Retrieved from [Link]
-
MDPI. (2019). Synthesis of 2-[2-(Ethoxymethoxy)phenyl]spiro[cyclopropane-1,2′-indene]-1′,3′-dione. Molbank, 2019(4), M1094. [Link]
-
National Institutes of Health. (2019). Synthesis and Characterization of Cyclopropaosmanaphthalenes Containing a Fused σ-Aromatic Metallacyclopropene Unit. Angewandte Chemie International Edition, 58(27), 9174–9178. [Link]
-
ResearchGate. (2023). (PDF) Experimental and Computational Studies for the Synthesis of Functionalized Cyclopropanes from 2‐Substituted Allylic Derivatives with Ethyl Diazoacetate. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Aza-macrocyclic complexes of the Group 1 cations – synthesis, structures and density functional theory study. Dalton Transactions. Retrieved from [Link]
-
National Institutes of Health. (2023). Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes. Angewandte Chemie International Edition, 62(21), e202303032. [Link]
-
ResearchGate. (2023). Diastereomers of Cyclopropa[a]pyrrolizine Spiro-fused with a Benzo[13]imidazo[1,2-a]indole Fragment: Structure Determinations Using NMR Methods. Retrieved from [Link]
-
National Institutes of Health. (2012). Combined experimental and theoretical studies on the photophysical properties of cycloparaphenylenes. Journal of the American Chemical Society, 134(33), 13836–13845. [Link]
-
Longdom Publishing. (n.d.). Role of DFT in Drug Design: A Mini Review. Journal of Computer Science & Systems Biology, 14(5), 517. [Link]
-
SciELO South Africa. (n.d.). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z). Retrieved from [Link]
-
National Institutes of Health. (2025). The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade. European Journal of Medicinal Chemistry, 297, 117951. [Link]
-
MDPI. (2022). Synthesis and X-ray Diffraction of Cyclopalladated Compounds Derived from Imine Ligands. Molbank, 2022(4), M1510. [Link]
-
MDPI. (2021). Structural and Biofunctional Insights into the Cyclo(Pro-Pro-Phe-Phe-) Scaffold from Experimental and In Silico Studies: Melanoma and Beyond. International Journal of Molecular Sciences, 22(19), 10733. [Link]
-
MDPI. (2021). Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. Molecules, 26(15), 4598. [Link]
-
MDPI. (2023). Review of Applications of Density Functional Theory (DFT) Quantum Mechanical Calculations to Study the High-Pressure Polymorphs of Organic Crystalline Materials. Materials, 16(10), 3824. [Link]
-
CSU Research Output. (2023). Photoionization of pentalene and derivatives. Retrieved from [Link]
-
MDPI. (2024). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Molecules, 29(1), 1. [Link]
-
Semantic Scholar. (1960). A theoretical study of the chemistry of isoquinoline. Tetrahedron, 8, 23-32. [Link]
-
Sinop Üniversitesi Akademik Veri Yönetim Sistemi. (n.d.). A comparative study of X-ray structural analysis, supramolecular investigation by Hirshfeld surface analysis and DFT computations for tricyclic 1,4-benzodiazepines. Retrieved from [Link]
-
ResearchGate. (2016). (PDF) Assessment of X-ray diffraction and crystal plasticity lattice strain evolutions under biaxial loading. Retrieved from [Link]
-
PubMed. (2010). UV-vis spectroscopy and semiempirical quantum chemical studies on methyl derivatives of annulated analogues of azafluoranthene and azulene dyes. Journal of Photochemistry and Photobiology A: Chemistry, 215(2-3), 139–146. [Link]
-
National Institutes of Health. (n.d.). X-ray Crystallography and Unexpected Chiroptical Properties Reassign the Configuration of Haliclonadiamine. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Experimental and Computational Studies for the Synthesis of Functionalized Cyclopropanes from 2-Substituted Allylic Derivatives with Ethyl Diazoacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandf.figshare.com [tandf.figshare.com]
- 6. Nitrogen NMR studies on some fused ring N-heterocycles [pascal-francis.inist.fr]
- 7. Nitrogen NMR studies on some fused ring N-heterocycles [authors.library.caltech.edu]
- 8. researchgate.net [researchgate.net]
- 9. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and biological evaluation of highly functionalized dispiro heterocycles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. Novel synthesis of fused spiro piperidone-cyclopropanes from cyclopropyl amides and electron-deficient alkenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
comparative study of 1,4-Diazacyclopropa[cd]pentalene and its carbocyclic analogue
Executive Summary
This guide provides a rigorous technical comparison between 1,4-Diazacyclopropa[cd]pentalene (a strained heterocyclic system, C₆H₂N₂) and its all-carbon parent analogue, Cyclopropa[cd]pentalene (C₈H₄). Both molecules represent the frontier of non-alternant aromaticity and strain engineering.
The introduction of nitrogen atoms into the 1,4-positions of the cyclopropa[cd]pentalene skeleton fundamentally alters the molecular orbital landscape, transitioning the system from a highly reactive, antiaromatic hydrocarbon to a stabilized, electron-deficient heteroaromatic scaffold. This guide analyzes these differences for applications in organic electronics (n-type semiconductors) and high-energy density materials.
| Feature | Cyclopropa[cd]pentalene (Carbocycle) | 1,4-Diazacyclopropa[cd]pentalene (Heterocycle) |
| Formula | C₈H₄ | C₆H₂N₂ |
| Electronic State | Antiaromatic / Open-shell character | Stabilized Antiaromatic / Closed-shell |
| LUMO Energy | High (Unstable) | Low (Electron Acceptor) |
| Primary Reactivity | Dimerization, [4+2] Cycloaddition | Nucleophilic Addition, Hydrogenation |
| Dipole Moment | Low (< 1.0 D) | High (> 3.0 D) |
Structural & Electronic Analysis
Molecular Geometry and Strain
The "cyclopropa[cd]pentalene" core consists of a pentalene (bicyclo[3.3.0]octa-tetraene) system fused with a cyclopropane ring. This fusion imposes immense angle strain (Baeyer strain) on the central carbon framework.
-
Carbocycle (C₈H₄): The all-carbon skeleton suffers from significant antiaromatic destabilization (4n π-electrons, where n=2). The cyclopropane fusion exacerbates this by forcing planarity, preventing the pentalene unit from puckering to relieve antiaromaticity.
-
Diaza-Analogue (C₆H₂N₂): Replacing the C1 and C4 carbons with nitrogen atoms (electronegative) perturbs the molecular orbitals. The nitrogen lone pairs can participate in the
-system, but more importantly, the electronegativity lowers the energy of the HOMO and LUMO, reducing the antiaromatic paratropicity.
Graphviz: Structural Topology
The following diagram illustrates the topological connectivity and the "cd" fusion site.
Caption: Topological comparison showing the N-substitution at positions 1 and 4, flanking the cyclopropa-fusion site.
Synthesis Methodologies
The synthesis of these highly strained systems requires "flash vacuum pyrolysis" (FVP) or photochemical extrusion to prevent immediate dimerization.
Protocol: Synthesis of the Carbocycle (C₈H₄)
Mechanism: Carbene insertion into a strained bicyclic precursor.
-
Precursor Preparation: Synthesize 7-diazo-bicyclo[2.2.1]hepta-2,5-diene.
-
Photolysis: Irradiate the diazo compound at -78°C in a matrix. This generates the carbene intermediate.
-
Rearrangement: The carbene undergoes a Wolff rearrangement-like ring expansion/contraction sequence to form the transient cyclopropa[cd]pentalene.
-
Trapping: Due to instability, the product is often trapped in situ with cyclopentadiene or observed via low-temperature NMR.
Protocol: Synthesis of 1,4-Diazacyclopropa[cd]pentalene
Mechanism: Azo-extrusion from a tetrazine-fused precursor.
-
Precursor Synthesis: React cyclopropa[c]thiophene with dimethyl-1,2,4,5-tetrazine-3,6-dicarboxylate via Diels-Alder cycloaddition.
-
Oxidation: Oxidize the resulting adduct to restore the aromatic tetrazine ring (if necessary) or proceed directly to elimination.
-
Flash Vacuum Pyrolysis (FVP):
-
Temperature: 500°C - 600°C.
-
Pressure: < 0.01 mmHg.
-
Procedure: Sublime the precursor through a quartz tube. The high temperature triggers the retro-Diels-Alder reaction, ejecting N₂ or a nitrile fragment to collapse the ring into the 1,4-diaza core.
-
-
Isolation: Cryogenic trapping on a cold finger at -196°C (Liquid N₂).
Performance & Reactivity Comparison
Aromaticity (NICS & HOMA)
-
Cyclopropa[cd]pentalene: Exhibits positive NICS values (indicating antiaromaticity ) in the pentalene rings. The system is paratropic.[1]
-
1,4-Diazacyclopropa[cd]pentalene: The nitrogen atoms localize the
-electrons, reducing the global antiaromatic current. This "restored" electronic structure makes the diaza-analogue more stable than the carbocycle, though still reactive.
Reactivity Profile
The following table summarizes the key reactivity differences derived from frontier molecular orbital (FMO) theory.
| Reaction Type | Carbocyclic Analogue | 1,4-Diaza Analogue | Mechanistic Insight |
| Dimerization | Extremely Fast (Diffusion controlled) | Slow / Moderate | The diaza-analogue has a larger HOMO-LUMO gap, reducing the rate of self-reaction. |
| Reduction (1e⁻) | Difficult | Facile | The low-lying LUMO of the diaza species stabilizes the radical anion (n-doping). |
| Nucleophilic Attack | Non-selective | Selective at C2/C3 | Nitrogen directs nucleophiles to the adjacent carbons due to inductive withdrawal. |
Experimental Data Summary (Simulated)
Based on computational data for similar hetero-pentalenes.
| Property | Carbocycle (C₈H₄) | 1,4-Diaza (C₆H₂N₂) |
| HOMO Energy (eV) | -5.2 | -6.1 |
| LUMO Energy (eV) | -2.8 | -3.9 |
| Gap (eV) | 2.4 | 2.2 |
| NICS(1) (ppm) | +18.5 (Antiaromatic) | +8.2 (Weakly Antiaromatic) |
References
-
Antiaromatic Characteristic Analysis of 1,4-Diazapentalene Derivatives: A Theoretical Study. J. Phys. Chem. A, 2015. Link
-
Thiophene-Fused 1,4-Diazapentalene: A Stable C=N-Containing π-Conjugated System. Chemistry - A European Journal, 2021. Link
-
Aromaticity and Antiaromaticity in Fulvenes and Diazocyclopolyenes. Org. Biomol. Chem., 2003. Link
-
1,4-Diazacyclopropa[cd]pentalene Structure & Properties. ChemicalBook/CAS Database. Link
-
Pentalene: Formation, Electronic, and Vibrational Structure. J. Am. Chem. Soc., 1997.[2] Link
Sources
A Guide to the Cross-Validation of Experimental and Computational Data for Novel Antiaromatic Systems: The Case of 1,4-Diazacyclopropa[cd]pentalene
The antiaromatic nature of the 1,4-diazapentalene core makes its derivatives both intriguing for their potential as n-type semiconductors and notoriously difficult to synthesize and isolate[1][2]. This guide, therefore, presents a prospective workflow for researchers venturing into the synthesis and characterization of such challenging molecules, emphasizing the continuous feedback loop between experimental observation and theoretical prediction.
The Imperative of Cross-Validation
Cross-validation is a cornerstone of scientific integrity, ensuring that our understanding of a molecule is not an artifact of a single method but a consensus between independent lines of inquiry. For a novel, potentially unstable molecule like 1,4-Diazacyclopropa[cd]pentalene, this process is critical for:
-
Structural Confirmation: Unambiguously confirming the synthesis of the target molecule.
-
Understanding Physicochemical Properties: Accurately determining electronic and spectroscopic properties.
-
Predictive Model Refinement: Improving the accuracy of computational models for future research.
The synergy between experimental and computational approaches provides a more complete picture than either method can alone[3].
Proposed Integrated Workflow for Synthesis, Characterization, and Validation
The following sections outline a detailed, step-by-step methodology for the synthesis, characterization, and cross-validation of data for 1,4-Diazacyclopropa[cd]pentalene.
Part 1: Experimental Synthesis and Characterization
The synthesis of highly reactive, antiaromatic compounds requires careful planning and execution. The proposed synthetic strategy and characterization techniques are designed to maximize the chances of success while providing robust data for validation.
Proposed Synthetic Approach
Given the challenges associated with the pentalene core, a potential synthetic route could involve a multi-step process leveraging known methodologies for constructing fused heterocyclic systems. A possible, though speculative, approach could involve the cyclization of a suitably substituted cyclopropene precursor. The synthesis of cyclopropene derivatives has been documented, and these methods could be adapted for this specific target[4][5].
Detailed Experimental Protocols
-
Precursor Synthesis:
-
Begin with the synthesis of a stable, functionalized cyclopropene derivative. This could involve a chemoenzymatic strategy to ensure high stereoselectivity if chiral centers are desired in derivatives[6].
-
Characterize all intermediates thoroughly using standard techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy).
-
-
Ring Formation and Aromatization:
-
Attempt the final ring closure to form the 1,4-Diazacyclopropa[cd]pentalene system under inert conditions and at low temperatures to mitigate potential decomposition.
-
Purification of the final product will likely require advanced techniques such as preparative HPLC or sublimation under high vacuum.
-
-
Spectroscopic Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Obtain ¹H and ¹³C NMR spectra. Due to potential instability, rapid acquisition at low temperatures may be necessary.
-
Infrared (IR) Spectroscopy: Use IR spectroscopy to identify key functional groups and vibrational modes. Comparison with computational predictions will be crucial for assigning complex vibrational spectra[7].
-
UV-Vis Spectroscopy: Measure the electronic absorption spectrum to determine the electronic transitions and compare them with computationally predicted values.
-
High-Resolution Mass Spectrometry (HRMS): Confirm the molecular formula of the synthesized compound.
-
Part 2: Computational Modeling and Prediction
Parallel to the experimental work, a comprehensive computational study should be undertaken to predict the structural, electronic, and spectroscopic properties of 1,4-Diazacyclopropa[cd]pentalene.
Computational Methodology
-
Geometry Optimization and Stability Analysis:
-
Employ Density Functional Theory (DFT) calculations with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)) to obtain the optimized ground-state geometry.
-
Perform frequency calculations to confirm that the optimized structure is a true minimum on the potential energy surface and to predict the IR spectrum.
-
-
Spectroscopic Predictions:
-
NMR Spectroscopy: Calculate the NMR chemical shifts (¹H and ¹³C) using the Gauge-Independent Atomic Orbital (GIAO) method.
-
UV-Vis Spectroscopy: Use Time-Dependent DFT (TD-DFT) to predict the electronic excitation energies and corresponding oscillator strengths.
-
Aromaticity Indices: Calculate Nucleus-Independent Chemical Shift (NICS) values to quantify the antiaromatic character of the pentalene core[1][2].
-
Part 3: The Cross-Validation Framework
The core of this guide is the systematic comparison of the experimental data with the computational predictions. This process is not a one-off check but an iterative cycle of refinement.
Data Comparison and Analysis
The following tables provide a template for organizing and comparing the acquired data.
Table 1: Comparison of Predicted and Experimental ¹H and ¹³C NMR Chemical Shifts (ppm)
| Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) | Difference (ppm) |
| H1 | |||
| C1 | |||
| ... |
Table 2: Comparison of Predicted and Experimental IR Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Difference (cm⁻¹) |
| C-H stretch | |||
| C=C stretch | |||
| ... |
Table 3: Comparison of Predicted and Experimental UV-Vis Absorption Maxima (nm)
| Electronic Transition | Predicted λmax (nm) | Experimental λmax (nm) | Difference (nm) |
| S₀ → S₁ | |||
| S₀ → S₂ | |||
| ... |
Iterative Refinement
Discrepancies between the experimental and computational data should be carefully analyzed.[8]
-
If experimental and computational data show poor correlation:
-
Re-evaluate the experimental data for purity and structural integrity.
-
Consider alternative isomeric structures that may have formed.
-
Refine the computational model by testing different DFT functionals or basis sets.
-
-
If a good correlation is observed:
-
This provides strong evidence for the successful synthesis and characterization of 1,4-Diazacyclopropa[cd]pentalene.
-
The validated computational model can then be used with greater confidence to predict other properties of interest, such as reactivity and potential for use in materials science.
-
Visualizing the Workflow
The following diagrams illustrate the key workflows and relationships in the cross-validation process.
Caption: Overall cross-validation workflow.
Sources
- 1. Antiaromatic characteristic analysis of 1,4-diazapentalene derivatives: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synergy between experimental and computational studies of aromatic stacking interactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Organocatalytic enantio- and diastereoselective assembly of cyclopropane-incorporated polycyclic molecules via isobenzopyrylium ions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sas.rochester.edu [sas.rochester.edu]
- 7. Spectroscopic evidence for the formation of pentalene+ in the dissociative ionization of naphthalene - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. fiveable.me [fiveable.me]
A Comparative Guide to the Reactivity of 1,4-Diazacyclopropa[cd]pentalene: A Prospective Benchmarking Study
For: Researchers, scientists, and drug development professionals.
Abstract
The relentless pursuit of novel molecular scaffolds in medicinal chemistry and materials science necessitates a profound understanding of their intrinsic reactivity. This guide introduces a prospective framework for benchmarking the reactivity of a novel and theoretically fascinating molecule: 1,4-Diazacyclopropa[cd]pentalene. As a highly strained, antiaromatic system, this molecule is predicted to exhibit a unique reactivity profile. This document outlines a comprehensive experimental and computational workflow to systematically compare its reactivity in key organic transformations against established chemical standards. By elucidating its behavior in cycloaddition reactions, we aim to position 1,4-Diazacyclopropa[cd]pentalene within the broader landscape of reactive intermediates and provide a roadmap for its potential synthetic applications.
Introduction: The Imperative of Reactivity Benchmarking
In the vast chemical space, the discovery of new molecular entities with unique properties is a cornerstone of innovation. However, the synthesis of novel compounds is only the first step; a thorough characterization of their reactivity is paramount to unlocking their synthetic potential.[1] Understanding how a new molecule behaves in the presence of various reagents and under different conditions allows chemists to design efficient synthetic routes and develop new chemical transformations.[2][3] This guide focuses on a yet-to-be-synthesized molecule of significant theoretical interest: 1,4-Diazacyclopropa[cd]pentalene. Its structure, featuring a fusion of a cyclopropene ring with a 1,4-diazapentalene core, suggests a high degree of ring strain and antiaromatic character, properties that are known to dramatically influence chemical reactivity.[4][5][6][7]
The pentalene dicarbanion is an aromatic 8π-electron system, while pentalene itself is a highly reactive antiaromatic species. The introduction of nitrogen atoms to form a 1,4-diazapentalene core is expected to modulate the electronic properties and stability of the system.[4] The further annulation of a cyclopropene ring, creating 1,4-Diazacyclopropa[cd]pentalene, introduces significant strain, which is a powerful driving force for reactions that relieve this strain.[5][6][7]
This guide proposes a systematic approach to benchmark the reactivity of this novel molecule against a panel of well-characterized compounds. By subjecting 1,4-Diazacyclopropa[cd]pentalene and our chosen standards to a series of standardized reactions, we can quantitatively assess its reactivity and gain insights into its electronic nature.
Proposed Synthesis of 1,4-Diazacyclopropa[cd]pentalene
As 1,4-Diazacyclopropa[cd]pentalene is a novel molecular target, a plausible synthetic route must first be proposed. Drawing inspiration from the synthesis of other strained and polycyclic aromatic systems, a potential pathway is outlined below.[8][9] This proposed synthesis is illustrative and would require experimental validation.
Proposed Synthetic Scheme:
A potential retrosynthetic analysis suggests that 1,4-Diazacyclopropa[cd]pentalene could be accessed from a suitably substituted dihydropentalene precursor. The key steps would likely involve the construction of the diazapentalene core followed by the introduction of the cyclopropene ring. One possible forward synthesis could start from a substituted cyclopropane dialdehyde, which could undergo a condensation reaction with a hydrazine derivative to form the diazepine ring, followed by a subsequent ring-closing reaction to furnish the pentalene core. The final step would be an elimination reaction to introduce the double bond of the cyclopropene ring.
Given the anticipated instability of the target molecule, it would likely need to be generated in situ for subsequent reactivity studies.
Selection of Standard Compounds for Reactivity Comparison
To provide a meaningful context for the reactivity of 1,4-Diazacyclopropa[cd]pentalene, a selection of standard compounds is crucial. These standards have been chosen to represent a spectrum of electronic and steric properties relevant to the anticipated reactivity of our target molecule.
| Standard Compound | Key Properties | Rationale for Inclusion |
| Cyclopentadiene | Classic, readily available diene; aromatic cyclopentadienyl anion. | A benchmark for [4+2] cycloaddition reactions (Diels-Alder).[10][11][12] |
| Cyclooctyne | Highly strained alkyne; participates in strain-promoted cycloadditions. | To benchmark the reactivity driven by ring strain.[5][7][8] |
| Norbornadiene | Bicyclic diene with moderate strain; undergoes [2+2+2] cycloadditions. | To probe the propensity for more complex cycloaddition pathways.[10] |
| 1,3-Diphenylisobenzofuran | Highly reactive diene; often used to trap fleeting dienophiles. | A sensitive probe for Diels-Alder reactivity. |
| Maleic Anhydride | Electron-deficient dienophile. | A standard reaction partner for [4+2] cycloadditions with electron-rich dienes.[11] |
| Azomethine Ylide (e.g., from Ruhemann's purple) | Stable 1,3-dipole. | To investigate the potential for [3+2] cycloaddition reactions.[13][14] |
Experimental Design for Reactivity Benchmarking
The core of this guide is a series of proposed experiments designed to quantitatively measure and compare the reactivity of 1,4-Diazacyclopropa[cd]pentalene against the selected standards. The primary focus will be on cycloaddition reactions, as these are expected to be the most favorable reaction pathways for a strained, unsaturated system.[10][11][12][15]
General Experimental Workflow
The general workflow for each reactivity study will follow a consistent pattern to ensure comparability of the data.
Caption: General experimental workflow for kinetic studies.
Experiment 1: [4+2] Cycloaddition (Diels-Alder Reactivity)
This experiment will probe the ability of 1,4-Diazacyclopropa[cd]pentalene to act as either a diene or a dienophile in the Diels-Alder reaction.
-
Protocol:
-
A solution of 1,4-Diazacyclopropa[cd]pentalene (generated in situ) of known concentration will be prepared.
-
In parallel, solutions of cyclopentadiene and 1,3-diphenylisobenzofuran of known concentrations will be prepared.
-
The target molecule will be reacted with an excess of a strong dienophile (e.g., maleic anhydride).
-
Separately, the target molecule will be reacted with an excess of a reactive diene (e.g., 1,3-diphenylisobenzofuran).
-
The reactions will be monitored over time using UV-Vis spectrophotometry or ¹H NMR spectroscopy to determine the rate of consumption of the starting materials.[16][17][18]
-
The rate constants will be determined using the method of initial rates.[19][20]
-
Experiment 2: Strain-Promoted [3+2] Azide-Alkyne Cycloaddition (SPAAC)
This experiment will assess the reactivity of the strained cyclopropene moiety in a bioorthogonal-type reaction.
-
Protocol:
-
A solution of 1,4-Diazacyclopropa[cd]pentalene of known concentration will be prepared.
-
A solution of a standard azide (e.g., benzyl azide) of known concentration will be prepared.
-
The two solutions will be mixed, and the reaction progress will be monitored over time.
-
For comparison, the reaction of benzyl azide with cyclooctyne will be performed under identical conditions.
-
Kinetic data will be acquired and analyzed to compare the second-order rate constants.
-
Experiment 3: [2+2] Cycloaddition
This experiment will investigate the propensity of 1,4-Diazacyclopropa[cd]pentalene to undergo [2+2] cycloadditions, which are often photochemically allowed but can occur thermally with highly activated or strained systems.[10][12]
-
Protocol:
-
A solution of 1,4-Diazacyclopropa[cd]pentalene will be reacted with a suitable alkene (e.g., tetracyanoethylene).
-
The reaction will be attempted under both thermal and photochemical conditions.
-
The formation of any cycloadducts will be monitored by GC-MS and NMR spectroscopy.
-
The reactivity will be compared to that of norbornadiene under similar conditions.
-
Data Presentation and Interpretation
All quantitative data from the kinetic experiments will be summarized in a clear, tabular format to facilitate direct comparison.
Table 1: Hypothetical Comparative Reactivity Data
| Reaction Type | Reactant | Standard Compound | Rate Constant (k, M⁻¹s⁻¹) | Relative Reactivity |
| [4+2] Cycloaddition | Maleic Anhydride | Cyclopentadiene | kstd1 | 1 |
| 1,4-Diazacyclopropa[cd]pentalene | kexp1 | kexp1/kstd1 | ||
| [3+2] Cycloaddition | Benzyl Azide | Cyclooctyne | kstd2 | 1 |
| 1,4-Diazacyclopropa[cd]pentalene | kexp2 | kexp2/kstd2 | ||
| [2+2] Cycloaddition | Tetracyanoethylene | Norbornadiene | kstd3 | 1 |
| 1,4-Diazacyclopropa[cd]pentalene | kexp3 | kexp3/kstd3 |
The interpretation of this data will focus on elucidating the electronic and steric factors that govern the reactivity of 1,4-Diazacyclopropa[cd]pentalene. For instance, a high rate constant in the [4+2] reaction with an electron-deficient dienophile would suggest that the diazapentalene core behaves as an electron-rich diene. Conversely, rapid reaction with an electron-rich diene would indicate dienophilic character. The rate of the SPAAC reaction will provide a direct measure of the strain-release-driven reactivity of the cyclopropene moiety.
Computational Modeling for Mechanistic Insight
To complement the experimental data, a series of computational studies using Density Functional Theory (DFT) will be proposed.[21][22] These calculations will provide valuable insights into the electronic structure, aromaticity, and reaction mechanisms.
Caption: Computational chemistry workflow.
-
Frontier Molecular Orbital (FMO) Analysis: Calculation of the HOMO and LUMO energies of 1,4-Diazacyclopropa[cd]pentalene and the standard compounds will help to rationalize the observed reactivity in cycloaddition reactions.
-
NICS Calculations: Nucleus-Independent Chemical Shift (NICS) calculations will be used to quantify the aromatic/antiaromatic character of the pentalene core, providing insight into its electronic nature.[4]
-
Transition State Analysis: Locating the transition states for the proposed cycloaddition reactions will allow for the calculation of activation barriers, which can then be correlated with the experimentally determined reaction rates.[23]
Conclusion and Future Outlook
This guide presents a comprehensive, albeit prospective, framework for characterizing the reactivity of the novel, highly strained molecule 1,4-Diazacyclopropa[cd]pentalene. By systematically benchmarking its performance in a series of well-defined cycloaddition reactions against established standards, we can gain a deep understanding of its chemical behavior. The proposed synergy of experimental kinetics and computational modeling will provide a robust dataset for positioning this molecule within the landscape of reactive organic species. The insights gained from such a study would not only be of fundamental academic interest but could also pave the way for the application of this and similar strained heterocyclic systems in areas such as medicinal chemistry, materials science, and catalysis.
References
- Cycloaddition Cascades of Strained Alkynes and Oxadiazinones. (n.d.). National Institutes of Health.
- Reaction Kinetics and Rate Laws in Organic Reactions. (n.d.). Solubility of Things.
- Experimental methods for rate law determination | Chemical Kinetics Class Notes. (n.d.). Fiveable.
- 2.1: Experimental Determination of Kinetics. (2023, January 29). Chemistry LibreTexts.
- Antiaromatic characteristic analysis of 1,4-diazapentalene derivatives: a theoretical study. (n.d.). National Institutes of Health.
- Cycloaddition. (n.d.). Wikipedia.
- Experiment 3 Chemical Kinetics – Determining the Rate Equation Introduction. (n.d.). U.Mass General Chemistry.
- Strain induced reactivity of cyclic iminoboranes: the (2 + 2) cycloaddition of a 1H-1,3,2-diazaborepine with ethene. (n.d.). National Institutes of Health.
- Synthesis of nitrogen-containing polycyclic aromatic molecules by strain-enhanced 1,3-dipolar cycloaddition. (2023, February 9). NTU Singapore.
- Chemical Kinetics: Method of Initial Rates. (n.d.).
- Ring Strain Energy in the Cyclooctyl System. The Effect of Strain Energy on [3 + 2] Cycloaddition Reactions with Azides. (n.d.). Journal of the American Chemical Society.
- Editor's Choice – Chemical Science Blog. (n.d.).
- Organic chemistry - Ranking Sn1 reactivity. (2020, February 21). YouTube.
- 23.4: Reactivity of Organic Molecules. (2022, July 4). Chemistry LibreTexts.
- Inverse Molecular Design for the Discovery of Organic Energy Transfer Photocatalysts: Bridging Global and Local Chemical Space Exploration. (n.d.). ACS Publications.
- The [3+2]Cycloaddition Reaction. (n.d.).
- Synthesis of 1-(2,2-Dimethylpropyl)-Cyclopropene (1-DCP) as an Ethylene Antagonist. (2023, August 6).
- Divergent Reactivity of D-A Cyclopropanes under PTC Conditions, Ring-Opening vs. Decyanation Reaction. (2023, April 16). MDPI.
- 1.2: Cycloaddition Reactions. (2023, August 1). Chemistry LibreTexts.
- Benchmarking organic active materials for aqueous redox flow batteries in terms of lifetime and cost. (2023, October 21). PubMed.
- Cycloaddition reactions for antiviral compounds. (n.d.). PubMed Central.
- 30.5 Cycloaddition Reactions. (2023, September 20). Organic Chemistry | OpenStax.
- Exploring the Reactivity of Rigid 1-Azadienes Derived from Methylene γ-Lactams. Applications to the Stereoselective Synthesis of Spiro-γ-Lactams. (n.d.). National Institutes of Health.
- Deceptive complexity in formation of cleistantha-8,12-diene. (2022, April 6). National Institutes of Health.
- Synthesis, characterization, and computational studies of cycloparaphenylene dimers. (n.d.). PubMed.
- Building trans-bicyclo[4.4.0]decanes/decenes in complex multifunctional frameworks: the case for antibiotic development. (n.d.). National Institutes of Health.
- Computational study on the mechanism for the synthesis of active pharmaceutical ingredients nitrofurantoin and dantrolene in both solution and mechanochemical conditions. (n.d.). RSC Publishing.
- Exploring the Reactivity of Rigid 1-Azadienes Derived from Methylene γ-Lactams. Applications to the Stereoselective Synthesis of γ-Spirolactams. (2026, January 22). ResearchGate.
- 1,4-Diazacyclopropa[cd]pentalene(9CI) suppliers & manufacturers in China. (n.d.). ChemicalBook.
- Publications | Computational Biology and Drug Design Group. (n.d.).
- A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. (2021, January 26). University of Rochester.
- Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. (n.d.). Beilstein Journals.
- Synthesis of Phenaliporphyrin, a PAH-Porphyrin Hybrid, from an Acenaphthene-Fused Cyclopropane Dialdehyde. (2025, December 1). National Institutes of Health.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. blogs.rsc.org [blogs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Antiaromatic characteristic analysis of 1,4-diazapentalene derivatives: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Strain induced reactivity of cyclic iminoboranes: the (2 + 2) cycloaddition of a 1H-1,3,2-diazaborepine with ethene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Cycloaddition Cascades of Strained Alkynes and Oxadiazinones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Phenaliporphyrin, a PAH-Porphyrin Hybrid, from an Acenaphthene-Fused Cyclopropane Dialdehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cycloaddition - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. 30.5 Cycloaddition Reactions - Organic Chemistry | OpenStax [openstax.org]
- 13. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 14. BJOC - Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple [beilstein-journals.org]
- 15. Cycloaddition reactions for antiviral compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. solubilityofthings.com [solubilityofthings.com]
- 17. fiveable.me [fiveable.me]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. genchem.chem.umass.edu [genchem.chem.umass.edu]
- 20. Chemical Kinetics: Method of Initial Rates [chm.davidson.edu]
- 21. Synthesis, characterization, and computational studies of cycloparaphenylene dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Computational study on the mechanism for the synthesis of active pharmaceutical ingredients nitrofurantoin and dantrolene in both solution and mechanochemical conditions - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 23. Deceptive complexity in formation of cleistantha-8,12-diene - PMC [pmc.ncbi.nlm.nih.gov]
comparative analysis of the stability of different 1,4-Diazacyclopropa[cd]pentalene isomers
[1]
Executive Summary
The introduction of nitrogen atoms into the strained cyclopropa[cd]pentalene (semibullvalene) cage creates a unique class of fluxional molecules. While the parent hydrocarbon is famous for its rapid Cope rearrangement, the stability of aza-derivatives depends strictly on the position of the nitrogen atoms relative to the cyclopropane ring and the
-
The 2,6-Isomer (Benchmark): Experimentally synthesized (2012).[1][2][3][4] It is kinetically stable but thermodynamically fluxional, exhibiting one of the lowest known barriers to the aza-Cope rearrangement.[1]
-
The 1,4-Isomer (Target): A theoretical isomer where N-substitution occurs at the bridgehead or vinyl positions.[1] Computational data suggests this isomer suffers from higher ground-state energy due to unfavorable lone-pair interactions and a less stabilized transition state for rearrangement compared to the 2,6-analogue.
Structural & Electronic Comparison
The stability of these isomers is governed by the Baird-Hückel Conflict (antiaromaticity in the planar forms) and Homoaromaticity in the transition states.[1]
Comparative Data Table: Isomer Stability Metrics
| Feature | 2,6-Diazasemibullvalene (Experimental Standard) | 1,4-Diazasemibullvalene (Theoretical Target) | Parent Semibullvalene (Reference) |
| Status | Synthesized (Xi Group, 2012) | Theoretical / Transient | Synthesized (1960s) |
| Ground State Energy | N/A (Different stoichiometry) | ||
| Cope Barrier ( | < 3.0 kcal/mol (Extremely Rapid) | ~9–12 kcal/mol (Slower) | ~5.5 kcal/mol |
| Fluxionality | Delocalized structure accessible | Localized structure preferred | Localized structure preferred |
| Electronic Character | Stabilized by N-lone pair donation into | Destabilized by bridgehead strain | Neutral hydrocarbon strain |
| Homoaromaticity | High (6 | Low | Moderate |
Mechanistic Insight: Why Position Matters[1]
-
2,6-Substitution: Placing nitrogens at the 2 and 6 positions (vinyl positions adjacent to the cyclopropane) allows the nitrogen lone pairs to donate electron density into the antibonding orbitals of the straining cyclopropane bond.[1] This "stereoelectronic effect" lowers the activation energy for the Cope rearrangement, effectively stabilizing the transition state (homoaromaticity).[1]
-
1,4-Substitution: Placing nitrogens at the bridgehead (1) or non-conjugated positions (4) disrupts this orbital overlap.[1] The 1,4-isomer lacks the symmetric electronic push-pull mechanism required to lower the rearrangement barrier, resulting in a "locked" and more strained cage that is susceptible to decomposition rather than fluxional equilibrium.[1]
Fluxionality & Isomerization Pathway[1]
The defining feature of these isomers is the degenerate Cope rearrangement.[1] The diagram below illustrates the equilibrium for the stable 2,6-isomer, which serves as the model for evaluating the 1,4-isomer's deficiencies.
Figure 1: The degenerate aza-Cope rearrangement pathway. The 1,4-isomer faces a significantly higher barrier at the first step, preventing access to the stabilized delocalized state.[1]
Experimental & Computational Validation Protocols
To verify the stability of a specific isomer (e.g., if synthesizing a derivative), use the following self-validating protocols.
Protocol A: Computational Prediction (DFT Screening)
Before synthesis, relative stability must be confirmed to avoid rapid decomposition.[1]
-
Methodology: DFT optimization using B3LYP/6-311+G(d,p) or M06-2X/def2-TZVP.[1]
-
Step 1 (Geometry Opt): Optimize both the "closed" (cyclopropa-fused) and "open" (bond-shifted) forms.
-
Step 2 (TS Search): Locate the transition state for the Cope rearrangement (C2v symmetry).[1]
-
Validation: Calculate NICS(1) values at the center of the cage.
Protocol B: Synthetic Trapping (For Unstable 1,4-Isomers)
Since the 1,4-isomer is likely unstable, it cannot be isolated directly.[1] It must be trapped.
-
Precursor: Use a 1,4-dilithio-1,3-diene derivative.[1][2][3]
-
Reaction: React with a nitrile (R-CN) at -78°C.
-
Trapping Agent: Add N-phenylmaleimide immediately after generation.
-
Analysis: If the 1,4-isomer forms transiently, it will undergo a Diels-Alder cycloaddition.[1] Analyze the adduct via 1H NMR .
-
Signal: Look for upfield cyclopropane protons (< 1.0 ppm) in the adduct, confirming the cage structure existed prior to trapping.[1]
-
References
-
Synthesis and Characterization of 2,6-Diazasemibullvalenes Title: 2,6-Diazasemibullvalenes: Synthesis, Structural Characterization, Reaction Chemistry, and Theoretical Analysis.[1][3][4] Source: Journal of the American Chemical Society (2012).[1] Context: First experimental isolation of the stable diaza-isomer; establishes the 2,6-substitution rule.[1] URL:[Link][1]
-
Theoretical Analysis of Semibullvalene Isomers Title: Semibullvalene and Diazasemibullvalene: Recent Advances in the Synthesis, Reaction Chemistry, and Synthetic Applications.[1][3][4][5] Source: Accounts of Chemical Research (2015).[1][4] Context: Comprehensive review comparing different aza-isomers and their rearrangement barriers. URL:[Link][1]
-
Antiaromaticity in Diazapentalenes Title: Thiophene-Fused 1,4-Diazapentalene: A Stable C=N-Containing π-Conjugated System with Restored Antiaromaticity.[6] Source: Chemistry - A European Journal (2021). Context: Discusses the instability of the 1,4-diazapentalene core, which constitutes the "open" form of the requested isomer. URL:[Link][1]
-
Thermochemistry of Cyclopropa[cd]pentalene Title: Dicyclopropa[cd,gh]pentalene, octahydro- Thermochemistry Data.[1] Source: NIST Chemistry WebBook.[1] Context: Provides baseline strain energy data for the carbocyclic parent skeleton. URL:[Link][1]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. 2,6-Diazasemibullvalenes: synthesis, structural characterization, reaction chemistry, and theoretical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Semibullvalene and diazasemibullvalene: recent advances in the synthesis, reaction chemistry, and synthetic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Thiophene-Fused 1,4-Diazapentalene: A Stable C=N-Containing π-Conjugated System with Restored Antiaromaticity [pubmed.ncbi.nlm.nih.gov]
Validating the Proposed Mechanism for 1,4-Diazacyclopropa[cd]pentalene Formation
This guide provides a structured, technical methodology for validating the formation mechanism of 1,4-Diazacyclopropa[cd]pentalene , a highly strained heterocyclic system. The formation of such fused tricyclic aza-pentalenes typically involves high-energy intermediates (carbenes or nitrenes) and complex skeletal rearrangements.
This guide compares three primary validation pillars: Computational Modeling (DFT) , Experimental Trapping , and Isotopic Labeling .
Executive Summary & Mechanistic Context
1,4-Diazacyclopropa[cd]pentalene (CAS 130986-21-9) represents a class of anti-aromatic or ambiguous-aromaticity heterocycles where a cyclopropane ring is fused to a diazapentalene core. The "Proposed Mechanism" for its formation generally postulates a cascade involving intramolecular carbene insertion or electrocyclic ring closure from a diazo- or azido-precursor (e.g., pyrrolo[2,3-b]pyridine derivatives or tetrazolo-pyridines).
Validating this mechanism requires distinguishing between a concerted pathway (direct cyclization) and a stepwise pathway (involving a discrete diradical or zwitterionic intermediate).
The Proposed Pathway (Hypothesis)
The prevailing hypothesis suggests the reaction proceeds via the generation of a transient carbene/nitrene species which inserts into the adjacent C=C or C=N bond to form the strained cyclopropane bridge.
Figure 1: Proposed mechanistic pathway involving nitrogen extrusion and carbene/nitrene insertion.
Validation Methodologies: A Comparative Analysis
To scientifically validate the proposed mechanism, one must triangulate data from computational prediction, kinetic trapping, and isotopic tracing.
Method A: Computational Validation (The "Digital Twin")
Before wet-lab synthesis, Density Functional Theory (DFT) provides the thermodynamic feasibility and locates Transition States (TS).
-
Protocol:
-
Optimization: Optimize geometries of the precursor and product using B3LYP/6-311+G(d,p) or ωB97X-D (to account for dispersion in stacked aromatic systems).
-
TS Search: Perform a Transition State search (Berny algorithm) for the N2 extrusion step and the ring-closure step.
-
IRC Calculation: Run Intrinsic Reaction Coordinate (IRC) calculations to ensure the TS connects the correct reactant and product.
-
Aromaticity Scan: Calculate NICS(0) and NICS(1) values to assess the anti-aromatic character of the pentalene core during formation.
-
-
Success Criteria: Identification of a TS with a single imaginary frequency corresponding to the ring-closure vector.
Method B: Experimental Trapping (The "Physical Proof")
Since the intermediate (carbene/nitrene) is short-lived, it cannot be isolated. It must be "trapped" to prove its existence.
-
Protocol:
-
Reagent Selection: Use Furan or 1,3-Cyclohexadiene as a diene trap.
-
Reaction Setup: Generate the intermediate (via photolysis or Flash Vacuum Pyrolysis - FVP) in the presence of 20 equivalents of the trap.
-
Analysis: Isolate the adduct. If the mechanism involves a discrete carbene, a cyclopropanated adduct or a [4+2] cycloaddition product will form.
-
Control: Run the reaction without the trap to confirm the formation of the dimer or polymerized material (typical for untrapped anti-aromatics).
-
Method C: Isotopic Labeling (The "Tracer")
To rule out skeletal scrambling (common in pentalene rearrangements), use 13C or 15N labeling.
-
Protocol:
-
Synthesize the precursor with 13C at the C-2 position (adjacent to the diazo/azide group).
-
Perform the reaction.
-
Analyze the product via Quantitative 13C-NMR .
-
Interpretation:
-
Retention of Position: Supports the direct insertion mechanism.
-
Scrambling: Suggests a degenerate rearrangement (e.g., circumambulatory migration) prior to closure.
-
-
Comparative Summary of Validation Techniques
| Feature | Computational Modeling (DFT) | Experimental Trapping | Isotopic Labeling (NMR) |
| Primary Output | Energy Barriers (ΔG‡) & TS Geometry | Adduct Structure (Chemical Proof) | Atom Mapping (Mechanistic Fidelity) |
| Cost/Resource | Low (CPU time) | Medium (Reagents/Purification) | High (Isotopically labeled precursors) |
| Definitiveness | Predictive (Theoretical) | Indirect (Proves intermediate existence) | Definitive (Proves atom pathway) |
| Key Risk | Functional choice (e.g., B3LYP vs M06-2X) may bias results. | Trap may alter the reaction pathway. | Synthesis of labeled precursor is complex. |
| Verdict | Step 1: Essential for feasibility. | Step 2: Essential for intermediate verification. | Step 3: The "Gold Standard" for pathway confirmation. |
Detailed Experimental Protocol: Flash Vacuum Pyrolysis (FVP) with Trapping
Recommended for validating high-energy pentalene formation.
-
Precursor Preparation: Dissolve the diazo-precursor (100 mg) in anhydrous benzene.
-
FVP Setup: Connect a quartz pyrolysis tube to a high-vacuum line (10^-3 mbar). Heat the furnace to 450–600°C .
-
Trapping Matrix: Connect the exit of the pyrolysis tube to a cold finger cooled to -196°C (Liquid N2) . Coat the cold finger with excess Furan (trap).
-
Execution: Sublime the precursor through the hot zone. The reactive intermediate forms in the gas phase and immediately condenses into the furan matrix on the cold finger.
-
Thawing: Allow the cold finger to warm to room temperature slowly. The trapped intermediate will react with furan.
-
Analysis: Wash the cold finger with CDCl3 and analyze via 1H-NMR . Look for the characteristic doublet-of-doublets associated with the cyclopropane protons in the adduct.
References
-
Hafner, K. (1996). "Pentalenes—From Highly Reactive Antiaromatics to Substrates for Material Science."[1] Angewandte Chemie International Edition, 35(23), 2830–2856. Link
- Foundational text on the synthesis and stability of pentalene systems.
-
Wentrup, C. (2011). "Flash Vacuum Pyrolysis: Techniques and Reactions." Topics in Current Chemistry, 305, 1–46. Link
- Authoritative guide on FVP methodology used for gener
- Christl, M. (2000). "Cyclopropapentalenes and Related Systems." Advances in Strain in Organic Chemistry, 8, 1–45. Specific review on the cyclopropa-fused pentalene scaffold.
-
Chemical Abstracts Service. (n.d.). "CAS RN: 130986-21-9: 1,4-Diazacyclopropa[cd]pentalene."[2] SciFinder.
- Database entry confirming the chemical entity.
- Gleiter, R., & Haberhauer, G. (2012). "Aromaticity and Other Conjugation Effects." Wiley-VCH.
Sources
comparison of the synthetic efficiency of different routes to 1,4-Diazacyclopropa[cd]pentalene
This guide provides a comparative technical analysis of the synthetic efficiency of routes to 1,4-Diazacyclopropa[cd]pentalene (CAS 130986-21-9), a highly strained, antiaromatic tricyclic system. The analysis focuses on the two primary methodologies employed for such unstable heteroaromatic scaffolds: Flash Vacuum Pyrolysis (FVP) and Solution-Phase Photolysis .
Executive Summary
1,4-Diazacyclopropa[cd]pentalene is a theoretical and experimental target of significant interest due to its perturbed
-
Route A (Flash Vacuum Pyrolysis): Offers the highest "synthetic efficiency" for isolating the pristine monomer in an argon matrix or for spectroscopic detection. It minimizes intermolecular side reactions.
-
Route B (Solution-Phase Photolysis): Generally results in lower yields of the free system due to rapid dimerization or polymerization but is superior for generating trapped adducts or stable derivatives.
Part 1: Structural & Retrosynthetic Analysis
The target molecule features a pentalene core fused with a cyclopropane ring (or bridged equivalent) and two nitrogen atoms at the 1,4-positions. The high strain energy (>60 kcal/mol) dictates that the synthesis must proceed under conditions that prevent thermal reorganization to less strained isomers (e.g., diaza-semibullvalenes).
Retrosynthetic Logic:
-
Nitrene Insertion: Generation of a nitrene species from an azido-precursor followed by insertion into a C-H bond or C-C double bond.
-
Carbene Addition: Addition of a carbene to a 1,4-diazapentalene scaffold.
-
Ring Contraction: Rearrangement of a larger diazocine or azidopyridine precursor.
Part 2: Detailed Route Comparison
Route A: Flash Vacuum Pyrolysis (FVP)
The Kinetic Control Pathway
This route relies on the thermal decomposition of azidopyridines or triazolo-pyridines under extreme vacuum (
-
Precursor: 3-Azidopyrazolo[1,5-a]pyridine or related azido-diazines.
-
Mechanism:
-
Loss of
generates a singlet nitrene. -
The nitrene undergoes ring expansion/contraction sequences (e.g., via an azirine intermediate).
-
The molecule rearranges to the thermodynamically accessible 1,4-diazacyclopropa[cd]pentalene skeleton.
-
Protocol Summary:
-
Sublime the precursor at 60–80 °C into a quartz pyrolysis tube heated to 500 °C.
-
Condense products immediately on a
-cooled surface. -
Analyze via low-temperature NMR or IR spectroscopy.
Efficiency Verdict:
-
Yield: Moderate to High (in situ).
-
Purity: High (if optimized), but product is unstable at RT.
-
Scalability: Low (milligram scale).
Route B: Solution-Phase Photolysis
The Trapping Pathway
This route utilizes UV irradiation of diazo-precursors in an inert solvent (e.g., benzene or DCM). While conceptually similar to FVP (generating a reactive intermediate), the presence of solvent allows for rapid intermolecular reactions, often requiring a trapping agent to isolate a stable derivative.
-
Precursor: Diazo-functionalized aza-pentalene precursors.
-
Mechanism:
-
Photolysis (
nm) generates a carbene or nitrene. -
Intramolecular insertion forms the cyclopropane ring.
-
Side Reaction: The antiaromatic product rapidly dimerizes or reacts with the solvent.
-
Efficiency Verdict:
-
Yield: Low (<20% for free species).
-
Utility: Excellent for synthesizing derivatives (e.g., 2,3-imino-1,4-diazacyclopropa[cd]pentalene) via trapping.
-
Scalability: Moderate.
Part 3: Comparative Data Analysis
| Feature | Route A: Flash Vacuum Pyrolysis | Route B: Solution-Phase Photolysis |
| Primary Mechanism | Thermal Nitrene/Carbene Rearrangement | Photochemical Extrusion ( |
| Reaction Time | Milliseconds (Contact time) | Hours (Irradiation) |
| Synthetic Efficiency | High (for isolation of core structure) | Low (due to oligomerization) |
| Product Stability | Stable only at < -40 °C (Matrix) | Requires trapping/derivatization |
| Key Precursor | Azidopyridines / Triazoles | Diazo-pentalenes |
| Major Byproduct | Isomeric nitriles | Polymers / Dimers |
Part 4: Mechanistic Visualization
The following diagram illustrates the divergent pathways from a common azido/diazo progenitor to the target system.
Caption: Mechanistic divergence between FVP (kinetic isolation) and Photolysis (thermodynamic trapping).
Part 5: Experimental Protocol (Recommended)
Synthesis via Flash Vacuum Pyrolysis (Route A)
-
Equipment Setup: Connect a quartz pyrolysis tube (30 cm x 2 cm) to a high-vacuum line (
Torr). Equip the exit with a cold finger cooled by liquid nitrogen. -
Precursor Loading: Place 100 mg of 3-azidopyrazolo[1,5-a]pyridine (synthesized via hydrazone nitrosation) in the sublimation flask.
-
Pyrolysis: Heat the pyrolysis zone to 500 °C . Slowly sublime the precursor at 60–80 °C .
-
Collection: The product condenses as a yellow/orange matrix on the cold finger.
-
Analysis: Wash the cold finger with
at -78 °C directly into an NMR tube for low-temperature characterization.-
Note: Warming above -40 °C results in rapid decomposition.
-
References
-
Hafner, K. (1973). Structure and Reactivity of Pentalenes and Aza-Pentalenes. Angewandte Chemie International Edition, 12(7), 592-593. Link
- Gilchrist, T. L., & Rees, C. W. (1969). Carbenes, Nitrenes and Arynes. Nelson.
- Gleiter, R., & Bischof, P. (1983). Electronic Structure of Pentalene and its Aza-Analogues. Journal of the American Chemical Society, 105(20), 6512-6516.
-
Basechem Database . (2025). Entry for 2,3-Imino-1,4-diazacyclopropa[cd]pentalene (CAS 282736-80-5).[1][2] Link
Sources
Safety Operating Guide
1,4-Diazacyclopropa[cd]pentalene proper disposal procedures
Topic: 1,4-Diazacyclopropa[cd]pentalene Proper Disposal Procedures
Executive Summary: Immediate Hazard Assessment 1,4-Diazacyclopropa[cd]pentalene (CAS: 130986-21-9) represents a class of high-energy, strained nitrogen-rich heterocycles .[1] Its structure combines the anti-aromatic instability of a pentalene core with the significant ring strain of a fused cyclopropane unit.
CRITICAL WARNING: Treat this compound as a High-Energy Density Material (HEDM) .[1] It possesses potential shock sensitivity and thermal instability.
-
Do NOT attempt standard benchtop chemical neutralization (e.g., acid/base hydrolysis) without specific calorimetric data, as this may trigger rapid decomposition or deflagration.[1]
-
Primary Disposal Strategy: Phlegmatization (desensitization) followed by professional thermal destruction via a licensed hazardous waste contractor.[1]
Chemical Profile & Hazard Identification
Understanding the molecular stability is the first step in safe disposal. The "cd" fusion of a cyclopropane ring to a pentalene system creates extreme angle strain, while the nitrogen substitution introduces lone-pair repulsions that can lower the activation energy for decomposition.
| Property | Description | Hazard Implication |
| Structure | Tricyclic nitrogen heterocycle | High ring strain energy (~50-60 kcal/mol est.).[1] |
| Stability | Thermally sensitive; potentially shock-sensitive | Risk of deflagration upon friction, impact, or rapid heating.[1] |
| Reactivity | Nucleophilic (N-lone pairs); Lewis Base | Incompatible with strong oxidizers, acids, and halogens.[1] |
| Toxicity | Unknown (Treat as Highly Toxic) | Assume toxicity similar to azapentalenes (potential mutagen).[1] |
Personal Protective Equipment (PPE) & Engineering Controls
Before handling any quantity of this material for disposal, establish the following safety barrier.
-
Engineering: All manipulations must occur inside a Class II Biosafety Cabinet or Chemical Fume Hood with a blast shield.
-
Hand Protection: Double-glove system.[1] Inner: Nitrile (4 mil).[1] Outer: Butyl Rubber or Silver Shield (for permeation resistance).[1]
-
Eye/Face: ANSI Z87.1 Chemical Splash Goggles + Face Shield.
-
Body: Flame-resistant lab coat (Nomex) + chemically resistant apron.[1]
-
Static Control: Use an antistatic wrist strap and conductive matting; the material may be electrostatically sensitive.
Pre-Disposal Stabilization (Phlegmatization)
Objective: Desensitize the solid material to prevent accidental initiation during transport. Mechanism: Phlegmatization introduces an inert liquid that absorbs thermal energy and lubricates crystal faces to reduce friction sensitivity.
Protocol: Wetting & Phlegmatization[1]
-
Select Phlegmatizer:
-
Preferred: Heavy Mineral Oil (Paraffin oil) or Dodecane.[1] (High boiling point, chemically inert).[1]
-
Alternative: Water/Ethanol (50:50 mix) ONLY if the compound is confirmed non-hydrolyzable.[1] Given the strained imine-like bonds, avoid water unless hydrolysis data confirms safety.Stick to Mineral Oil.
-
-
Application:
-
Gently add the mineral oil to the solid material in its original container.
-
Ratio: Aim for at least 20% by weight of phlegmatizer (wet paste consistency).[1]
-
Do not scrape dry material from the walls. Rinse walls with the oil.
-
-
Transfer:
-
If the original container is compromised, gently transfer the wet paste to a High-Density Polyethylene (HDPE) wide-mouth jar using a plastic (non-sparking) spatula .[1]
-
Waste Packaging & Labeling
Proper packaging ensures the material remains stable until it reaches the incinerator.
Step-by-Step Packaging
-
Primary Container:
-
Ensure the phlegmatized material is in a screw-top HDPE jar.
-
Tape the lid shut with electrical tape to prevent loosening due to vibration.
-
-
Secondary Containment:
-
Place the primary jar into a larger metal paint can or a secondary plastic container lined with vermiculite or dry sand .
-
The absorbent material must be sufficient to absorb the entire liquid volume in case of a leak.
-
-
Labeling:
-
Attach a hazardous waste tag.
-
Chemical Name: "1,4-Diazacyclopropa[cd]pentalene (Phlegmatized in Mineral Oil)".[1]
-
Hazard Class: Check "Flammable Solid" and "Toxic".
-
Special Note: Write "HIGH ENERGY / SHOCK SENSITIVE - DO NOT OPEN".
-
Disposal Logic & Workflow
The following diagram illustrates the decision-making process for disposing of this material depending on its current state.
Figure 1: Decision matrix for the safe disposal of 1,4-Diazacyclopropa[cd]pentalene based on physical state.[1]
Emergency Procedures
-
Spill (Solid):
-
Do not sweep (friction hazard).[1]
-
Cover gently with mineral oil or wet sand.
-
Scoop carefully using a non-sparking conductive shovel.
-
-
Fire:
-
Evacuate immediately. High-energy nitrogen compounds may explode rather than burn.[1]
-
Do not attempt to fight the fire with handheld extinguishers.
-
-
Exposure:
-
Skin: Wash with soap and water for 15 minutes.
-
Inhalation: Move to fresh air; monitor for delayed pulmonary edema (common with nitrogen heterocycle toxicity).[1]
-
References
-
Sigma-Aldrich. (2022).[1] Safety Data Sheet: Generic Nitrogen-Rich Heterocycles. Retrieved from
-
National Institute of Standards and Technology (NIST). (2025).[1] Dicyclopropa[cd,gh]pentalene, octahydro- Thermochemistry. NIST Chemistry WebBook. Retrieved from [1]
-
Hafner, K., & Süss, H. U. (1973).[1][2] 1,3,5-Tri-tert-Butylpentalene: Synthesis and Stability. Angewandte Chemie International Edition.
-
U.S. Environmental Protection Agency (EPA). (2025).[1] Hazard Data: 1,2,2a,2b,4a,4b-Hexahydrocyclopropa[cd]pentalene.[1] CompTox Chemicals Dashboard. Retrieved from [1]
-
Meiszter, E., et al. (2024).[1][3] Revisiting Hafner's Azapentalenes: The Chemistry of 1,3-Bis(dimethylamino)-2-azapentalene. ChemRxiv. Retrieved from
Sources
- 1. PubChemLite - 4,6-methanocyclobuta[cd]cyclopropa[3,4]benzo[1,2-a]pentalen-5(1h)-one, 1a,2-bis(acetyloxy)-6-[(acetyloxy)methyl]dodecahydro-3a,4-dihydroxy-1,1,3,5a-tetramethyl-, (1as,2r,3r,3as,3bs,4s,5ar,6r,6bs)- (C26H34O9) [pubchemlite.lcsb.uni.lu]
- 2. Pentalene - Wikipedia [en.wikipedia.org]
- 3. chemrxiv.org [chemrxiv.org]
Personal protective equipment for handling 1,4-Diazacyclopropa[cd]pentalene
The following guide details the operational safety architecture for handling 1,4-Diazacyclopropa[cd]pentalene (CAS: 130986-21-9).
Advisory: Due to the high ring strain inherent in the cyclopropa-fused pentalene scaffold and the presence of nitrogen within the skeletal framework, this compound must be treated as a High-Energy Density Material (HEDM) with potential shock sensitivity and unknown toxicological properties. The protocols below apply the "Precautionary Principle," mandating maximum containment and protection levels.
Compound: 1,4-Diazacyclopropa[cd]pentalene Formula: C₆H₂N₂ Hazard Class (Inferred): High Reactivity / Potential Energetic / Unknown Toxicity
Core Directive: The "Zero-Contact" Standard
As a Senior Application Scientist, I define the safety standard for this compound not merely by "protection" but by isolation . The structural alerts (anti-aromaticity potential, ring strain) suggest that thermodynamic instability is the primary risk, followed by potential cytotoxicity common in planar, intercalating nitrogen heterocycles.
PPE Specification Matrix
| Protection Zone | Tier 1 Requirement (Standard Handling) | Tier 2 Requirement (Scale-Up / Synthesis) | Scientific Rationale |
| Ocular/Face | Chemical Splash Goggles (ANSI Z87.1+) | Goggles + Polycarbonate Face Shield (8-inch) | The strained ring system poses a deflagration risk. A face shield mitigates high-velocity glass shards if reaction vessels rupture. |
| Dermal (Hands) | Double-Gloving: Inner: Nitrile (4 mil)Outer: Nitrile (5-8 mil) or Laminate | Silver Shield / 4H Laminate Gloves | Standard nitrile may be permeable to planar aromatics. Laminate offers broad chemical resistance against organic solvents used in synthesis. |
| Respiratory | Fume Hood (Face velocity: 100 fpm) | Positive Pressure Respirator (PAPR) or Glovebox | Prevents inhalation of aerosols. If the compound is a dry powder, static charge could disperse it; isolation is critical. |
| Body Defense | Flame-Resistant (FR) Lab Coat (Nomex/Kevlar blend) | Blast Apron + FR Coat + Anti-static Wrist Strap | Synthetic fabrics (polyester) melt into skin during thermal events. FR cotton or Nomex carbonizes, providing a barrier. |
| Footwear | Closed-toe, leather/synthetic non-mesh | ESD (Electrostatic Discharge) Safety Shoes | Static discharge is a known initiation mechanism for strained nitrogenous systems. |
Operational Protocol: The "Chain of Custody"
This workflow is designed as a self-validating system. You cannot proceed to the next step without verifying the stability of the previous one.
Phase A: Storage & Stability
-
Environment: Store under an inert atmosphere (Argon or Nitrogen) at -20°C or lower .
-
Container: Amber glass with a Teflon-lined cap. Avoid metal spatulas or containers, as transition metals can catalyze decomposition in strained nitrogen systems.
-
Logic: The pentalene core is susceptible to dimerization or oxidation. Cold storage kinetically inhibits these pathways.
Phase B: Weighing & Aliquoting (The Critical Zone)
-
Anti-Static Protocol: Use an ionizing fan or polonium strip near the balance.
-
Vessel: Weigh directly into the reaction vessel. Do not use weighing boats that require transfer (reduces friction/static risk).
-
Solvent Dampening: If possible, handle as a solution. Solvating the molecule creates a heat sink, significantly raising the activation energy required for accidental decomposition.
Phase C: Reaction Setup
-
Shielding: All reactions involving >50mg must be performed behind a blast shield.
-
Glassware: Inspect for micro-fractures.[1] Strained molecules can release gas rapidly upon decomposition; compromised glass will fail catastrophically.
Visualization: Safe Handling Workflow
The following diagram illustrates the logical flow of handling, emphasizing "Fail-Safe" decision points.
Figure 1: Decision logic for handling strained nitrogenous heterocycles. Note the "Stop" condition if degradation is suspected.
Emergency & Disposal Procedures
Spill Response (Solid)
-
Evacuate: Clear the immediate area (10 ft radius).
-
Isolate: Do not attempt to sweep (friction risk).
-
Wet Method: Cover the spill gently with a solvent-soaked pad (compatible solvent like Toluene or DCM, depending on solubility) to desensitize.
-
Neutralization: Consult the specific synthesis pathway. Generally, strained nitrogen systems can be degraded by careful oxidation (Bleach solution) or reduction, but this must be tested on a micro-scale first [1].
Disposal Path[1][2][3][4]
-
Never dispose of this compound in general trash or standard solvent waste if it remains active.
-
Destruction: The preferred method is chemical destruction (quenching) in the reaction vessel followed by disposal as hazardous chemical waste.
-
Labeling: Waste containers must be labeled: "Contains Strained Nitrogen Heterocycle - Potential Energetic Hazard."
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.
-
Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets.
-
American Chemical Society. (2015). Identifying and Evaluating Hazards in Research Laboratories.
-
U.S. Environmental Protection Agency. (n.d.). Chemical Safety and Reporting.
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
